molecular formula C69H123N25O24 B15597608 ALFA-tag

ALFA-tag

货号: B15597608
分子量: 1686.9 g/mol
InChI 键: GDPMSDPMZSVCFH-DTGKHZLWSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

ALFA-tag is a useful research compound. Its molecular formula is C69H123N25O24 and its molecular weight is 1686.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C69H123N25O24

分子量

1686.9 g/mol

IUPAC 名称

(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]pentanedioic acid

InChI

InChI=1S/C69H123N25O24/c1-32(2)28-45(92-60(112)43(18-22-50(101)102)88-58(110)41(16-20-48(97)98)87-59(111)42(17-21-49(99)100)89-62(114)46(29-33(3)4)91-56(108)37(12-8-24-79-66(71)72)83-53(105)36(70)31-95)61(113)86-39(14-10-26-81-68(75)76)55(107)84-38(13-9-25-80-67(73)74)54(106)85-40(15-11-27-82-69(77)78)57(109)93-47(30-34(5)6)63(115)94-52(35(7)96)64(116)90-44(65(117)118)19-23-51(103)104/h32-47,52,95-96H,8-31,70H2,1-7H3,(H,83,105)(H,84,107)(H,85,106)(H,86,113)(H,87,111)(H,88,110)(H,89,114)(H,90,116)(H,91,108)(H,92,112)(H,93,109)(H,94,115)(H,97,98)(H,99,100)(H,101,102)(H,103,104)(H,117,118)(H4,71,72,79)(H4,73,74,80)(H4,75,76,81)(H4,77,78,82)/t35-,36+,37+,38+,39+,40+,41+,42+,43+,44+,45+,46+,47+,52+/m1/s1

InChI 键

GDPMSDPMZSVCFH-DTGKHZLWSA-N

产品来源

United States

Foundational & Exploratory

The ALFA-tag System: A Technical Guide to a High-Affinity Nanobody Interaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The ALFA-tag system represents a significant advancement in protein capture and detection technologies, offering a unique combination of high affinity, specificity, and versatility. This rationally designed system, composed of a small, 13-amino-acid this compound peptide and a corresponding single-domain antibody fragment (nanobody) termed NbALFA, provides researchers with a powerful tool for a wide array of applications, including immunoprecipitation, Western blotting, super-resolution microscopy, and in vivo protein manipulation. This technical guide delves into the core principles of the this compound/NbALFA interaction, presents quantitative binding data, and provides detailed experimental protocols for its key applications.

Introduction to the this compound System

The this compound system was developed to overcome limitations of existing epitope tags, such as suboptimal affinity, cross-reactivity, and interference with protein function. The system is based on the highly specific and strong interaction between the this compound peptide and the NbALFA nanobody.

The This compound is a short peptide with the sequence SRLEEELRRRLTE [1][2]. It was rationally designed to form a stable, monomeric α-helix with a neutral charge at physiological pH, minimizing its impact on the function of the fused protein of interest[1][3]. Its sequence is not found in common model organisms, reducing the likelihood of off-target binding[1].

NbALFA is a nanobody that recognizes the this compound with exceptionally high affinity and specificity[3]. Nanobodies are single-domain antibodies derived from camelids, offering advantages such as small size, high stability, and the ability to be genetically encoded and expressed in various systems[4]. The small size of NbALFA makes it an ideal tool for applications requiring high-resolution imaging[5][6].

The Core Principle: A High-Affinity Interaction

The interaction between the this compound and NbALFA is characterized by a remarkable binding affinity, with a dissociation constant (Kd) in the low picomolar range[3][7]. This strong interaction is the foundation of the system's robust performance in various applications.

The binding mechanism has been elucidated through the crystal structure of the NbALFA-ALFA peptide complex (PDB: 6I2G)[3][8][9]. The this compound peptide binds in its α-helical conformation to a groove on the surface of NbALFA, specifically engaging with the nanobody's complementarity-determining regions (CDRs)[5][10][11]. The interaction is mediated by a combination of:

  • Polar interactions: Hydrogen bonds are formed between residues of the this compound (e.g., S2', E5') and the CDRs of NbALFA[5][10][11].

  • Cation-Pi interactions: A notable cation-pi interaction occurs between an arginine residue on the this compound (R3') and a phenylalanine residue on NbALFA (F110)[5][10].

  • Hydrophobic interactions: A hydrophobic cluster on the this compound (L4', L8', L12') fits into a hydrophobic cavity on the nanobody[5][10].

This multi-faceted interaction landscape contributes to the high specificity and extraordinary stability of the complex, which has a half-life of approximately 15 hours[3].

Quantitative Binding Data

The this compound system includes a suite of nanobodies with engineered affinities, allowing for tailored experimental designs, particularly for protein purification. The key quantitative data for these interactions are summarized in the table below.

Nanobody VariantDissociation Constant (Kd)Key FeaturePrimary ApplicationElution Condition
NbALFA (Super-Tight) ~26 pM[3][12][13]Extremely high affinity, very slow off-rateImmunoprecipitation (for stable complexes), Super-resolution microscopy, Western blottingHarsh (e.g., 0.1 M Glycine pH 2.2, SDS-PAGE buffer)[12][13]
NbALFAPE (Peptide-Elutable) ~11 nM[12][14][15]Intermediate affinity, faster off-rateNative protein purification, Immunoprecipitation with mild elutionCompetitive elution with ALFA peptide at room temperature[12][14][15]
NbALFACE (Cold-Elutable) ~100 nM[12][15]Lower affinity, optimized for low-temperature elutionPurification of temperature-sensitive proteins and complexesCompetitive elution with ALFA peptide at 4°C[12][15][16]

Experimental Protocols

Immunoprecipitation (IP) using ALFA Selector Resins

This protocol describes the immunoprecipitation of an ALFA-tagged protein from a cell lysate using ALFA Selector resins, which consist of NbALFA variants covalently coupled to agarose (B213101) beads.

Materials:

  • Cells expressing the ALFA-tagged protein of interest

  • Lysis Buffer (e.g., 10 mM Tris/Cl pH 7.5, 150 mM NaCl, 0.5 mM EDTA, 0.5% NP-40, supplemented with protease inhibitors)

  • Wash Buffer (e.g., 10 mM Tris/Cl pH 7.5, 150 mM NaCl, 0.5 mM EDTA)

  • ALFA Selector Resin (ST, PE, or CE variant)[12][17]

  • Elution Buffer:

    • For ALFA Selector ST: 0.1 M Glycine-HCl, pH 2.2 or 2x SDS-PAGE sample buffer[13]

    • For ALFA Selector PE/CE: Wash buffer containing 200-500 µM ALFA elution peptide[12][15][17]

  • Microcentrifuge tubes

  • End-over-end rotator

Procedure:

  • Cell Lysis:

    • Harvest cells and wash with ice-cold PBS.

    • Resuspend the cell pellet in an appropriate volume of ice-cold Lysis Buffer.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Clarify the lysate by centrifugation at 14,000 x g for 10 minutes at 4°C.

    • Collect the supernatant (cleared lysate).

  • Resin Equilibration:

    • Resuspend the ALFA Selector resin by inverting the tube.

    • Transfer the desired amount of slurry (e.g., 20 µL for analytical IP) to a fresh microcentrifuge tube.

    • Add 1 mL of Lysis Buffer, mix, and centrifuge at 1,000 x g for 1 minute.

    • Carefully remove the supernatant. Repeat this wash step once more.

  • Binding:

    • Add the cleared lysate to the equilibrated ALFA Selector resin.

    • Incubate for 1 hour at 4°C on an end-over-end rotator.

  • Washing:

    • Centrifuge the tube at 1,000 x g for 1 minute and discard the supernatant.

    • Resuspend the beads in 1 mL of Wash Buffer.

    • Repeat the centrifugation and resuspension steps for a total of three washes.

  • Elution:

    • For ALFA Selector ST (Denaturing Elution):

      • After the final wash, remove the supernatant.

      • Add 20-50 µL of 2x SDS-PAGE sample buffer directly to the beads.

      • Boil at 95°C for 5 minutes.

      • Centrifuge to pellet the beads and collect the supernatant for SDS-PAGE analysis.

    • For ALFA Selector PE/CE (Native Elution):

      • After the final wash, remove the supernatant.

      • Add 20-50 µL of Elution Buffer (containing ALFA peptide).

      • Incubate for 10-20 minutes at room temperature (for PE) or 4°C (for CE) with gentle agitation[12][17].

      • Centrifuge to pellet the beads and collect the supernatant containing the eluted protein.

Western Blotting

This protocol outlines the detection of an ALFA-tagged protein by Western blotting using a fluorophore- or HRP-conjugated NbALFA.

Materials:

  • Protein samples separated by SDS-PAGE and transferred to a nitrocellulose or PVDF membrane.

  • Blocking Buffer (e.g., 5% non-fat dry milk or 3% BSA in TBS-T)

  • Wash Buffer (TBS-T: Tris-Buffered Saline with 0.1% Tween-20)

  • Primary Detection Reagent: Fluorophore- or HRP-conjugated NbALFA (e.g., FluoTag-Q anti-ALFA)[3]

  • Detection system appropriate for the conjugate (e.g., fluorescence imager or chemiluminescence substrate).

Procedure:

  • Blocking:

    • Following protein transfer, incubate the membrane in Blocking Buffer for 1 hour at room temperature with gentle agitation.

  • Primary Nanobody Incubation:

    • Dilute the conjugated NbALFA in Blocking Buffer to the recommended concentration (typically in the low nanomolar range).

    • Incubate the membrane in the primary nanobody solution for 1 hour at room temperature.

  • Washing:

    • Wash the membrane three times for 5-10 minutes each with Wash Buffer.

  • Detection:

    • For fluorophore-conjugated NbALFA: Proceed directly to imaging the membrane using a fluorescence imager with the appropriate excitation and emission settings[18].

    • For HRP-conjugated NbALFA: Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions. Image the resulting signal using a chemiluminescence detector.

Immunofluorescence Microscopy

This protocol provides a general guideline for detecting ALFA-tagged proteins in fixed cells using a fluorescently labeled NbALFA.

Materials:

  • Cells grown on coverslips expressing the ALFA-tagged protein.

  • Fixation Buffer (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking Buffer (e.g., 3% BSA in PBS)

  • Fluorescently labeled NbALFA (e.g., FluoTag-X2 anti-ALFA)

  • Wash Buffer (PBS)

  • Mounting medium with DAPI.

Procedure:

  • Fixation:

    • Wash cells briefly with PBS.

    • Fix the cells with Fixation Buffer for 10-15 minutes at room temperature.

    • Wash three times with PBS.

  • Permeabilization (for intracellular targets):

    • Incubate cells with Permeabilization Buffer for 10 minutes at room temperature.

    • Wash three times with PBS.

  • Blocking:

    • Incubate cells with Blocking Buffer for 30-60 minutes at room temperature.

  • Nanobody Staining:

    • Dilute the fluorescently labeled NbALFA in Blocking Buffer to the recommended concentration.

    • Incubate the cells with the nanobody solution for 1 hour at room temperature in a humidified chamber.

  • Washing:

    • Wash the cells three times for 5 minutes each with PBS.

  • Mounting and Imaging:

    • Mount the coverslips onto microscope slides using a mounting medium containing DAPI.

    • Image the cells using a fluorescence microscope with the appropriate filter sets.

Visualizations

This compound Immunoprecipitation Workflow

G cluster_0 Cell Lysate Preparation cluster_1 Immunoprecipitation cluster_2 Elution Strategies cluster_3 Analysis start Cells with ALFA-tagged Protein lysis Lysis start->lysis centrifugation Centrifugation lysis->centrifugation cleared_lysate Cleared Lysate centrifugation->cleared_lysate binding Binding (1h, 4°C) cleared_lysate->binding resin ALFA Selector Resin resin->binding washing Washing (3x) binding->washing elution Elution washing->elution denaturing Denaturing (SDS Buffer) elution->denaturing For ALFA Selector ST native Native (ALFA Peptide) elution->native For ALFA Selector PE/CE analysis SDS-PAGE, Western Blot, Mass Spec. denaturing->analysis native->analysis G cluster_affinity Engineered NbALFA Affinities System This compound System High High Affinity (pM) NbALFA (ST) System->High Strongest Binding Medium Medium Affinity (nM) NbALFA-PE System->Medium Tunable Binding Low Low Affinity (nM) NbALFA-CE System->Low Tunable Binding App_High Super-resolution Stable IP High->App_High Application App_Medium Native Purification (Room Temp) Medium->App_Medium Application App_Low Native Purification (4°C) Low->App_Low Application

References

The ALFA-tag System: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

The ALFA-tag is a rationally designed epitope tag that, in conjunction with the corresponding nanobody NbALFA, offers a versatile and high-performance system for the detection, purification, and manipulation of proteins.[1][2] This guide provides an in-depth overview of the this compound's sequence, structure, and its interaction with NbALFA, along with detailed experimental protocols and quantitative data to support its application in research, diagnostics, and drug development.

Core Concepts: Sequence and Structure

The this compound is a 15-amino-acid peptide designed to form a small, stable α-helix.[3][4] Its sequence was engineered based on several key criteria: high propensity for α-helical structure, hydrophilicity, neutral charge at physiological pH, and the absence of lysine (B10760008) residues to prevent modification by aldehyde-based fixatives.[5][6] This makes the this compound functional at N- or C-termini, or even within flexible loops of a protein of interest, without interfering with its function.[1][3]

The minimal core sequence of the this compound is SRLEEELRRRLTE .[5][7][8] This sequence is often flanked by proline residues to act as structural separators from the protein of interest.[5][9]

The interaction between the this compound and its binding partner, the nanobody NbALFA, is characterized by high affinity and specificity.[1][10] The crystal structure of the NbALFA-ALFA peptide complex reveals that the α-helical this compound binds to a groove on the surface of NbALFA.[11][12][13] The binding interface is extensive, involving a network of polar and hydrophobic interactions along the length of the peptide, which accounts for the remarkable stability of the complex.[11][13]

Quantitative Data: Binding Affinities

The ALFA system includes several variants of the NbALFA nanobody with engineered binding affinities to suit different applications. The high-affinity NbALFA is ideal for applications requiring stable complex formation, while variants with lower affinities have been developed for applications requiring elution under mild conditions.[8][10][14]

Nanobody VariantDissociation Constant (K_D)Key Application(s)
NbALFA (Super-Tight) ~26 pM[1][10][15]Super-resolution microscopy, Immunoprecipitation (with harsh elution), In vivo detection
NbALFAPE (Peptide-Elutable) ~11 nM[8][14][16]Immunoprecipitation with competitive peptide elution at room temperature
NbALFACE (Cold-Elutable) ~100 nM[8]Immunoprecipitation with competitive peptide elution at 4°C

Experimental Protocols

The versatility of the this compound system lends itself to a wide range of molecular biology techniques.

Immunoprecipitation (IP)

This protocol outlines the general steps for immunoprecipitating an ALFA-tagged protein from cell lysate using ALFA Selector resins, which consist of NbALFA variants coupled to agarose (B213101) beads.[7][15][17]

Materials:

  • Cells expressing the ALFA-tagged protein of interest

  • Lysis Buffer (e.g., RIPA buffer, compatible with downstream applications)

  • Wash Buffer (e.g., PBS with 0.1% Tween-20)

  • ALFA Selector Resin (ST, PE, or CE depending on elution requirements)

  • Elution Buffer:

    • For ALFA SelectorST: 0.1 M Glycine/HCl pH 2.2 or SDS-PAGE sample buffer[7]

    • For ALFA SelectorPE/CE: Buffer containing 500 µM ALFA elution peptide[7]

  • Microcentrifuge tubes

  • End-over-end rotator

Procedure:

  • Cell Lysis: Lyse cells expressing the ALFA-tagged protein using a suitable lysis buffer.

  • Clarification: Centrifuge the lysate at >14,000 x g for 10 minutes at 4°C to pellet cellular debris. Transfer the supernatant to a new tube.[15]

  • Resin Equilibration: a. Resuspend the ALFA Selector resin and transfer the desired amount to a new tube. b. Wash the resin with lysis buffer by adding 1 ml of buffer, centrifuging at 1000 x g for 1 minute, and carefully removing the supernatant. Repeat this step.[15]

  • Binding: Add the cleared lysate to the equilibrated resin and incubate for 1 hour at 4°C with end-over-end rotation.[15]

  • Washing: a. Pellet the resin by centrifugation and remove the supernatant. b. Add 1 ml of wash buffer, resuspend the resin, and incubate for 5 minutes. c. Repeat the wash step 2-3 times to remove non-specifically bound proteins.

  • Elution:

    • Acidic Elution (for ALFA SelectorST): Add 1-2 resin volumes of 0.1 M Glycine/HCl pH 2.2 and incubate for 5-10 minutes before collecting the eluate. Neutralize the eluate with 1 M Tris pH 8.5.

    • Peptide Elution (for ALFA SelectorPE/CE): Add 1-2 resin volumes of elution buffer containing the ALFA peptide. Incubate for 10-15 minutes at room temperature (for PE) or 4°C (for CE).[7] Collect the eluate. Repeat for a total of 2-3 elution steps.

  • Analysis: Analyze the eluate by SDS-PAGE and Western blotting.

Western Blotting

The high affinity and specificity of NbALFA make it an excellent reagent for Western blotting.[2][18]

Materials:

  • Protein samples separated by SDS-PAGE and transferred to a membrane (e.g., PVDF or nitrocellulose)

  • Blocking Buffer (e.g., 5% non-fat milk or BSA in TBS-T)

  • Primary Detection Reagent: HRP-conjugated or fluorophore-conjugated NbALFA

  • Wash Buffer (TBS-T: Tris-Buffered Saline with 0.1% Tween-20)

  • Chemiluminescent or fluorescent detection substrate

Procedure:

  • Blocking: Incubate the membrane in blocking buffer for 1 hour at room temperature to prevent non-specific binding.

  • Primary Incubation: Dilute the conjugated NbALFA in blocking buffer (a starting dilution of 1:2000 is recommended). Incubate the membrane with the primary detection reagent for 1 hour at room temperature or overnight at 4°C.[19]

  • Washing: Wash the membrane three times for 5-10 minutes each with TBS-T.

  • Detection:

    • For HRP-conjugated NbALFA, incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions and image the blot.

    • For fluorophore-conjugated NbALFA, image the blot using a suitable fluorescence imaging system.

Fluorescence Microscopy

Fluorescently labeled NbALFA can be used for high-resolution imaging of ALFA-tagged proteins in fixed or living cells.[2][6][20]

Materials:

  • Cells expressing the ALFA-tagged protein, grown on coverslips

  • Fixative (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • Fluorescently labeled NbALFA (e.g., FluoTag-X2 anti-ALFA)

  • Wash Buffer (PBS)

  • Mounting medium with DAPI

Procedure:

  • Fixation: Fix the cells with 4% paraformaldehyde for 10-15 minutes at room temperature.

  • Washing: Wash the cells three times with PBS.

  • Permeabilization: If the target protein is intracellular, permeabilize the cells with permeabilization buffer for 10 minutes.

  • Blocking: Block the cells with blocking buffer for 30-60 minutes.

  • Staining: Dilute the fluorescently labeled NbALFA in blocking buffer (a starting dilution of 1:500 is recommended). Incubate the cells with the diluted nanobody for 1 hour at room temperature.[19]

  • Washing: Wash the cells three times with PBS.

  • Mounting: Mount the coverslips onto microscope slides using mounting medium containing DAPI to counterstain the nuclei.

  • Imaging: Image the cells using a fluorescence microscope with the appropriate filter sets.

Visualizations

This compound and NbALFA Interaction cluster_protein Protein of Interest cluster_tag This compound cluster_nanobody NbALFA POI Protein ALFA SRLEEELRRRLTE POI->ALFA Fusion NbALFA Nanobody ALFA->NbALFA High-Affinity Binding (pM to nM KD)

Caption: Interaction diagram of the this compound system.

General Experimental Workflow with this compound cluster_downstream Downstream Applications start Express ALFA-tagged Protein of Interest lyse Prepare Cell Lysate start->lyse bind Bind to NbALFA-conjugated Matrix (e.g., Beads) lyse->bind wash Wash to Remove Non-specific Binders bind->wash elute Elute ALFA-tagged Protein wash->elute wb Western Blot elute->wb ms Mass Spectrometry elute->ms fa Functional Assays elute->fa

Caption: A typical workflow for this compound based protein purification.

This compound in Cellular Imaging cluster_cell Cell cluster_detection Detection cluster_output Output tagged_protein ALFA-tagged Protein fluor_nb Fluorescently-labeled NbALFA tagged_protein->fluor_nb Binding microscopy Fluorescence Microscopy (Confocal, STED, etc.) fluor_nb->microscopy Signal Detection

Caption: Workflow for imaging ALFA-tagged proteins in cells.

References

The ALFA-tag: A Superior Alternative to Conventional Epitope Tags for Demanding Protein Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the dynamic landscape of protein research and drug development, the ability to accurately detect, purify, and manipulate proteins of interest is paramount. For decades, researchers have relied on a toolkit of common epitope tags, such as HA, FLAG, Myc, and V5, to achieve these tasks. However, the emergence of the rationally designed ALFA-tag system presents a significant leap forward, offering unparalleled performance and versatility across a wide spectrum of applications. This in-depth technical guide provides a comprehensive comparison of the this compound with other common epitope tags, highlighting its distinct advantages through quantitative data, detailed experimental methodologies, and clear visual workflows.

Core Principles: A Rational Design for Enhanced Performance

The this compound is a short, 13-amino acid peptide (SRLEEELRRRLTE) engineered to form a stable and monomeric α-helix.[1] This rational design confers several key advantages over traditional tags, which were often discovered serendipitously as epitopes for existing monoclonal antibodies.[2] The this compound's sequence is unique and not found in common model organisms, ensuring high specificity of detection.[2] Furthermore, its hydrophilic and neutral nature at physiological pH minimizes interference with the structure and function of the tagged protein.[1][2]

The this compound system operates in conjunction with a specifically developed single-domain antibody, or nanobody (NbALFA).[3][4] These nanobodies are significantly smaller than conventional antibodies, offering benefits such as improved tissue penetration and reduced linkage error in super-resolution microscopy.[4][5] The interaction between the this compound and NbALFA is characterized by an exceptionally high binding affinity, with a dissociation constant (Kd) in the low picomolar range (26 pM for the super-tight version).[2][6] This strong interaction is central to the system's high sensitivity and efficiency in various applications.

Quantitative Comparison of Epitope Tag Systems

The performance of an epitope tag is ultimately determined by the characteristics of its interaction with its corresponding antibody or nanobody. The following tables provide a structured comparison of the this compound system with other common epitope tags, summarizing key quantitative parameters.

Table 1: General Properties of Common Epitope Tags

Epitope TagSequenceMolecular Weight (Da)Origin
This compound SRLEEELRRRLTE~1.4 kDaRationally designed synthetic peptide[1][7]
HA-tag YPYDVPDYA~1.1 kDaHuman Influenza Hemagglutinin protein[8][9]
FLAG-tag (1x) DYKDDDDK~1.0 kDaSynthetic peptide[8][10]
Myc-tag EQKLISEEDL~1.2 kDaHuman c-myc oncogene[8][10]
V5-tag GKPIPNPLLGLDST~1.4 kDaP and V proteins of the simian virus 5 (SV5)[8][9]

Table 2: Binding and Elution Characteristics

Epitope Tag SystemBinding MoietyBinding Affinity (Kd)Elution Conditions
This compound / NbALFA Nanobody26 pM (NbALFAST)[2][6]- Competitive: ALFA peptide (physiological pH, RT or 4°C)[11][12][13] - Harsh: 0.1 M Glycine pH 2.2, SDS sample buffer[11][14]
11 nM (NbALFAPE)[12][14]
~100 nM (NbALFACE)[14]
HA-tag / Anti-HA Ab Monoclonal/Polyclonal AbVariable (typically nM range)- Competitive: HA peptide - Harsh: Low pH (e.g., Glycine pH 2.5), SDS sample buffer
FLAG-tag / Anti-FLAG Ab Monoclonal Ab (e.g., M2)Variable (typically nM range)- Competitive: FLAG peptide[15] - Harsh: Low pH (e.g., 0.1 M Glycine pH 3.5)[15]
Myc-tag / Anti-Myc Ab Monoclonal Ab (e.g., 9E10)Variable (typically nM range)- Competitive: Myc peptide - Harsh: Low pH, SDS sample buffer
V5-tag / Anti-V5 Ab Monoclonal AbVariable (typically nM range)- Competitive: V5 peptide - Harsh: Low pH, SDS sample buffer

Performance Across Key Applications

The superior characteristics of the this compound system translate into enhanced performance in a variety of essential molecular biology techniques.

Western Blotting

In Western blot analysis, the this compound system demonstrates significantly higher sensitivity compared to other tags. Studies have shown that when using directly labeled NbALFA, the signal for an ALFA-tagged protein is 3 to 10-fold stronger than that for HA, FLAG, or Myc tags detected with conventional monoclonal antibodies and secondary antibodies.[16] This heightened sensitivity allows for the detection of low-abundance proteins that may be missed with other systems.

Immunoprecipitation (IP)

The high affinity of the NbALFA nanobody for the this compound enables highly efficient and clean immunoprecipitations.[5][17] The availability of different NbALFA variants allows researchers to choose between extremely stable capture (NbALFAST) for applications like mass spectrometry, or gentle elution under physiological conditions (NbALFAPE and NbALFACE) for the purification of functional protein complexes.[6][14] The single-chain nature of nanobodies also prevents the co-elution of antibody heavy and light chains, a common issue in IP experiments using conventional antibodies.[6]

Immunofluorescence (IF) and Super-Resolution Microscopy

The small size of the this compound and its corresponding nanobody makes this system ideal for immunofluorescence and advanced imaging techniques.[18][19] The minimal linkage error between the target protein and the fluorescent label results in higher resolution imaging, which is particularly advantageous for super-resolution microscopy techniques like STED and DNA-PAINT.[18][19] Furthermore, the this compound is resistant to common fixatives like paraformaldehyde and glutaraldehyde, ensuring robust performance in fixed-cell imaging.[18]

Experimental Protocols and Workflows

To facilitate the adoption of the this compound system and provide a basis for comparison, this section outlines a general experimental protocol for immunoprecipitation.

Immunoprecipitation of ALFA-tagged Proteins

This protocol describes the general steps for immunoprecipitating an ALFA-tagged protein from a cell lysate using ALFA Selector resins.

Materials:

  • Cells expressing the ALFA-tagged protein of interest

  • Lysis buffer (e.g., 10 mM Tris/Cl pH 7.5, 150 mM NaCl, 0.5 mM EDTA, 0.5% NP-40, supplemented with protease inhibitors)

  • ALFA Selector resin (e.g., ALFA SelectorPE for peptide elution)[12]

  • Wash buffer (e.g., 10 mM Tris/Cl pH 7.5, 150 mM NaCl, 0.5 mM EDTA)

  • Elution buffer (Wash buffer containing 200-500 µM ALFA elution peptide)[12][14]

  • SDS-PAGE sample buffer

Procedure:

  • Cell Lysis: Harvest cells and lyse them in ice-cold lysis buffer. Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Resin Equilibration: Wash the required amount of ALFA Selector resin with lysis buffer.

  • Binding: Add the clarified cell lysate to the equilibrated resin and incubate with gentle rotation for 1-2 hours at 4°C.

  • Washing: Pellet the resin by centrifugation and wash it three times with ice-cold wash buffer to remove non-specifically bound proteins.

  • Elution: Add elution buffer to the washed resin and incubate at room temperature for 10-20 minutes with gentle agitation. Repeat this step for complete elution.

  • Analysis: Analyze the eluted protein by SDS-PAGE and Western blotting or other downstream applications.

The following diagrams illustrate the immunoprecipitation workflow and the principle of competitive elution.

Immunoprecipitation_Workflow start Cell Lysate (ALFA-tagged Protein) binding Binding start->binding resin ALFA Selector Resin (Immobilized NbALFA) resin->binding washing Washing Steps binding->washing elution Elution washing->elution analysis Downstream Analysis (SDS-PAGE, WB, MS) elution->analysis

Figure 1: Immunoprecipitation workflow for ALFA-tagged proteins.

Competitive_Elution resin_bound NbALFA on Resin alfa_protein ALFA-tagged Protein resin_bound->alfa_protein add_peptide Add excess free ALFA peptide resin_bound_elution NbALFA on Resin alfa_peptide Free ALFA Peptide resin_bound_elution->alfa_peptide eluted_protein Eluted ALFA-tagged Protein

Figure 2: Principle of competitive elution with ALFA peptide.

Conclusion: A Versatile and Robust Tool for Modern Protein Science

The this compound system represents a paradigm shift in epitope tagging technology. Its rational design, coupled with the unique properties of nanobodies, provides a versatile and robust platform that outperforms traditional tags in sensitivity, efficiency, and applicability across a wide range of techniques. For researchers, scientists, and drug development professionals seeking to push the boundaries of their work, the this compound offers a superior solution for the reliable detection, purification, and analysis of proteins, thereby accelerating discovery and innovation.[3][5][20]

References

The ALFA-tag System: A Technical Guide to a Versatile Protein Tagging Technology

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The ALFA-tag is a rationally designed epitope tag that offers exceptional versatility and performance across a wide range of biological applications.[1][2][3] Developed through a deliberate engineering process, the this compound system overcomes many limitations of traditional epitope tags, providing researchers with a robust tool for protein detection, purification, and manipulation.[1][4] This technical guide provides an in-depth overview of the this compound technology, its associated nanobodies, and detailed protocols for its implementation in key experimental workflows.

The this compound is a 13-amino-acid peptide (SRLEEELRRRLTE) designed to form a small, stable α-helix.[1][5] Its sequence is hydrophilic, neutrally charged at physiological pH, and lacks residues susceptible to modification by common fixatives, ensuring its functionality in diverse experimental conditions.[1][4] A key component of the system is a set of single-domain antibodies (sdAbs), or nanobodies, that specifically recognize the this compound with varying affinities, enabling a broad spectrum of applications from high-resolution imaging to the gentle elution of native protein complexes.[4][6]

Core Components and Properties

The ALFA system consists of the this compound peptide and a suite of engineered nanobodies. The properties of these components are summarized below.

The this compound

The this compound was designed with several key features in mind to ensure broad applicability and minimal interference with the tagged protein's function:

  • Small and Stable: The 13-amino-acid sequence forms a compact and stable α-helical structure.[1][7]

  • Hydrophilic and Neutral: The tag is well-soluble and carries a balanced charge, reducing its impact on protein folding and function.[4]

  • Fixative Resistant: The absence of primary amines makes the tag resistant to aldehyde-based fixatives like paraformaldehyde (PFA) and glutaraldehyde.[1][4]

  • Unique Sequence: The this compound sequence is not found in common model organisms, ensuring high specificity of the corresponding nanobodies.[4]

  • Versatile Positioning: It can be fused to the N-terminus, C-terminus, or inserted into flexible loops of a protein of interest without compromising its function.[1][7][8]

ALFA-specific Nanobodies (NbALFA)

A set of three nanobodies has been developed to recognize the this compound, each with distinct binding affinities tailored for different applications.[4] These nanobodies are utilized in various formats, including fluorescently labeled for imaging (FluoTags) and immobilized on beads for affinity purification (ALFA Selector resins).[4]

NanobodyAffinity ResinDissociation Constant (Kd)Key FeaturePrimary Applications
NbALFA ALFA SelectorST (Super-Tight)~26 pMExtremely high affinity, very slow off-rate.[4][9][10]Super-resolution microscopy, immunoprecipitation for mass spectrometry, stable immobilization.[1][2][3]
NbALFAPE ALFA SelectorPE (Peptide-Elutable)~11 nMIntermediate affinity, allows for competitive elution with ALFA peptide at room temperature.[5][6][9]Purification of native proteins and protein complexes, isolation of living cells.[1][2]
NbALFACE ALFA SelectorCE (Cold-Elutable)~100 nMLower affinity, optimized for efficient competitive elution with ALFA peptide at low temperatures (4°C).[5][6][9]Purification of temperature-sensitive proteins and complexes.[6][11][12]

Experimental Protocols

Detailed methodologies for common applications of the this compound system are provided below.

Immunoprecipitation (IP)

Immunoprecipitation of ALFA-tagged proteins can be performed using ALFA Selector resins. The choice of resin and elution method depends on the desired downstream application.

1. Lysate Preparation:

  • Prepare cell lysates using established protocols appropriate for the protein of interest. For mammalian cells, 10^6 to 10^8 cells per experiment is recommended.[9][10]

  • Clarify the lysate by centrifugation at >14,000 x g for 10 minutes at 4°C to remove cellular debris.[9][10]

2. Resin Equilibration:

  • Resuspend the ALFA Selector resin slurry.[9][10]

  • Transfer the desired amount of slurry to a clean tube or column. For batch mode IP, 20 µL of slurry (10 µL packed beads) is a common starting point.[10]

  • Wash the resin with 5 column bed volumes (CBV) of lysis buffer.[9]

3. Binding:

  • Batch Mode: Add the equilibrated resin to the cleared lysate and incubate for 1 hour at 4°C with gentle rotation.[9][10]

  • Gravity Flow Mode: Slowly pass the cleared lysate over the equilibrated column. The flow-through can be reapplied to the column to maximize binding.[9]

4. Washing:

  • Wash the resin with lysis buffer to remove non-specifically bound proteins. For batch mode, this typically involves pelleting the beads by centrifugation (e.g., 1 min at 1000 x g) and replacing the supernatant with fresh wash buffer.[9]

5. Elution:

  • Peptide Elution (ALFA SelectorPE and ALFA SelectorCE):

    • This method allows for the elution of native proteins under physiological conditions.[9]

    • Prepare a 500 µM solution of the ALFA elution peptide in a native buffer.[9]

    • For ALFA SelectorPE, perform elution at room temperature (22-25°C).[9][10] For ALFA SelectorCE, elution is efficient at 4°C.[6][9][10]

    • Add 1.2 CBV of the elution buffer to the resin and incubate for 10-15 minutes.[9]

    • Collect the eluate. Repeat this step 2-3 times for complete elution.[9]

  • Acidic Elution (All ALFA Selector Resins):

    • This method is suitable when native protein conformation is not required.

    • Prepare an acidic elution buffer, for example, 0.1 M Glycine-HCl, pH 2.2, with 150 mM NaCl.[9][10]

    • Add 2.5 CBV of the acidic elution buffer and incubate for 2 minutes at room temperature.[9]

    • Collect the eluate.[9]

  • Denaturing Elution (All ALFA Selector Resins):

    • Proteins can be eluted by boiling in SDS sample buffer, which is ideal for subsequent analysis by SDS-PAGE and Western blotting.[10][13]

Immunoprecipitation_Workflow start ALFA-tagged Protein in Lysate bind Bind to ALFA Selector Resin start->bind Incubate wash Wash bind->wash Remove non-specific binders elute Elution wash->elute peptide Peptide Elution (Native) elute->peptide ALFA Selector PE/CE acidic Acidic Elution (Denaturing) elute->acidic All Resins sds SDS Elution (Denaturing) elute->sds All Resins downstream_native Downstream Applications (e.g., activity assays) peptide->downstream_native downstream_denatured Downstream Applications (e.g., Western Blot) acidic->downstream_denatured sds->downstream_denatured

A flowchart of the this compound immunoprecipitation workflow.
Western Blotting

The this compound system demonstrates superior performance in Western blotting applications, offering high sensitivity and linearity.[1]

1. SDS-PAGE and Transfer:

  • Separate cell lysates containing the ALFA-tagged protein by SDS-PAGE.

  • Transfer the separated proteins to a nitrocellulose or PVDF membrane using standard protocols.[14]

2. Blocking:

  • Block the membrane for 1 hour at room temperature in a suitable blocking buffer (e.g., 5% skimmed milk in PBS with 0.1% Tween-20 (PBS-T)).[14]

3. Primary Antibody Incubation:

  • Incubate the membrane with an HRP-conjugated or fluorescently labeled anti-ALFA nanobody (e.g., NbALFA-HRP) diluted in blocking buffer. A typical dilution is 1:500.[14] Incubation is often performed overnight at 4°C.[14]

4. Washing:

  • Wash the membrane multiple times with PBS-T to remove unbound primary antibody.

5. Detection:

  • For HRP-conjugated nanobodies, use an appropriate chemiluminescent substrate and image the blot.

  • For fluorescently labeled nanobodies, image the blot using a suitable fluorescence imaging system.

Western_Blot_Workflow lysate Protein Lysate sds_page SDS-PAGE lysate->sds_page transfer Transfer to Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Incubate with Anti-ALFA Nanobody blocking->primary_ab wash Wash primary_ab->wash detection Detection wash->detection result Visualize Protein detection->result

The experimental workflow for this compound Western blotting.
Immunofluorescence (IF)

The this compound is well-suited for immunofluorescence microscopy, including super-resolution techniques, due to the small size of the tag and the nanobody probes.[1][2]

1. Cell Culture and Fixation:

  • Culture cells expressing the ALFA-tagged protein on coverslips.

  • Fix the cells with an appropriate fixative. The this compound is compatible with paraformaldehyde (PFA), methanol, and even glutaraldehyde.[1][15]

2. Permeabilization:

  • If the target protein is intracellular, permeabilize the cells with a detergent such as Triton X-100 or saponin.

3. Blocking:

  • Block non-specific binding sites with a suitable blocking buffer (e.g., PBS with bovine serum albumin and/or normal goat serum).

4. Primary Antibody Incubation:

  • Incubate the cells with a fluorescently labeled anti-ALFA nanobody (e.g., NbALFA coupled to a fluorophore) diluted in blocking buffer.

5. Washing:

  • Wash the cells several times with PBS to remove unbound nanobody.

6. Mounting and Imaging:

  • Mount the coverslips onto microscope slides using an appropriate mounting medium, which may contain a nuclear counterstain like DAPI.

  • Image the cells using a fluorescence microscope.

Applications in Research and Drug Development

The this compound system has been successfully applied in a variety of research areas, demonstrating its utility for scientists and drug development professionals.

  • Super-Resolution Microscopy: The small size of the this compound and its corresponding nanobodies allows for more precise localization of target proteins in super-resolution imaging techniques like STED and DNA-PAINT.[1]

  • Live-Cell Imaging: Fluorescently tagged NbALFA can be expressed in living cells to track the dynamics of ALFA-tagged proteins in real-time.[1]

  • Protein-Protein Interaction Studies: The efficient and clean immunoprecipitation using ALFA Selector resins is ideal for identifying interaction partners of a protein of interest through co-immunoprecipitation followed by mass spectrometry.[14]

  • Plant Biology: The this compound system has been validated for use in plants, enabling a range of applications from subcellular localization to targeted protein degradation, even for challenging proteins like transmembrane transporters.[16]

  • Cell Isolation: ALFA Selector resins can be used to isolate specific cell populations from a mixed sample under physiological conditions.[1]

Conclusion

The this compound system represents a significant advancement in protein tagging technology. Its rational design has resulted in a versatile and high-performing tool that excels in a multitude of applications. The combination of a small, stable, and inert tag with a suite of high-affinity nanobodies provides researchers with unprecedented capabilities for studying protein function, from high-resolution imaging to the purification of delicate protein complexes. This in-depth guide provides the necessary information for the successful implementation of the this compound system in a wide range of research and development settings.

References

The ALFA-tag System: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

The ALFA-tag technology represents a significant advancement in protein capture and detection methodologies, offering a versatile and high-performance alternative to traditional epitope tags.[1] This guide provides an in-depth overview of the core features of the this compound system, designed for researchers, scientists, and drug development professionals. It details the underlying principles, quantitative performance data, experimental protocols, and key applications of this powerful tool.

Core Principles of the this compound Technology

The this compound system is centered around a rationally designed 13-amino acid peptide tag, the this compound, and a corresponding camelid single-domain antibody fragment, the nanobody NbALFA.[2][3] The this compound's sequence (SRLEEELRRRLTE) was engineered to form a stable and monomeric α-helix, a conformation that is crucial for the high-affinity and specific recognition by NbALFA.[2] This interaction has been characterized at the atomic level through the crystallization of the NbALFA-ALFA peptide complex (PDB: 6I2G), revealing a large and continuous binding interface.[2][4][5]

A key innovation of the ALFA system is the development of engineered NbALFA variants with distinct binding affinities, allowing for a broad range of applications from irreversible capture to gentle elution under physiological conditions.[2][6] This versatility is a hallmark of the this compound technology, enabling its use in super-resolution microscopy, immunoprecipitation, Western blotting, and in vivo protein detection.[1]

Quantitative Performance Data

The performance of the this compound system is underpinned by the distinct binding kinetics of its nanobody variants. This allows for the selection of the most appropriate tool for a specific application, from high-affinity capture for sensitive detection to lower-affinity interactions for native protein purification.

Nanobody VariantDissociation Constant (Kd)Key ApplicationElution Condition
NbALFA (ALFA SelectorST) ~26 pMImmunoprecipitation (IP), Western Blotting, Super-resolution microscopyHarsh (e.g., 0.1 M Glycine/HCl pH 2.2, SDS-PAGE sample buffer)
NbALFAPE (ALFA SelectorPE) ~11 nMNative protein purification, IP with peptide elutionCompetitive elution with ALFA peptide (e.g., 200 µM) at room temperature
NbALFACE (ALFA SelectorCE) ~100 nMNative protein purification at low temperaturesCompetitive elution with ALFA peptide (e.g., 200 µM) at 4°C

Key Applications and Experimental Protocols

The this compound system has been successfully employed in a wide array of molecular and cellular biology techniques. Below are detailed protocols for some of its most common applications.

Immunoprecipitation (IP) of ALFA-tagged Proteins

This protocol outlines the general steps for capturing an ALFA-tagged protein from a cell lysate using ALFA Selector resins.

Methodology:

  • Lysate Preparation: Prepare a cell lysate using a suitable lysis buffer compatible with your downstream application. Clarify the lysate by centrifugation (e.g., 14,000 x g for 10 minutes at 4°C) to remove cellular debris.[7]

  • Resin Equilibration: Resuspend the ALFA Selector resin (ST, PE, or CE) and transfer the desired amount to a microcentrifuge tube or column. Wash the resin with lysis buffer to equilibrate it.[7]

  • Binding: Add the clarified lysate to the equilibrated resin. Incubate for 1 hour at 4°C with gentle rotation to allow for the binding of the ALFA-tagged protein.[7]

  • Washing: Pellet the resin by centrifugation and discard the supernatant. Wash the resin several times with wash buffer (e.g., lysis buffer or a buffer with higher stringency) to remove non-specifically bound proteins.[7]

  • Elution:

    • ALFA SelectorST (Harsh Elution): Elute the bound protein by adding a low pH elution buffer (e.g., 0.1 M Glycine/HCl, pH 2.2) or SDS-PAGE sample buffer.[7][8]

    • ALFA SelectorPE (Peptide Elution): Add an elution buffer containing the ALFA peptide (e.g., 200-500 µM) and incubate at room temperature for 10-20 minutes.[7][9]

    • ALFA SelectorCE (Cold Peptide Elution): Add an elution buffer containing the ALFA peptide (e.g., 200-500 µM) and incubate at 4°C for 15-20 minutes.[10][11]

  • Analysis: Collect the eluate and analyze the purified protein by SDS-PAGE, Western blotting, or other downstream applications.

G cluster_workflow Immunoprecipitation Workflow cluster_elution Elution Options Lysate Clarified Cell Lysate (containing ALFA-tagged protein) Binding Binding (1h at 4°C) Lysate->Binding EquilibratedResin Equilibrated ALFA Selector Resin EquilibratedResin->Binding Washing Washing Steps Binding->Washing Elution Elution Washing->Elution PurifiedProtein Purified ALFA-tagged Protein Elution->PurifiedProtein Harsh Harsh (Low pH / SDS) Elution->Harsh ST Peptide Peptide Competition Elution->Peptide PE / CE Analysis Downstream Analysis (SDS-PAGE, Western Blot) PurifiedProtein->Analysis

Immunoprecipitation workflow using the this compound system.

Fluorescence Microscopy of ALFA-tagged Proteins

The high affinity and specificity of NbALFA make it an excellent tool for visualizing ALFA-tagged proteins in fixed and living cells.

Methodology:

  • Cell Preparation: Seed cells expressing the ALFA-tagged protein of interest on a suitable imaging substrate (e.g., coverslips).

  • Fixation and Permeabilization (for fixed-cell imaging): Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde). Permeabilize the cell membranes with a detergent (e.g., 0.1% Triton X-100 in PBS) to allow antibody entry.

  • Blocking: Block non-specific binding sites with a blocking solution (e.g., 5% BSA in PBS) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the cells with a fluorescently labeled NbALFA conjugate (e.g., FluoTag®-Q anti-ALFA) diluted in blocking buffer for 1 hour at room temperature.

  • Washing: Wash the cells several times with PBS to remove unbound nanobodies.

  • Mounting and Imaging: Mount the coverslips onto microscope slides using a suitable mounting medium. Image the cells using a fluorescence microscope with the appropriate filter sets.

G cluster_workflow Fluorescence Microscopy Workflow Cells Cells expressing ALFA-tagged protein FixPerm Fixation & Permeabilization Cells->FixPerm Blocking Blocking FixPerm->Blocking PrimaryAb Incubation with Fluorescent NbALFA Blocking->PrimaryAb Washing Washing PrimaryAb->Washing Imaging Microscopy Washing->Imaging

Fluorescence microscopy workflow for ALFA-tagged proteins.

Versatility of the ALFA System: A Spectrum of Affinities

The rational design of the this compound and the engineering of NbALFA variants provide a toolkit with a wide range of applications, each leveraging a specific binding affinity. This allows researchers to choose the optimal components for their experimental needs, from highly stable interactions for imaging to readily reversible binding for the purification of delicate protein complexes.

G cluster_main The ALFA System: Affinity and Applications cluster_tag Core Component cluster_nanobodies Nanobody Variants cluster_applications Primary Applications ALFA This compound (SRLEEELRRRLTE) NbALFA_ST NbALFA (ST) Kd ~26 pM ALFA->NbALFA_ST High Affinity NbALFA_PE NbALFA-PE Kd ~11 nM ALFA->NbALFA_PE Medium Affinity NbALFA_CE NbALFA-CE Kd ~100 nM ALFA->NbALFA_CE Low Affinity HighAffinityApp Super-Resolution Microscopy Immunoprecipitation Western Blotting NbALFA_ST->HighAffinityApp MidAffinityApp Native Protein Purification (Room Temperature) NbALFA_PE->MidAffinityApp LowAffinityApp Native Protein Purification (Cold-sensitive proteins) NbALFA_CE->LowAffinityApp

Relationship between ALFA system components and applications.

References

The ALFA-tag/NbALFA System: A Comprehensive Technical Guide to Binding Affinity and Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The ALFA-tag system, a novel epitope tagging technology, has rapidly gained prominence in life sciences for its versatility and robust performance in a wide array of applications, from super-resolution microscopy to protein purification.[1][2] Central to this system is the high-affinity interaction between the small, 13-amino-acid this compound and its corresponding single-domain antibody, NbALFA.[1][3] This technical guide provides an in-depth overview of the binding affinity and kinetics that define this powerful molecular interaction, complete with experimental methodologies and visual representations to facilitate a comprehensive understanding.

Core Interaction: Binding Affinity and Kinetics

The interaction between the this compound and NbALFA is characterized by an exceptionally high affinity, primarily driven by a slow dissociation rate.[3][4] This tight binding is crucial for applications requiring stable complex formation, such as in vivo imaging and immunoprecipitation.[2] To cater to applications where reversible binding is necessary, such as the purification of native proteins, engineered variants of NbALFA with tailored affinities and dissociation rates have been developed.[5][6]

Quantitative Binding Data

The binding kinetics of the this compound to different NbALFA variants have been quantitatively characterized, primarily using Surface Plasmon Resonance (SPR).[4] The key parameters are summarized in the tables below for easy comparison.

Table 1: Binding Kinetics of High-Affinity NbALFA to this compound

NanobodyTargetkon (M-1s-1)koff (s-1)KD (nM)KD (pM)Reference
NbALFAGFP-ALFA3.6 (± 0.1) x 1059.4 (± 0.2) x 10-60.026 (± 0.001)26[3][4]

Table 2: Binding Kinetics of Peptide-Elutable NbALFAPE to this compound

NanobodyTargetkon (M-1s-1)koff (s-1)KD (nM)Reference
NbALFAPETST-NEDD8-ALFA2.7 (± 0.4) x 1052.9 (± 0.5) x 10-311.0 (± 0.6)[4][5]

Visualizing the Interaction and Experimental Workflow

To better understand the molecular interaction and the experimental process of its characterization, the following diagrams are provided.

ALFA_NbALFA_Binding cluster_system This compound/NbALFA System ALFA_tag This compound (SRLEEELRRRLTE) Complex This compound:NbALFA Complex (High Affinity) ALFA_tag->Complex kon (Association) NbALFA NbALFA NbALFA->Complex Complex->ALFA_tag koff (Dissociation) Complex->NbALFA

Caption: Molecular interaction between the this compound and NbALFA.

SPR_Workflow cluster_workflow Surface Plasmon Resonance (SPR) Workflow A Ligand Immobilization (e.g., ALFA-tagged protein on sensor chip) B Analyte Injection (Serial dilutions of NbALFA) A->B C Association Phase (Binding measurement) B->C D Dissociation Phase (Buffer flow, release measurement) C->D E Data Analysis (Fitting to kinetic models) D->E F Determine kon, koff, KD E->F

Caption: Generalized workflow for SPR-based kinetic analysis.

Experimental Protocols

The following provides a detailed methodology for determining the binding affinity and kinetics of the this compound and NbALFA interaction, based on commonly used techniques like Surface Plasmon Resonance (SPR).[4][7][8]

Surface Plasmon Resonance (SPR) Analysis

SPR is a label-free optical sensing technique that allows for the real-time monitoring of biomolecular interactions.[7][8] It is the gold standard for determining kinetic parameters such as association (kon) and dissociation (koff) rates, from which the dissociation constant (KD) can be calculated.

1. Materials and Reagents:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5 chip)

  • Ligand: Purified ALFA-tagged protein (e.g., GFP-ALFA)

  • Analyte: Purified NbALFA or its variants

  • Immobilization buffer: e.g., 10 mM Sodium Acetate, pH 4.5

  • Running buffer: e.g., HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)

  • Activation reagents: 0.4 M EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) and 0.1 M NHS (N-hydroxysuccinimide)

  • Blocking reagent: 1 M ethanolamine-HCl, pH 8.5

  • Regeneration solution (if necessary, depending on the interaction strength)

2. Ligand Immobilization:

  • Equilibrate the sensor chip with running buffer.

  • Activate the carboxymethylated dextran (B179266) surface of the sensor chip by injecting a mixture of EDC and NHS.

  • Inject the ALFA-tagged protein (ligand) diluted in the immobilization buffer. The protein will covalently bind to the activated surface.

  • Deactivate any remaining active esters by injecting the blocking reagent (ethanolamine-HCl).

  • A reference flow cell should be prepared in the same way but without the injection of the ligand to allow for background signal subtraction.

3. Analyte Binding and Kinetic Measurement:

  • Prepare a series of dilutions of the NbALFA (analyte) in running buffer. The concentration range should ideally span from 10-fold below to 10-fold above the expected KD.[8]

  • Inject the different concentrations of the analyte over both the ligand-immobilized and reference flow cells at a constant flow rate. This is the association phase , where binding is monitored as an increase in the response units (RU).

  • After the association phase, switch to a continuous flow of running buffer. This is the dissociation phase , where the dissociation of the analyte from the ligand is monitored as a decrease in RU.

  • Between different analyte injections, the sensor surface may need to be regenerated to remove all bound analyte. The choice of regeneration solution depends on the stability of the immobilized ligand.

4. Data Analysis:

  • Subtract the signal from the reference flow cell from the signal of the ligand-immobilized flow cell to obtain the specific binding signal.

  • The resulting sensorgrams (plots of RU versus time) are then fitted to a suitable kinetic binding model (e.g., a 1:1 Langmuir binding model) using the analysis software provided with the SPR instrument.

  • This fitting process yields the association rate constant (kon) and the dissociation rate constant (koff).

  • The equilibrium dissociation constant (KD) is then calculated as the ratio of koff to kon (KD = koff / kon).

This comprehensive guide provides researchers with the fundamental knowledge of the this compound/NbALFA system's binding characteristics and a solid foundation for designing and executing experiments to leverage this powerful technology. The provided data and protocols serve as a valuable resource for both new and experienced users in the fields of molecular biology, cell biology, and drug discovery.

References

Applications of ALFA-tag in prokaryotic vs. eukaryotic systems

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Applications of the ALFA-tag in Prokaryotic and Eukaryotic Systems

For Researchers, Scientists, and Drug Development Professionals

Introduction

The this compound is a rationally designed epitope tag that has rapidly gained prominence in life sciences due to its remarkable versatility and superior performance compared to established tags like HA, FLAG®, or myc.[1][2][3][4] This short, 13-amino acid peptide (sequence: SRLEEELRRRLTE) forms a small and stable α-helix, which is functional irrespective of its position on a protein of interest (POI) in both prokaryotic and eukaryotic hosts.[1][2][3][5][6][7] The this compound system's power lies in its interaction with a specifically developed single-domain antibody (sdAb), or nanobody, known as NbALFA.[5][7] This nanobody binds to the this compound with exceptionally high affinity (in the low picomolar range), enabling a wide array of applications from high-resolution imaging to efficient protein purification.[1][2][3][6][8]

Key features of the this compound system include:

  • Small and Stable Structure: The this compound's small size and stable α-helical structure minimize interference with the function of the tagged protein.[5][7]

  • High-Affinity Binding: NbALFA binds to the this compound with a dissociation constant (Kd) of approximately 26 pM, ensuring stable and specific interactions.[7][8][9][10]

  • Versatility: The system is suitable for a broad spectrum of applications, including super-resolution microscopy, immunoprecipitation, Western blotting, and in-vivo protein detection.[1][2][3][5][6]

  • Fixative Resistance: The this compound is resistant to common aldehyde-based fixatives, making it compatible with standard immunofluorescence protocols.[8]

  • Broad Host Compatibility: It has been successfully used in a wide range of organisms, from bacteria to mammalian cells and yeast.[1][2][3][6]

Core Principle of the this compound System

The functionality of the this compound system is based on the highly specific and strong interaction between the this compound peptide and the NbALFA nanobody. This interaction allows for the precise detection, manipulation, and purification of ALFA-tagged proteins.

cluster_0 ALFA-tagged Protein of Interest (POI) cluster_1 ALFA Nanobody (NbALFA) POI Protein of Interest ALFA_tag This compound (SRLEEELRRRLTE) POI->ALFA_tag NbALFA NbALFA ALFA_tag->NbALFA High-Affinity Binding (Kd ≈ 26 pM)

Caption: Core interaction of the this compound system.

Applications in Eukaryotic Systems

The this compound system has been extensively validated in various eukaryotic organisms, including mammalian cells, yeast, and the amoeba Dictyostelium discoideum.[11][12] Its versatility makes it a powerful tool for a wide range of cell biology applications.

Key Eukaryotic Applications
  • Immunoprecipitation (IP) and Co-IP: The high-affinity interaction between NbALFA and the this compound allows for highly efficient and clean immunoprecipitation of ALFA-tagged proteins and their binding partners from cell lysates.[5][13][14] Different versions of ALFA selector resins are available for either extremely stable binding (ALFA SelectorST) or competitive elution under physiological conditions (ALFA SelectorPE and ALFA SelectorCE).[9][10][15]

  • Western Blotting: The this compound system provides superior performance in Western blotting applications. When compared to traditional tags like HA, myc, and FLAG®, the this compound signal, detected with a directly labeled NbALFA, is 3 to 10 times stronger, even without secondary antibody amplification.[1][5][16] The detection limit is approximately 10-fold better than other common epitope tags.[1]

  • Immunofluorescence and Super-Resolution Microscopy: The small size of the NbALFA nanobody, which brings the fluorophore closer to the target protein, makes the this compound system ideal for super-resolution microscopy techniques like STED and DNA-PAINT.[1][5] This minimizes linkage error and allows for more precise localization of proteins within the cell.

  • In Vivo Detection and Manipulation: Fluorescently tagged NbALFA can be expressed within eukaryotic cells (as an "intrabody") to detect and manipulate ALFA-tagged proteins in their native environment.[5] This opens up possibilities for live-cell imaging and studying protein dynamics.[7][11]

  • Signal Amplification in Microscopy: A pentavalent this compound peptide (pentaALFA) can be used with self-labeling protein tags like SNAP-tag to significantly amplify the fluorescent signal in microscopy, which is beneficial for advanced imaging applications.[17]

Quantitative Data: this compound vs. Other Epitope Tags
ParameterThis compound SystemHA-tagFLAG®-tagmyc-tagCitation
Binding Affinity (Kd) ~26 pM (NbALFA)Varies with antibodyVaries with antibodyVaries with antibody[8][9][10]
~11 nM (NbALFAPE)[9]
~100 nM (NbALFACE)[9]
Western Blot Signal 3-10x strongerReferenceReferenceReference[1][5][16]
Detection Limit (WB) ~100 pg of target protein~1 ng~1 ng~1 ng[1]
Experimental Protocol: Immunoprecipitation from Eukaryotic Cells

This protocol is a general guideline for immunoprecipitating an ALFA-tagged protein from a mammalian cell lysate using ALFA Selector resins.

Materials:

  • Cultured mammalian cells expressing the ALFA-tagged protein of interest.

  • Lysis Buffer (e.g., 150 mM NaCl, 10 mM Tris-HCl pH 7.4, 1 mM EDTA, 1% Triton X-100, with protease inhibitors).

  • ALFA Selector Resin (e.g., ALFA SelectorPE for peptide elution).

  • ALFA Peptide for elution (200 µM in a physiological buffer).

  • Microcentrifuge tubes and a rotator.

Procedure:

  • Cell Lysis:

    • Wash cultured cells with cold PBS.

    • Lyse the cells with cold Lysis Buffer and incubate on ice for 30 minutes with occasional vortexing.

    • Clear the lysate by centrifugation at >14,000 x g for 10 minutes at 4°C.[10] Collect the supernatant.

  • Resin Equilibration:

    • Transfer the required amount of ALFA Selector resin slurry (e.g., 20 µl) to a clean microcentrifuge tube.

    • Wash the resin by adding 1 ml of Lysis Buffer, centrifuging for 1 minute at 1,000 x g, and carefully removing the supernatant. Repeat this step once.[10]

  • Binding:

    • Add the cleared cell lysate to the equilibrated resin.

    • Incubate for 1 hour at 4°C with gentle end-over-end rotation.[10]

  • Washing:

    • Pellet the resin by centrifugation (1 min at 1,000 x g).

    • Remove the supernatant.

    • Wash the resin three times with 1 ml of Lysis Buffer to remove non-specific binders.

  • Elution (Peptide Elution with ALFA SelectorPE):

    • After the final wash, remove the supernatant.

    • Add 2-5 resin volumes of elution buffer containing 200 µM ALFA peptide.

    • Incubate for 15-20 minutes at room temperature with gentle shaking.[10]

    • Pellet the resin by centrifugation and carefully collect the supernatant containing the purified protein.

start Start: Eukaryotic cells expressing ALFA-tagged POI lysis Cell Lysis & Clarification start->lysis binding Incubate lysate with ALFA Selector Resin lysis->binding wash Wash resin to remove non-specific binders binding->wash elution Elute with ALFA peptide wash->elution analysis Analyze eluate (e.g., SDS-PAGE, Mass Spec) elution->analysis end End: Purified POI and interaction partners analysis->end

Caption: Workflow for co-immunoprecipitation.

Applications in Prokaryotic Systems

The this compound is also highly effective in prokaryotic systems like E. coli, primarily for protein expression and purification.[1][5] Its utility in bacteria is crucial for producing large quantities of recombinant proteins for structural biology, biochemical assays, and drug development.

Key Prokaryotic Applications
  • One-Step Affinity Purification: The ALFA system allows for the highly efficient one-step purification of ALFA-tagged proteins from bacterial lysates.[1][18] The high capacity and specificity of the ALFA Selector resins lead to high yields and purity.[9] A streamlined workflow using lentiviral transduction and nanobody-mediated purification has been developed for scalable production of protein complexes.[19]

  • Structural Biology: The ability to purify stable protein complexes is essential for structural studies using techniques like cryo-electron microscopy (cryo-EM). The this compound has been successfully used to facilitate the structure determination of membrane proteins like aquaporin Z by promoting the formation of larger, more stable complexes when bound to NbALFA.[20]

  • Proximity Proteomics: A split this compound nanobody system has been developed for protein localization and proximity proteomics in mycobacteria, demonstrating its utility in more complex prokaryotic systems.[21]

Quantitative Data: Protein Purification from E. coli
ParameterALFA Selector ResinsCitation
Binding Capacity >150 µM target protein (e.g., 4.5 mg of GFP-ALFA per mL of resin)[9]
Typical Yield High, although specific yields depend on protein expression levels. E. coli systems can yield 1-10 grams of total protein per liter of culture.[9][22]
Experimental Protocol: One-Step Protein Purification from E. coli

This protocol provides a general method for purifying an ALFA-tagged protein from an E. coli lysate.

Materials:

  • E. coli cell pellet expressing the ALFA-tagged protein.

  • Lysis Buffer (e.g., PBS with lysozyme, DNase I, and protease inhibitors).

  • ALFA SelectorST Resin (for high-affinity binding).

  • Acidic Elution Buffer (e.g., 0.1 M Glycine-HCl, pH 2.2).[9]

  • Neutralization Buffer (e.g., 1 M Tris-HCl, pH 8.5).

  • Gravity flow column.

Procedure:

  • Cell Lysis:

    • Resuspend the E. coli pellet in cold Lysis Buffer.

    • Lyse the cells using sonication or a high-pressure homogenizer.

    • Clarify the lysate by centrifugation at >20,000 x g for 30 minutes at 4°C.

  • Column Preparation:

    • Transfer the ALFA SelectorST resin to a gravity flow column.

    • Equilibrate the resin by washing with 5-10 column volumes of Lysis Buffer.

  • Binding:

    • Load the cleared lysate onto the equilibrated column. Allow the lysate to flow through by gravity.

  • Washing:

    • Wash the column with 10-20 column volumes of Lysis Buffer or a more stringent wash buffer to remove non-specifically bound proteins.

  • Elution (Acidic):

    • Elute the bound protein by applying the Acidic Elution Buffer to the column.

    • Collect the eluate in fractions containing Neutralization Buffer to immediately raise the pH and preserve protein activity.

  • Analysis:

    • Analyze the collected fractions for the presence of the purified protein using SDS-PAGE, followed by Coomassie staining or Western blotting.

start Start: E. coli expressing ALFA-tagged protein lysis Bacterial Lysis & Clarification start->lysis binding Load lysate onto ALFA Selector column lysis->binding wash Wash column with high-stringency buffer binding->wash elution Elute with low pH or by peptide competition wash->elution analysis Analyze fractions (SDS-PAGE, Coomassie) elution->analysis end End: Highly pure recombinant protein analysis->end

Caption: Workflow for affinity purification from E. coli.

Comparative Analysis: Prokaryotic vs. Eukaryotic Systems

FeatureEukaryotic SystemsProkaryotic Systems
Primary Applications Immunoprecipitation, Co-IP, Western Blotting, Immunofluorescence (incl. super-resolution), in vivo imaging.Recombinant protein expression and purification, structural biology studies.
Advantages Allows for studying proteins in their native cellular context, including post-translational modifications and complex interactions.[11]High yield of protein expression, cost-effective, rapid growth of cells.[22] Ideal for producing large quantities of protein for in vitro studies.
Considerations Lower protein yields compared to prokaryotic systems. Transfection or generation of stable cell lines can be time-consuming.Proteins may lack necessary post-translational modifications. Potential for inclusion body formation.
Elution Strategies Mild, competitive peptide elution is often preferred to preserve native protein complexes.[9]Denaturing or acidic elution is common, as the primary goal is often to obtain large amounts of pure protein.[9]

Studying Signaling Pathways with the this compound

While no specific signaling pathway has been exclusively elucidated using the this compound to date, its application in co-immunoprecipitation followed by mass spectrometry (Co-IP-MS) makes it a powerful tool for this purpose. Researchers can tag a key protein in a signaling cascade, pull it down from the cell lysate, and identify its interaction partners, thereby mapping out the components of the pathway.

cluster_pathway Signaling Pathway cluster_workflow Experimental Workflow Receptor Receptor Kinase1 Kinase 1 (ALFA-tagged) Receptor->Kinase1 Kinase2 Kinase 2 Kinase1->Kinase2 IP Immunoprecipitate Kinase 1 with NbALFA beads Kinase1->IP TF Transcription Factor Kinase2->TF MS Mass Spectrometry IP->MS Identify Identify co-precipitated proteins (e.g., Receptor, Kinase 2, Scaffolds) MS->Identify

Caption: Using this compound Co-IP to map signaling pathways.

Conclusion

The this compound system represents a significant advancement in protein detection and purification technologies. Its combination of a small, stable epitope tag and a high-affinity nanobody binder provides exceptional performance and versatility across both prokaryotic and eukaryotic systems.[1][2][3][6] For researchers in cell biology, biochemistry, and drug development, the this compound offers a robust and reliable tool that outperforms traditional epitope tags in a wide range of applications, from super-resolution imaging of protein localization in mammalian cells to the large-scale purification of protein complexes from bacteria for structural analysis.[5][20] As the toolkit of ALFA-based reagents continues to expand, its adoption is set to accelerate research and enable new experimental possibilities.

References

Methodological & Application

ALFA-Tag Protein Purification: A Comprehensive Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Harnessing the power of a rationally designed epitope tag, the ALFA system offers a versatile and high-performance solution for the purification of proteins. This application note provides detailed protocols for researchers, scientists, and drug development professionals to effectively purify ALFA-tagged proteins for a wide range of downstream applications.

The ALFA-tag is a short, 13-amino-acid peptide tag (SRLEEELRRRLTE) engineered for high-affinity binding to a corresponding single-domain antibody (sdAb), also known as a Nanobody.[1][2][3] This system provides a robust and efficient method for protein purification, offering several advantages over traditional epitope tag systems, including high specificity, strong binding, and versatile elution options under both native and denaturing conditions.[3][4]

The ALFA Selector Resin Family

A key component of the ALFA system is the suite of ALFA Selector resins, which are based on high-quality agarose (B213101) beads functionalized with covalently immobilized anti-ALFA Nanobodies.[3][4] This oriented immobilization ensures optimal accessibility of the Nanobody for binding to the ALFA-tagged protein of interest. There are three main types of ALFA Selector resins, each tailored for specific purification needs.

Resin TypeDissociation Constant (Kd)Key FeatureRecommended Elution Method(s)
ALFA Selector ST ~26 pMSuper Tight bindingAcidic or Denaturing
ALFA Selector PE ~11 nMPeptide ElutableCompetitive Peptide, Acidic, or Denaturing
ALFA Selector CE ~100 nMCold ElutableCompetitive Peptide (at 4°C or RT), Acidic, or Denaturing

Experimental Protocols

This section provides detailed protocols for the purification of ALFA-tagged proteins using ALFA Selector resins. The choice of protocol will depend on the specific resin used and the desired elution conditions.

Buffer Recipes
BufferCompositionNotes
Lysis Buffer 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% (v/v) Triton X-100, Protease Inhibitor CocktailThe composition can be adapted to the specific protein and expression system.
Wash Buffer 50 mM Tris-HCl pH 7.5, 500 mM NaCl, 0.1% (v/v) Triton X-100Higher salt concentration helps to reduce non-specific binding.
Peptide Elution Buffer Physiological buffer (e.g., PBS or TBS) containing 200-500 µM ALFA peptideFor use with ALFA Selector PE and CE.[2]
Acidic Elution Buffer 0.1 M Glycine-HCl pH 2.2, 150 mM NaClFor use with all ALFA Selector resins.[1][2] Immediate neutralization of the eluate is crucial.
Denaturing Elution Buffer 2x SDS-PAGE Sample BufferFor use with all ALFA Selector resins for terminal analysis.[3]
Neutralization Buffer 1 M Tris-HCl pH 8.5Used to neutralize the acidic eluate.
Protocol 1: Immunoprecipitation (Small-Scale Purification)

This protocol is suitable for small-scale purification of ALFA-tagged proteins for applications such as co-immunoprecipitation and subsequent analysis by mass spectrometry or Western blotting.

Materials:

  • ALFA Selector Resin (ST, PE, or CE)

  • Cell lysate containing the ALFA-tagged protein

  • Lysis Buffer

  • Wash Buffer

  • Elution Buffer (Peptide, Acidic, or Denaturing)

  • Neutralization Buffer (for acidic elution)

  • Microcentrifuge tubes

Procedure:

  • Resin Equilibration: a. Transfer the desired amount of ALFA Selector resin slurry to a microcentrifuge tube. b. Pellet the beads by centrifugation (1,000 x g for 1 minute) and discard the supernatant. c. Add 1 mL of Lysis Buffer, resuspend the beads, and repeat the centrifugation step. Perform this wash step twice.[3]

  • Binding: a. Add the cleared cell lysate to the equilibrated beads. b. Incubate for 1 hour at 4°C with gentle rotation.[3]

  • Washing: a. Pellet the beads by centrifugation and discard the supernatant. b. Add 1 mL of Wash Buffer, resuspend the beads, and incubate for 5 minutes at 4°C with rotation. c. Repeat the wash step two more times.

  • Elution:

    • Peptide Elution (for ALFA Selector PE and CE): a. Add 2-5 resin volumes of Peptide Elution Buffer. b. Incubate for 15-20 minutes at room temperature (for PE) or 15-20 minutes at 4°C or 3-5 minutes at room temperature (for CE) with gentle agitation.[1] c. Pellet the beads and collect the supernatant containing the purified protein.

    • Acidic Elution (for all ALFA Selector resins): a. Add 2.5 resin volumes of Acidic Elution Buffer.[2] b. Incubate for 2 minutes at room temperature with gentle agitation.[2] c. Pellet the beads and transfer the supernatant to a new tube containing 1/10th volume of Neutralization Buffer.[1][2]

    • Denaturing Elution (for all ALFA Selector resins): a. Add 2.5 resin volumes of 2x SDS-PAGE Sample Buffer.[3] b. Incubate at 80-90°C for 5 minutes.[3] c. Pellet the beads and collect the supernatant.

IP_Workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Downstream Analysis Lysate Cleared Cell Lysate Bind Bind ALFA-tagged Protein Lysate->Bind Equilibrate Equilibrate ALFA Selector Resin Equilibrate->Bind Wash Wash Resin Bind->Wash Elute Elute Protein Wash->Elute Analysis SDS-PAGE, Western Blot, Mass Spectrometry, etc. Elute->Analysis

Caption: Immunoprecipitation workflow for ALFA-tagged proteins.

Protocol 2: Large-Scale Purification using Gravity Flow Chromatography

This protocol is suitable for purifying larger quantities of ALFA-tagged proteins.

Materials:

  • ALFA Selector Resin (PE or CE recommended for native elution)

  • Gravity flow column

  • Cell lysate containing the ALFA-tagged protein

  • Lysis Buffer

  • Wash Buffer

  • Elution Buffer

  • Collection tubes

Procedure:

  • Column Preparation: a. Pack the gravity flow column with the desired amount of ALFA Selector resin. b. Equilibrate the column by washing with 5 column volumes (CVs) of Lysis Buffer.[4]

  • Sample Loading: a. Load the cleared cell lysate onto the column. Allow the lysate to flow through the column by gravity. For large volumes, a peristaltic pump can be used at a low flow rate.

  • Washing: a. Wash the column with 10-20 CVs of Wash Buffer to remove non-specifically bound proteins.[3]

  • Elution: a. Apply the appropriate Elution Buffer to the column. b. Collect the eluate in fractions. c. Monitor the protein concentration in the fractions (e.g., by measuring A280 or by SDS-PAGE). d. Pool the fractions containing the purified protein.

Gravity_Flow_Workflow Start Start Equilibrate Equilibrate Column Start->Equilibrate Load Load Lysate Equilibrate->Load Wash Wash Column Load->Wash Elute Elute Protein Wash->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions Collect->Analyze Pool Pool Fractions Analyze->Pool End End Pool->End

Caption: Gravity flow chromatography workflow.

Protocol 3: Automated Purification using FPLC

For highly reproducible and automated purification, an FPLC system can be used.

Materials:

  • Packed FPLC column with ALFA Selector resin

  • FPLC system

  • Filtered and degassed buffers (Lysis, Wash, Elution)

Procedure:

  • System Preparation: a. Equilibrate the FPLC system and the column with Lysis Buffer.

  • Sample Injection: a. Load the filtered cell lysate onto the column using the FPLC sample pump.

  • Washing: a. Wash the column with Wash Buffer until the A280 reading returns to baseline.

  • Elution: a. Apply a step or linear gradient of Elution Buffer. b. Collect fractions and monitor the chromatogram for the elution peak.

  • Analysis: a. Analyze the collected fractions by SDS-PAGE to identify those containing the pure protein.

FPLC_Workflow cluster_setup System Setup cluster_run Purification Run cluster_outcome Analysis Equilibrate Equilibrate FPLC System and Column Load Load Sample Equilibrate->Load Wash Wash Load->Wash Elute Elute Wash->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions (SDS-PAGE, A280) Collect->Analyze

Caption: Automated FPLC purification workflow.

Resin Regeneration

ALFA Selector resins can be regenerated for multiple uses, making them a cost-effective choice for protein purification.

Procedure:

  • After elution, wash the column with 10 column volumes of high salt buffer (e.g., 1 M NaCl).

  • Wash with 10 column volumes of regeneration buffer. For acidic regeneration, use 0.1 M Glycine-HCl pH 2.2. For basic regeneration, use 100 mM NaOH.[2][5]

  • Immediately re-equilibrate the column with 10 column volumes of a neutral buffer (e.g., PBS).[2]

  • Store the resin in a suitable storage buffer (e.g., PBS with 20% ethanol) at 4°C.[5]

Chemical Compatibility

ALFA Selector resins are compatible with a wide range of common laboratory reagents.

ReagentConcentrationCompatibility
Detergents
Triton X-1002%Yes
Tween-201%Yes
NP-401%Yes
CHAPS1%Yes
SDS0.1%Limited (may denature Nanobody)
Denaturants
Urea4 MYes
Guanidine HCl2 MYes
Reducing Agents
DTT10 mMYes
β-mercaptoethanol20 mMYes
Salts
NaClup to 2 MYes
KClup to 2 MYes
pH Range 5 - 9Stable

Troubleshooting

ProblemPossible CauseSolution
Low or no yield of purified protein Inefficient cell lysisOptimize lysis protocol (e.g., sonication, French press).
This compound is inaccessibleConsider cloning the tag at the other terminus of the protein.
Protein degradationAdd a fresh protease inhibitor cocktail to the lysis buffer.
Inefficient elutionOptimize elution conditions (e.g., increase peptide concentration, extend incubation time).
High background of non-specific proteins Insufficient washingIncrease the number of wash steps or the salt concentration in the wash buffer.
Hydrophobic interactionsAdd a low concentration of a non-ionic detergent to the wash buffer.
Protein precipitates after elution High protein concentrationElute in a larger volume or add stabilizing agents (e.g., glycerol).
Incorrect buffer pH or ionic strengthPerform a buffer screen to find optimal conditions for protein stability.

By following these detailed protocols and considering the specific characteristics of the ALFA Selector resins, researchers can achieve high-yield, high-purity preparations of their ALFA-tagged proteins for a multitude of downstream applications.

References

Application Notes and Protocols: A Step-by-Step Guide to ALFA-tag Immunoprecipitation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The ALFA-tag system is a powerful and versatile tool for the immunoprecipitation (IP) of proteins.[1][2][3][4][5][6] This technology utilizes a small, 13 amino acid epitope tag (SRLEEELRRRLTE) that is specifically recognized by a high-affinity single-domain antibody (sdAb), also known as a Nanobody.[7][8][9] The this compound system offers several advantages over traditional epitope tags, including high specificity, strong binding affinity, and the option for mild, native protein elution.[1][2][3][4][5][6][9] This allows for the efficient isolation of target proteins and their interacting partners for downstream applications such as enzymatic assays, mass spectrometry, and structural studies.

This guide provides a detailed protocol for performing a successful this compound immunoprecipitation experiment, including information on the different types of ALFA selector resins, buffer compositions, and elution strategies.

The ALFA System: Selector Resins and Elution Options

A key feature of the ALFA system is the availability of different ALFA Selector resins, each with distinct binding affinities and elution characteristics, allowing researchers to tailor the immunoprecipitation to their specific experimental needs.[7][8]

  • ALFA Selector ST (Super Tight): This resin is based on a Nanobody with an exceptionally high affinity for the this compound (Kd ≈ 26 pM).[7][8][9][10] This makes it ideal for capturing low-abundance proteins or for applications where a very stable interaction is required.[9][11] Elution from this resin typically requires harsh conditions, such as low pH or denaturing agents.[7][8][10]

  • ALFA Selector PE (Peptide Elutable): This resin utilizes a Nanobody with a moderate affinity (Kd ≈ 11 nM), which allows for the competitive elution of the target protein under physiological conditions using the ALFA elution peptide.[7][8][11][12] This is the preferred choice for isolating active proteins and protein complexes. Elution is most efficient at room temperature.[7][8][12]

  • ALFA Selector CE (Cold Elutable): This resin has the lowest affinity (Kd ≈ 100 nM) and is optimized for peptide elution at low temperatures (4°C).[7][8][11] This is particularly useful for purifying temperature-sensitive proteins or protein complexes.[11][13][14]

Quantitative Data Summary

The table below summarizes the key quantitative parameters of the different ALFA Selector resins.

FeatureALFA Selector STALFA Selector PEALFA Selector CE
Binding Affinity (Kd) ~26 pM[7][8][9][10]~11 nM[7][8][11][12]~100 nM[7][8]
Elution Method Acidic (e.g., 0.1 M Glycine pH 2.2) or Denaturing (SDS-PAGE sample buffer)[7][8][10]Competitive with ALFA elution peptide (200-500 µM) under physiological conditions[7][8][11]Competitive with ALFA elution peptide (200 µM) under physiological conditions[8][11][13]
Optimal Elution Temperature Room Temperature or 4°C[7]Room Temperature (22-25°C)[7][8]4°C[7][8][11][13]
Resin Capacity >150 µM of target protein per mL of resin[7][8]>150 µM of target protein per mL of resin[7][8]>150 µM of target protein per mL of resin[7][8]

Experimental Workflow Diagram

ALFA_IP_Workflow cluster_preparation Preparation cluster_binding Binding cluster_washing Washing cluster_elution Elution cluster_analysis Analysis Lysate_Prep 1. Cell Lysate Preparation Incubation 3. Incubation of Lysate with Resin Lysate_Prep->Incubation Cleared Lysate Bead_Equilibration 2. ALFA Selector Resin Equilibration Bead_Equilibration->Incubation Equilibrated Resin Washing 4. Washing Steps to Remove Non-specific Binders Incubation->Washing Elution 5. Elution of ALFA-tagged Protein Washing->Elution Analysis 6. Downstream Analysis (e.g., SDS-PAGE) Elution->Analysis

Caption: Workflow of this compound immunoprecipitation.

Detailed Experimental Protocol

This protocol provides a general guideline for immunoprecipitation using ALFA Selector resins. Optimization may be required for specific proteins and applications.

Materials and Reagents
  • ALFA Selector Resin: ALFA Selector ST, PE, or CE (agarose or magnetic beads).

  • Lysis Buffer: (e.g., 10 mM Tris/Cl pH 7.5, 150 mM NaCl, 0.5 mM EDTA, 0.5% NP-40). The buffer composition can be adjusted to the specific experimental needs. The ALFA system is compatible with high stringency buffers.[8][12]

  • Wash Buffer: Typically the same as the Lysis Buffer.

  • Elution Buffer:

    • For ALFA Selector PE/CE (Peptide Elution): Lysis buffer containing 200-500 µM ALFA elution peptide.[7][11] To prepare a 200 µM elution buffer, dilute a 20 mM stock solution of the ALFA peptide 1:100 in the desired physiological buffer.[8]

    • For ALFA Selector ST (Acidic Elution): 0.1 M Glycine-HCl, pH 2.2.[7][10]

    • For ALFA Selector ST (Denaturing Elution): 2x SDS-PAGE sample buffer.[8]

  • Neutralization Buffer (for acidic elution): 1 M Tris pH 8.5.[7]

  • Reaction Tubes: 1.5 ml or 2 ml microcentrifuge tubes.

  • Magnetic rack (for magnetic beads) or centrifuge.

Protocol Steps
  • Cell Lysate Preparation: a. Prepare cell lysates according to established protocols. For mammalian cells, a typical starting amount is 10^6 to 10^8 cells per experiment.[7][8] b. Clarify the lysate by centrifugation at >14,000 x g for 10 minutes at 4°C to pellet cellular debris.[7][8] c. Collect the supernatant (cleared lysate) for the immunoprecipitation.

  • ALFA Selector Resin Equilibration: a. Resuspend the ALFA Selector resin slurry. b. Transfer the desired amount of slurry to a clean reaction tube (e.g., 20 µl of a 50% slurry for 10 µl of packed beads).[7][8] c. Add 1 ml of Lysis Buffer to the beads. d. For agarose (B213101) beads, centrifuge for 1 minute at 1000 x g and carefully remove the supernatant. For magnetic beads, place the tube on a magnetic rack and remove the supernatant.[7][8] e. Repeat the wash step (c-d) once.[7][8]

  • Binding of ALFA-tagged Protein: a. Add the cleared cell lysate to the equilibrated ALFA Selector resin. b. Incubate for 1 hour at 4°C with gentle end-over-end rotation.[7][8]

  • Washing: a. Pellet the beads by centrifugation or using a magnetic rack. b. Carefully remove the supernatant. This fraction contains the unbound proteins and can be saved for analysis. c. Resuspend the beads in 1 ml of Lysis Buffer. d. Repeat the pelleting and resuspension steps for a total of three washes to remove non-specifically bound proteins.

  • Elution:

    • A. Peptide Elution (ALFA Selector PE and CE): i. After the final wash, remove the supernatant completely. ii. Resuspend the beads in an appropriate volume of Elution Buffer containing the ALFA peptide (e.g., 5 column bed volumes).[7] iii. Incubate with gentle shaking. For ALFA Selector PE, incubate for 15-20 minutes at room temperature.[8] For ALFA Selector CE, incubate for 15-20 minutes at 4°C or 3-5 minutes at room temperature.[8] iv. Pellet the beads and carefully collect the supernatant containing the eluted protein. v. For maximum yield, the elution step can be repeated, and the eluates pooled.[7]

    • B. Acidic Elution (ALFA Selector ST and others): i. After the final wash, remove the supernatant completely. ii. Add 2.5 column bed volumes of Acidic Elution Buffer (0.1 M Glycine-HCl, pH 2.2) to the resin.[7] iii. Incubate for 2 minutes at room temperature with gentle shaking.[7] iv. Pellet the beads and collect the eluate. Immediately neutralize the eluate by adding 1/10 volume of 1 M Tris pH 8.5.[7] v. Repeat the elution and neutralization steps once and combine the eluates.[7]

    • C. Denaturing Elution (ALFA Selector ST and others): i. After the final wash, remove the supernatant completely. ii. Add 2.5 resin volumes of 2x SDS-PAGE sample buffer pre-warmed to ~60°C.[8] iii. Incubate for 5 minutes at 80-90°C with gentle shaking.[8] iv. Pellet the beads and collect the supernatant. v. Repeat the elution step once and combine the eluates.[8]

  • Downstream Analysis: a. Analyze the eluted protein fractions by SDS-PAGE, Western blotting, or other downstream applications.

Signaling Pathway Diagram Example: Generic Kinase Cascade

While this compound IP is a general protein isolation tool not specific to any single signaling pathway, it can be used to study components of any pathway. Below is a generic representation of a kinase cascade that could be investigated using this technology.

Kinase_Cascade cluster_pathway Generic Kinase Cascade Receptor Receptor Kinase1 Kinase 1 (ALFA-tagged) Receptor->Kinase1 Activates Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylates TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Phosphorylates GeneExpression Gene Expression TranscriptionFactor->GeneExpression Regulates

Caption: A generic signaling pathway.

Conclusion

The this compound immunoprecipitation system provides a robust and flexible platform for the isolation of proteins of interest. By choosing the appropriate ALFA Selector resin and elution strategy, researchers can efficiently purify proteins for a wide range of downstream applications, from functional studies of native enzymes to the identification of protein-protein interactions. The high specificity and yield of this system make it a valuable tool for modern biological research.

References

ALFA-tag: A Versatile Tool for Super-Resolution Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The ALFA-tag system represents a significant advancement in protein labeling for a wide array of applications, including super-resolution microscopy.[1][2][3] This small, 13-amino acid peptide tag (SRLEEELRRRLTE), when fused to a protein of interest, is recognized with high affinity and specificity by a corresponding nanobody (NbALFA).[1][2] The compact size of both the tag and the nanobody, with a linkage error of less than 3 nm, makes this system particularly well-suited for advanced imaging techniques that demand high precision, such as Stimulated Emission Depletion (STED), Stochastic Optical Reconstruction Microscopy (STORM), and Photoactivated Localization Microscopy (PALM).[3][4][5]

The this compound system offers several advantages over traditional epitope tags for super-resolution imaging. Its small size minimizes potential interference with protein function and allows for denser labeling, leading to higher-resolution images.[2][6] The high-affinity interaction between the this compound and NbALFA ensures robust and specific labeling, even in complex cellular environments.[1][2] Furthermore, the availability of fluorescently pre-labeled NbALFA simplifies staining protocols and reduces background signal compared to traditional primary and secondary antibody-based methods.[7] This application note provides detailed protocols for utilizing the this compound system in various super-resolution microscopy techniques.

Quantitative Data Summary

The following table summarizes key quantitative data related to the performance of the this compound system in super-resolution microscopy, facilitating easy comparison of its capabilities.

ParameterValueSuper-Resolution TechniqueReference
Dissociation Constant (Kd) of NbALFA ~26 pMNot Applicable[4]
Linkage Error < 3 nmNot Applicable[4]
Resolution Achieved (FWHM) ~40.3 nmIRIS (a form of STORM)[8]
Resolution Achieved (FWHM) for FtsZ ring 93 ± 12 nmSTED[9]
Confocal Resolution (FWHM) for FtsZ ring 243 ± 26 nmConfocal[9]

Experimental Workflows and Signaling Pathway Visualization

To aid in the experimental design and execution, the following diagrams illustrate the general workflow for super-resolution microscopy using the this compound system and a representative signaling pathway that can be investigated.

experimental_workflow General Experimental Workflow for this compound Super-Resolution Microscopy cluster_cloning Molecular Cloning cluster_cell_culture Cell Culture & Transfection cluster_sample_prep Sample Preparation cluster_labeling Labeling cluster_imaging Imaging cloning Fuse this compound sequence to gene of interest transfection Transfect cells with ALFA-tagged construct cloning->transfection cell_culture Culture and plate cells on coverslips transfection->cell_culture fixation Fixation (e.g., PFA, Glutaraldehyde) cell_culture->fixation permeabilization Permeabilization (e.g., Triton X-100) fixation->permeabilization blocking Blocking (e.g., BSA, NGS) permeabilization->blocking labeling Incubate with fluorescently labeled anti-ALFA Nanobody (NbALFA) blocking->labeling imaging Acquire images using super-resolution microscope (STED, STORM, PALM) labeling->imaging reconstruction Image reconstruction and analysis imaging->reconstruction

General experimental workflow for this compound super-resolution microscopy.

signaling_pathway Visualization of a Generic Kinase Cascade using this compound cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor-ALFA kinase1 Kinase 1-ALFA receptor->kinase1 activates ligand Ligand ligand->receptor kinase2 Kinase 2-ALFA kinase1->kinase2 activates kinase3 Kinase 3-ALFA kinase2->kinase3 activates tf Transcription Factor-ALFA kinase3->tf activates gene Target Gene tf->gene regulates

Visualization of a generic kinase cascade using this compound.

Experimental Protocols

Here we provide detailed protocols for sample preparation and imaging using the this compound system with STED and STORM/PALM microscopy.

Protocol 1: STED Microscopy of ALFA-tagged Proteins

This protocol is adapted for STED microscopy of intracellular proteins.

Materials:

  • Cells expressing the ALFA-tagged protein of interest plated on high-performance coverslips

  • Phosphate-Buffered Saline (PBS)

  • Fixation Buffer: 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization Buffer: 0.2% Triton X-100 in PBS

  • Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS

  • FluoTag®-X2 anti-ALFA conjugated to a STED-compatible fluorophore (e.g., Abberior STAR 635P, ATTO 488)

  • Mounting medium suitable for STED microscopy

Procedure:

  • Cell Culture: Culture cells expressing the ALFA-tagged protein on coverslips to an appropriate confluency.

  • Washing: Gently wash the cells twice with pre-warmed PBS.

  • Fixation: Fix the cells with 4% PFA in PBS for 10-15 minutes at room temperature.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization: Permeabilize the cells with 0.2% Triton X-100 in PBS for 10 minutes at room temperature.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Blocking: Block non-specific binding by incubating the cells in 5% BSA in PBS for 1 hour at room temperature.

  • Labeling: Dilute the FluoTag®-X2 anti-ALFA in blocking buffer (typically 1:500, but should be optimized). Incubate the cells with the diluted nanobody solution for 1 hour at room temperature or overnight at 4°C.

  • Washing: Wash the cells three times with PBS for 5 minutes each to remove unbound nanobodies.

  • Mounting: Mount the coverslip onto a microscope slide using a STED-compatible mounting medium.

  • Imaging: Proceed with STED imaging. Optimize laser powers (excitation and depletion) and acquisition settings for the specific fluorophore and sample.

Protocol 2: STORM/PALM Microscopy of ALFA-tagged Proteins

This protocol is designed for single-molecule localization microscopy techniques like STORM and PALM.

Materials:

  • Cells expressing the ALFA-tagged protein of interest plated on high-performance coverslips

  • Phosphate-Buffered Saline (PBS)

  • Fixation Buffer: 3% PFA and 0.1% Glutaraldehyde (B144438) in PBS[10]

  • Reducing Agent: 0.1% Sodium Borohydride (NaBH4) in PBS (prepare fresh)

  • Permeabilization Buffer: 0.2% Triton X-100 in PBS

  • Blocking Buffer: 10% Normal Goat Serum (NGS) and 0.05% Triton X-100 in PBS

  • FluoTag®-X2 anti-ALFA conjugated to a photoswitchable fluorophore (e.g., Alexa Fluor 647)

  • STORM Imaging Buffer (a variety of recipes are available, often containing an oxygen scavenging system and a reducing agent)

Procedure:

  • Cell Culture: Culture cells expressing the ALFA-tagged protein on coverslips to an appropriate confluency.

  • Washing: Gently wash the cells once with pre-warmed PBS.[10]

  • Fixation: Fix the cells with 3% PFA / 0.1% Glutaraldehyde in PBS for 10 minutes at room temperature.[10] The inclusion of glutaraldehyde helps to better preserve cellular ultrastructure.[2]

  • Reduction: Reduce autofluorescence from glutaraldehyde by incubating with freshly prepared 0.1% NaBH4 in PBS for 7 minutes at room temperature.[10]

  • Washing: Wash the cells three times with PBS for 5 minutes each.[10]

  • Permeabilization: Permeabilize the cells with 0.2% Triton X-100 in PBS for 15 minutes.[10]

  • Blocking: Block non-specific binding by incubating the cells in blocking buffer for at least 90 minutes at room temperature.[10]

  • Labeling: Dilute the FluoTag®-X2 anti-ALFA in a suitable dilution buffer (e.g., 5% NGS / 0.05% Triton X-100 in PBS) and incubate for 1 hour at room temperature.

  • Washing: Wash the cells extensively with PBS to remove unbound nanobodies.

  • Imaging: Replace the PBS with STORM imaging buffer and proceed with image acquisition. Use a high-power laser to induce photoswitching of the fluorophores and capture single-molecule events over thousands of frames.

  • Reconstruction: Reconstruct the final super-resolved image from the localized single-molecule data.

Conclusion

The this compound system provides a robust and versatile platform for super-resolution microscopy. Its small size, high-affinity binding, and compatibility with various fixation and labeling methods make it an ideal choice for researchers aiming to visualize cellular structures and processes at the nanoscale.[1][2] The protocols provided herein offer a starting point for the successful application of the this compound in STED and STORM/PALM imaging, with the potential for further optimization to suit specific experimental needs. The continued development of novel labeling strategies, such as the penta-ALFA-tag for signal amplification, further expands the capabilities of this powerful tool in advanced cellular imaging.[11][12]

References

ALFA-tag Western Blotting: A Comprehensive Protocol for Robust and Sensitive Protein Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The ALFA-tag system represents a significant advancement in protein detection and purification technologies. This small, 13-amino-acid peptide tag (SRLEEELRRRLTE) offers high-affinity binding to the specifically engineered NbALFA nanobody, enabling highly sensitive and specific detection in a variety of applications, including Western blotting.[1][2][3][4][5] Its compact and stable alpha-helical structure ensures minimal interference with the function of the tagged protein.[1][2][3][5] This application note provides a detailed protocol for performing Western blotting using the this compound system, along with optimization strategies to ensure high-quality, reproducible results.

Advantages of the this compound System in Western Blotting

  • High Sensitivity: The picomolar binding affinity between the this compound and the NbALFA nanobody allows for the detection of low-abundance proteins.[2][3]

  • Superior Signal: In comparative studies, the this compound system has demonstrated a 3- to 10-fold stronger signal compared to traditional epitope tags like HA, FLAG®, and myc, even without the need for secondary antibody amplification when using a directly conjugated primary nanobody.[2][6]

  • Specificity: The unique sequence of the this compound is not found in common model organisms, reducing the likelihood of non-specific binding and background noise.[4]

  • Versatility: The this compound can be placed at the N-terminus, C-terminus, or internally within a protein of interest without compromising its function.[2]

Experimental Workflow Overview

A typical this compound Western blotting workflow involves several key stages, from sample preparation to signal detection. Proper execution of each step is critical for obtaining reliable results.

ALFA_Western_Blot_Workflow cluster_prep Sample Preparation cluster_electro Electrophoresis & Transfer cluster_immuno Immunodetection cluster_detect Detection Lysate_Prep Cell/Tissue Lysate Preparation Protein_Quant Protein Quantification (e.g., BCA Assay) Lysate_Prep->Protein_Quant Sample_Denat Sample Denaturation with Laemmli Buffer Protein_Quant->Sample_Denat SDS_PAGE SDS-PAGE Sample_Denat->SDS_PAGE Transfer Protein Transfer (e.g., to PVDF membrane) SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody (anti-ALFA) Incubation Blocking->Primary_Ab Washing1 Washing Primary_Ab->Washing1 Secondary_Ab Secondary Antibody Incubation Washing1->Secondary_Ab Washing2 Washing Secondary_Ab->Washing2 Detection Signal Detection (e.g., ECL) Washing2->Detection Imaging Imaging Detection->Imaging

Figure 1. This compound Western Blotting Experimental Workflow.

Detailed Protocols

I. Sample Preparation
  • Cell Lysis:

    • For adherent cells, wash with ice-cold PBS, then scrape cells in an appropriate lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

    • For suspension cells, centrifuge to pellet, wash with ice-cold PBS, and resuspend in lysis buffer with inhibitors.

  • Tissue Homogenization:

    • Dissect and wash tissue in ice-cold PBS.

    • Homogenize the tissue in lysis buffer with inhibitors using a mechanical homogenizer.

  • Lysate Clarification:

    • Incubate the lysate on ice for 30 minutes with occasional vortexing.

    • Centrifuge at 14,000-17,000 x g for 15 minutes at 4°C to pellet cellular debris.[7]

    • Transfer the supernatant (cleared lysate) to a new pre-chilled tube.

  • Protein Quantification:

    • Determine the protein concentration of the cleared lysate using a standard protein assay (e.g., BCA or Bradford assay).

  • Sample Preparation for SDS-PAGE:

    • To an appropriate volume of lysate, add Laemmli sample buffer to a final concentration of 1x.

    • Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.

    • Samples can be stored at -20°C or used immediately.

II. SDS-PAGE and Protein Transfer
  • Gel Electrophoresis:

    • Load the denatured protein samples into the wells of a polyacrylamide gel. The percentage of the gel will depend on the molecular weight of the protein of interest.

    • Include a pre-stained protein ladder to monitor migration and transfer efficiency.

    • Run the gel according to the manufacturer's instructions until the dye front reaches the bottom of the gel.

  • Protein Transfer:

    • Equilibrate the gel and a PVDF or nitrocellulose membrane in transfer buffer. PVDF is often recommended for low-abundance proteins due to its higher binding capacity.[8]

    • Assemble the transfer stack (wet or semi-dry transfer) ensuring no air bubbles are trapped between the gel and the membrane.

    • Perform the transfer according to the manufacturer's protocol. Transfer times and voltage may need to be optimized based on the protein's molecular weight.

III. Immunodetection
  • Blocking:

    • After transfer, wash the membrane briefly with TBST (Tris-Buffered Saline with 0.1% Tween-20).

    • Incubate the membrane in a blocking buffer for 1 hour at room temperature with gentle agitation. Common blocking buffers include 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in TBST.

  • Primary Antibody Incubation:

    • Dilute the anti-ALFA-tag antibody or nanobody in fresh blocking buffer to the recommended concentration (see Table 2).

    • Incubate the membrane with the primary antibody solution. Incubation can be performed for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.[9][10][11][12] The latter is often recommended for detecting low-abundance proteins.[7]

  • Washing:

    • Decant the primary antibody solution.

    • Wash the membrane three times for 5-10 minutes each with a generous volume of TBST to remove unbound primary antibody.

  • Secondary Antibody Incubation (if required):

    • If using an unconjugated primary anti-ALFA antibody, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-alpaca, anti-mouse, or anti-rabbit, depending on the primary) diluted in blocking buffer.

    • Incubate for 1 hour at room temperature with gentle agitation.

  • Final Washing:

    • Decant the secondary antibody solution.

    • Wash the membrane three times for 10 minutes each with TBST.

IV. Signal Detection
  • Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.

  • Incubate the membrane with the ECL substrate for the recommended time.

  • Capture the chemiluminescent signal using a CCD camera-based imager or X-ray film.

Optimization Strategies

The following table summarizes key parameters that can be optimized to improve the quality of your this compound Western blots.

ParameterStandard RecommendationOptimization for Low Abundance ProteinsOptimization for High Abundance Proteins
Protein Load 20-50 µg of total cell lysateIncrease to 50-100 µgDecrease to 5-10 µg
Blocking Buffer 5% non-fat milk or 5% BSA in TBST5% BSA in TBST5% non-fat milk in TBST
Primary Antibody Dilution 1:1000 - 1:50001:500 - 1:10001:5000 - 1:20,000
Primary Antibody Incubation 1-2 hours at RT or overnight at 4°C[9][10][11][13]Overnight at 4°C[7]1 hour at RT
Secondary Antibody Dilution 1:5000 - 1:20,0001:2000 - 1:50001:20,000 - 1:100,000
ECL Substrate Standard sensitivityHigh sensitivityStandard sensitivity
Exposure Time VariableLonger exposureShorter exposure

Table 1: this compound Western Blotting Optimization Parameters

Recommended Reagents and Concentrations

ReagentRecommended Concentration/Dilution
Anti-ALFA Primary Antibody/Nanobody 1:1000
HRP-conjugated Secondary Antibody 1:5000 - 1:20,000
Blocking Solution 5% (w/v) non-fat dry milk or BSA in TBST
Wash Buffer TBST (Tris-Buffered Saline, 0.1% Tween-20)

Table 2: Recommended Reagent Concentrations for this compound Western Blotting

Application Example: Analysis of Signaling Pathways

Epitope tagging is a powerful tool for studying protein-protein interactions and post-translational modifications within signaling pathways. The this compound can be used to track the expression, localization, and modification of key signaling proteins. For example, in the EGFR signaling pathway, an this compound can be fused to EGFR or downstream effectors like Akt to facilitate their detection and analysis by Western blot.[14][15][16][17][18]

EGFR_Signaling_Pathway EGF EGF EGFR EGFR-ALFA EGF->EGFR Binds PI3K PI3K EGFR->PI3K Activates AKT Akt-ALFA PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Cell_Growth Cell Growth & Survival mTOR->Cell_Growth Promotes

Figure 2. Simplified EGFR-Akt Signaling Pathway with ALFA-tagged proteins.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
No Signal or Weak Signal - Insufficient protein load- Inactive antibody- Inefficient transfer- Over-blocking- Increase protein load (up to 100 µg for low abundance proteins)[7]- Use a fresh aliquot of antibody and optimize dilution- Verify transfer with Ponceau S stain- Reduce blocking time or use a different blocking agent
High Background - Insufficient blocking- Antibody concentration too high- Inadequate washing- Increase blocking time to 1-2 hours- Titrate primary and secondary antibodies- Increase the number and duration of wash steps
Non-specific Bands - Antibody cross-reactivity- Protein degradation- Use a more specific antibody or nanobody- Ensure fresh protease inhibitors are used in the lysis buffer

Table 3: Common Troubleshooting for this compound Western Blotting

References

Cloning the ALFA-tag: A Detailed Guide for Seamless Integration into Expression Vectors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The ALFA-tag is a rationally designed, 13-amino-acid peptide epitope (SRLEEELRRRLTE) that serves as a versatile tool for the detection, purification, and manipulation of proteins.[1][2] Its small size, stability, and high-affinity binding to the single-domain antibody NbALFA make it an excellent choice for a wide range of applications in life sciences research and drug development.[1][3][4] This document provides a comprehensive protocol for cloning the this compound into a mammalian expression vector, enabling the production of ALFA-tagged fusion proteins for downstream applications.

The this compound's key features include its high hydrophilicity and the absence of residues prone to post-translational modifications, minimizing its interference with the function of the fused protein of interest (POI).[3][5] It can be appended to the N-terminus, C-terminus, or inserted within flexible linkers between protein domains.[5] The cloning strategy outlined below utilizes standard molecular biology techniques, including Polymerase Chain Reaction (PCR) for tag incorporation and subsequent ligation into a target expression vector.

Experimental Workflow Overview

The overall workflow for cloning the this compound into an expression vector involves several key steps, from the initial design of primers to the final verification of the recombinant plasmid. This process is depicted in the flowchart below.

Clone_ALFA_Tag_Workflow cluster_prep Preparation cluster_cloning Cloning cluster_verification Verification Primer_Design 1. Primer Design PCR 3. PCR Amplification of Gene of Interest with this compound Primer_Design->PCR Vector_Selection 2. Vector Selection & Preparation Digestion 5. Restriction Digestion of PCR Product & Vector Vector_Selection->Digestion Purification_PCR 4. PCR Product Purification PCR->Purification_PCR Purification_PCR->Digestion Ligation 6. Ligation Digestion->Ligation Transformation 7. Transformation Ligation->Transformation Screening 8. Colony Screening Transformation->Screening Sequencing 9. Sequence Verification Screening->Sequencing

Caption: A flowchart illustrating the major steps involved in cloning the this compound into an expression vector.

Quantitative Data Summary

Successful cloning relies on precise quantities and ratios of reagents. The following tables provide a summary of key quantitative data for the experimental protocols.

Table 1: Primer Design Specifications

ParameterSpecificationRationale
Gene-Specific Length 18-25 nucleotidesEnsures specific binding to the target gene.[6]
This compound Sequence (DNA) 5'-TCTAGACTGGAGGAGGAATTGCGTCGCCGCCTGACGGAG-3'Encodes the this compound amino acid sequence (SRLEEELRRRLTE).
Restriction Site Overhang 4-8 nucleotidesProvides sufficient sequence for efficient restriction enzyme cleavage.[7]
Melting Temperature (Tm) 58-65°COptimal for most standard PCR polymerases.[6]
GC Content 40-60%Promotes stable primer annealing.[6]
3' End Avoid runs of identical nucleotides and more than two G/C bases.Reduces the likelihood of primer-dimers and non-specific amplification.[6]

Table 2: Ligation Reaction Components

ComponentRecommended Molar Ratio (Vector:Insert)
Vector DNA 1
Insert DNA (ALFA-tagged gene) 3-5

Note: The optimal ratio may need to be determined empirically for specific vector-insert combinations.[8]

Experimental Protocols

Primer Design for this compound Integration

This protocol describes the design of primers to amplify a gene of interest (GOI) and append the this compound sequence to either the N- or C-terminus using PCR.

a. C-terminal this compound:

  • Forward Primer:

    • Add a 5' overhang containing a restriction site (e.g., NheI).

    • Follow with a sequence that anneals to the 5' end of your GOI's coding sequence, including the start codon.

  • Reverse Primer:

    • Add a 5' overhang containing a different restriction site (e.g., XhoI).

    • Follow with the reverse complement of the this compound DNA sequence.

    • Follow with the reverse complement of the 3' end of your GOI's coding sequence, excluding the stop codon . This ensures the this compound is in-frame with your protein.[9]

b. N-terminal this compound:

  • Forward Primer:

    • Add a 5' overhang containing a restriction site (e.g., NheI).

    • Follow with the this compound DNA sequence.

    • Follow with a sequence that anneals to the 5' end of your GOI's coding sequence, excluding the start codon .

  • Reverse Primer:

    • Add a 5' overhang containing a different restriction site (e.g., XhoI).

    • Follow with the reverse complement of the 3' end of your GOI's coding sequence, including the stop codon.

PCR Amplification

This protocol outlines the PCR reaction to amplify the GOI with the incorporated this compound sequence.

  • Set up the PCR reaction using a high-fidelity DNA polymerase to minimize errors.

  • Use the designed forward and reverse primers and a plasmid containing your GOI as the template.

  • Perform PCR with an initial denaturation step, followed by 25-35 cycles of denaturation, annealing, and extension, and a final extension step. The annealing temperature should be optimized based on the primer with the lower melting temperature.

  • Analyze the PCR product by agarose (B213101) gel electrophoresis to confirm the amplification of a single band of the expected size.

Purification and Restriction Digestion
  • Purify the PCR product using a commercial PCR purification kit to remove primers, dNTPs, and polymerase.

  • Digest both the purified PCR product and the destination expression vector (e.g., pcDNA3.1) with the selected restriction enzymes (e.g., NheI and XhoI).[10]

  • Incubate the digestion reactions at the optimal temperature for the enzymes for 1-2 hours.

  • Purify the digested vector and PCR product by gel electrophoresis and subsequent gel extraction to isolate the desired DNA fragments.

Ligation
  • Set up the ligation reaction by mixing the purified, digested vector and insert DNA at a molar ratio of 1:3 to 1:5 (vector:insert).

  • Add T4 DNA ligase and its corresponding buffer.

  • Incubate the reaction at room temperature for 1-2 hours or at 16°C overnight.

Transformation and Screening
  • Transform competent E. coli cells (e.g., DH5α) with the ligation mixture.

  • Plate the transformed cells on an LB agar (B569324) plate containing the appropriate antibiotic for selection.

  • Incubate the plate at 37°C overnight.

  • The following day, pick individual colonies and inoculate them into liquid LB medium with the selective antibiotic for overnight culture.

Verification of the Construct
  • Isolate plasmid DNA from the overnight cultures using a miniprep kit.

  • Perform a diagnostic restriction digest on the purified plasmids to confirm the presence of the insert.

  • For final verification, send the purified plasmid for Sanger sequencing using primers that flank the insertion site to confirm the correct sequence and orientation of the ALFA-tagged gene.

Application in a Signaling Pathway

ALFA-tagged proteins can be used to study a variety of cellular processes, including signaling pathways. For example, an ALFA-tagged receptor tyrosine kinase (RTK) can be expressed in cells to investigate its role in a specific signaling cascade.

Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Ligand RTK_ALFA RTK-ALFA Ligand->RTK_ALFA GRB2 GRB2 RTK_ALFA->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Gene_Expression Gene Expression Transcription_Factors->Gene_Expression

Caption: A simplified diagram of a Receptor Tyrosine Kinase (RTK) signaling pathway. An ALFA-tagged RTK can be used to study ligand binding, receptor dimerization, and downstream signaling events.

By following these detailed protocols, researchers can successfully clone the this compound into their expression vector of choice, enabling a wide array of subsequent experiments to elucidate protein function and interaction networks.

References

ALFA-tag System: Application Notes and Protocols for In Vivo Protein Detection and Tracking

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The ALFA-tag is a rationally designed, versatile epitope tag that offers exceptional performance across a wide range of applications in the life sciences.[1][2][3][4][5] This small, 13-amino acid peptide (SRLEEELRRRLTE) forms a stable and hydrophilic α-helix, ensuring minimal interference with the function of the protein of interest.[1][2][6] Its unique sequence is not found in common model organisms, which contributes to the high specificity of its detection.[7] The this compound system, in conjunction with the high-affinity ALFA nanobody (NbALFA), provides a powerful toolkit for detecting, tracking, and purifying proteins in various contexts, including in vivo studies.[1][2][8][9] This document provides detailed application notes and protocols for utilizing the this compound system for in vivo protein detection and tracking.

Key Features of the this compound System

  • High Affinity and Specificity: The ALFA nanobody (NbALFA) binds to the this compound with a very low picomolar dissociation constant (Kd), ensuring highly specific and robust detection.[1][2][4][7]

  • Versatility: A single tag can be used for a multitude of applications, including super-resolution microscopy, immunoprecipitation, Western blotting, and live-cell imaging.[1][2][3][8]

  • Stability: The this compound is resistant to common fixatives like paraformaldehyde (PFA) and even harsh fixatives like glutaraldehyde, making it suitable for a wide range of imaging applications, including immunofluorescence and potentially electron microscopy.[7][10]

  • Flexibility in Fusion: The tag can be fused to the N- or C-terminus of a protein, or even inserted into flexible internal loops, without compromising its functionality.[1][2][6]

  • Multiple Nanobody Variants: The system includes different NbALFA variants to suit specific applications, such as a "Super-Tight" binder for robust immobilization and a "Peptide Elution" variant for gentle purification of protein complexes under physiological conditions.[2][11][12]

Quantitative Data Summary

The performance of the this compound system has been quantitatively characterized, providing researchers with the necessary data to design and interpret their experiments effectively.

ParameterNbALFA VariantValueApplicationReference
Binding Affinity (Kd) ALFA SelectorST (Super-Tight)~26 pMImmunoprecipitation, Pull-downs[7][11][12]
ALFA SelectorPE (Peptide Elution)~11 nMImmunoprecipitation with peptide elution[11]
ALFA SelectorCE (Cold Elution)~100 nMImmunoprecipitation with cold-sensitive elution[11]
Western Blot Detection Limit NbALFA (IRDye800CW conjugate)~100 pg of target proteinWestern Blotting[8]
Western Blot Signal Strength NbALFA (IRDye800CW conjugate)3-10 fold stronger than HA, myc, FLAG® tagsWestern Blotting[8]

Experimental Protocols

Immunoprecipitation of ALFA-tagged Proteins

This protocol describes the immunoprecipitation of an ALFA-tagged protein from cell lysates using ALFA Selector resins. Two elution strategies are provided: acidic/denaturing elution for the high-affinity ALFA SelectorST and competitive peptide elution for the ALFA SelectorPE.

Workflow for Immunoprecipitation:

G cluster_prep Sample Preparation cluster_ip Immunoprecipitation cluster_elution Elution start Start: Cell Lysate Preparation clear_lysate Clarify Lysate by Centrifugation start->clear_lysate equilibrate Equilibrate ALFA Selector Resin clear_lysate->equilibrate bind Incubate Lysate with Resin equilibrate->bind wash Wash Resin bind->wash elute_pe Peptide Elution (ALFA Selector PE) wash->elute_pe elute_st Acidic/Denaturing Elution (ALFA Selector ST) wash->elute_st analyze_pe Analyze Eluate elute_pe->analyze_pe analyze_st Analyze Eluate elute_st->analyze_st

Caption: Workflow for this compound immunoprecipitation.

Materials:

  • Cells expressing the ALFA-tagged protein of interest

  • Lysis Buffer (e.g., PBS, 1% Triton X-100, protease inhibitors)

  • Wash Buffer (e.g., PBS, 0.1% Triton X-100)

  • ALFA SelectorST or ALFA SelectorPE resin[11][12]

  • For Peptide Elution: ALFA elution peptide[11]

  • For Acidic Elution: 0.1 M Glycine-HCl, pH 2.2[11][12]

  • For Denaturing Elution: SDS sample buffer

  • Microcentrifuge tubes

  • End-over-end rotator

Protocol:

  • Cell Lysis:

    • Harvest cells and prepare a cell lysate using an appropriate lysis buffer.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Clarify the lysate by centrifugation at 14,000 x g for 10 minutes at 4°C.[11][13]

    • Collect the supernatant (cleared lysate).

  • Resin Equilibration:

    • Resuspend the ALFA Selector resin and transfer the desired amount to a fresh microcentrifuge tube.[13]

    • Wash the resin twice with 1 mL of lysis buffer, pelleting the beads by centrifugation at 1,000 x g for 1 minute between washes.[11]

  • Binding:

    • Add the cleared lysate to the equilibrated resin.

    • Incubate for 1 hour at 4°C on an end-over-end rotator.[11][13]

  • Washing:

    • Pellet the resin by centrifugation at 1,000 x g for 1 minute and discard the supernatant.

    • Wash the resin three times with 1 mL of wash buffer.

  • Elution:

    • Option A: Competitive Peptide Elution (with ALFA SelectorPE) [11]

      • Prepare the elution buffer by dissolving the ALFA elution peptide in a physiological buffer (e.g., PBS) to a final concentration of 200-500 µM.[8][11]

      • Add 2-5 column bed volumes of the elution buffer to the resin.

      • Incubate for 15-20 minutes at room temperature with gentle shaking.[13]

      • Pellet the resin and collect the supernatant containing the eluted protein.

      • Repeat the elution step for higher yield.

    • Option B: Acidic Elution (with ALFA SelectorST) [11][12]

      • Add 2-3 column bed volumes of 0.1 M Glycine-HCl, pH 2.2 to the resin.

      • Incubate for 5-10 minutes at room temperature.

      • Pellet the resin and immediately neutralize the eluate with a suitable buffer (e.g., 1 M Tris-HCl, pH 8.5).

    • Option C: Denaturing Elution (with ALFA SelectorST) [12]

      • Add 2X SDS sample buffer to the resin.

      • Boil at 95°C for 5 minutes.

      • Pellet the resin and collect the supernatant.

  • Analysis:

    • Analyze the eluate by SDS-PAGE, Western blotting, or mass spectrometry.

Immunofluorescence of Fixed Cells

This protocol details the detection of ALFA-tagged proteins in fixed cells using fluorophore-conjugated NbALFA.

Workflow for Immunofluorescence:

G start Start: Cells on Coverslips fix Fix Cells (e.g., PFA) start->fix permeabilize Permeabilize Cells (e.g., Triton X-100) fix->permeabilize block Block with BSA permeabilize->block incubate_nbalfa Incubate with Fluorophore-conjugated NbALFA block->incubate_nbalfa wash Wash incubate_nbalfa->wash mount Mount Coverslip wash->mount image Image by Microscopy mount->image

Caption: Workflow for this compound immunofluorescence.

Materials:

  • Cells expressing the ALFA-tagged protein grown on coverslips

  • Phosphate-Buffered Saline (PBS)

  • Fixation Solution (e.g., 4% Paraformaldehyde (PFA) in PBS)

  • Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking Buffer (e.g., 3% BSA in PBS)

  • Fluorophore-conjugated NbALFA (e.g., FluoTag-X2 anti-ALFA)

  • Nuclear stain (e.g., DAPI)

  • Mounting medium

Protocol:

  • Cell Fixation:

    • Wash cells briefly with PBS.

    • Fix the cells with 4% PFA in PBS for 10-15 minutes at room temperature.

    • Wash three times with PBS for 5 minutes each.

  • Permeabilization:

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.

    • Wash three times with PBS for 5 minutes each.

  • Blocking:

    • Block non-specific binding by incubating the cells in 3% BSA in PBS for 1 hour at room temperature.

  • NbALFA Incubation:

    • Dilute the fluorophore-conjugated NbALFA in blocking buffer to the recommended concentration.

    • Incubate the cells with the diluted NbALFA for 1 hour at room temperature in a humidified chamber.

  • Washing:

    • Wash the cells three times with PBS for 5 minutes each, protecting the samples from light.

  • Nuclear Staining (Optional):

    • Incubate with DAPI solution for 5 minutes.

    • Wash twice with PBS.

  • Mounting and Imaging:

    • Mount the coverslips onto microscope slides using an appropriate mounting medium.

    • Image the cells using a fluorescence microscope with the appropriate filter sets.

Live-Cell Imaging and Protein Tracking

The this compound system can be used for live-cell imaging by co-expressing an ALFA-tagged protein of interest with a fluorescently tagged NbALFA.[14]

Principle of Live-Cell Imaging with this compound:

G cluster_cell Living Cell poi_alfa Protein of Interest-ALFA-tag complex Fluorescent Complex poi_alfa->complex nbalfa_fp NbALFA-Fluorescent Protein nbalfa_fp->complex detection Fluorescence Microscopy complex->detection

Caption: Principle of this compound live-cell imaging.

General Protocol Outline:

  • Construct Design:

    • Clone the protein of interest in-frame with the this compound sequence in a suitable mammalian expression vector.

    • Clone the NbALFA sequence in-frame with a fluorescent protein (e.g., GFP, mCherry) in a separate expression vector. The ALIBY toolkit provides a platform for this in yeast.[14][15]

  • Cell Transfection:

    • Co-transfect the expression vectors for the ALFA-tagged protein and the fluorescently tagged NbALFA into the cells of interest using a suitable transfection reagent.

    • Optimize the ratio of the two plasmids to achieve optimal signal-to-noise.

  • Cell Culture and Imaging:

    • Culture the transfected cells in an appropriate imaging dish or chamber slide.

    • Allow 24-48 hours for protein expression.

    • Image the live cells using a fluorescence microscope equipped with a live-cell imaging chamber to maintain physiological conditions (37°C, 5% CO2).

    • Acquire time-lapse images to track the dynamics of the ALFA-tagged protein in real-time.

Conclusion

The this compound system represents a significant advancement in protein detection and tracking technologies. Its combination of high affinity, specificity, and versatility makes it an invaluable tool for researchers in both basic science and drug development. The detailed protocols and quantitative data provided in these application notes are intended to facilitate the successful implementation of the this compound system for a wide range of in vivo studies.

References

Application Notes and Protocols for ALFA-tagging Proteins using CRISPR/Cas9

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The ability to study endogenous proteins in their native cellular context is crucial for understanding complex biological processes and for the development of novel therapeutics. The CRISPR/Cas9 system has revolutionized genome editing, allowing for the precise insertion of sequences to tag endogenous proteins. The ALFA-tag is a novel, rationally designed epitope tag that offers significant advantages for protein detection, purification, and manipulation due to its small size, high affinity for its binding partner (the NbALFA nanobody), and stability.[1][2] This document provides detailed application notes and protocols for the efficient tagging of endogenous proteins with the this compound using CRISPR/Cas9 technology.

The this compound system is built around a short, 13-amino-acid peptide (SRLEEELRRRLTE) that forms a stable α-helix.[1][2] This tag is recognized with picomolar affinity by the single-domain antibody NbALFA.[1] Key features of the this compound system include:

  • High Affinity: The strong interaction between the this compound and NbALFA allows for highly sensitive and specific detection in a variety of applications.[1]

  • Versatility: The this compound is functional at both the N- and C-terminus of a protein and has been successfully used in immunoprecipitation, Western blotting, and super-resolution microscopy.[2][3]

  • Stability: The this compound is resistant to common fixatives like paraformaldehyde and glutaraldehyde, making it compatible with various imaging protocols.[1][3]

  • Low Immunogenicity: The small size and hydrophilic nature of the this compound are predicted to have a minimal impact on the function of the tagged protein.[1]

These properties make the this compound an excellent choice for endogenous protein tagging, enabling a wide range of downstream applications to study protein localization, dynamics, and interactions.

Performance Characteristics

The this compound system demonstrates superior performance compared to established epitope tags in various applications. While direct CRISPR/Cas9 knock-in efficiency is dependent on multiple factors including the cell line, genomic locus, and experimental conditions, the this compound's biochemical properties contribute to its robust performance post-tagging.

Epitope TagSize (Amino Acids)Molecular Weight (kDa)Reported CRISPR Knock-in Efficiency (Range)Key Advantages
This compound 13~1.45-30% (general range for small tags via RNP/ssODN)[4]High affinity, stable, versatile, compatible with super-resolution microscopy.[1][3][5]
HA-tag 9~1.115-21%[6]Widely used, extensive antibody availability.[5]
FLAG-tag 8~1.015-21%[6]High specificity, widely used for purification.[5]
Myc-tag 10~1.215-21%[6]Well-characterized, good for immunodetection.[5]
V5-tag 14~1.45-30%[4]Good performance in various applications.
GFP-tag 238~27<0.1-4% (using plasmid donors)[7]Enables direct fluorescence imaging.

Note: The reported knock-in efficiencies are compiled from various studies and represent a general range. Actual efficiencies will vary depending on the specific experimental setup.

A direct comparison in Western blot applications showed that the this compound signal, detected with a fluorescently labeled NbALFA, was 3- to 10-fold stronger than the signals from HA, myc, and FLAG tags, which were detected using primary and secondary antibodies.[8] The detection limit for the this compound was approximately 10-times better than the other tested epitope tags.[3]

Experimental Workflow

The overall workflow for ALFA-tagging an endogenous protein using CRISPR/Cas9 involves several key steps, from initial design to the final validation of the tagged protein.

ALFA_Tagging_Workflow cluster_design Design Phase cluster_execution Execution Phase cluster_validation Validation Phase sgRNA_design sgRNA Design donor_design Donor Template Design sgRNA_design->donor_design informs reagent_prep Reagent Preparation (RNP & ssODN) donor_design->reagent_prep transfection Cell Transfection reagent_prep->transfection cell_culture Cell Culture & Selection transfection->cell_culture genomic_validation Genomic Validation (PCR & Sequencing) cell_culture->genomic_validation protein_validation Protein Validation (Western Blot & IF) genomic_validation->protein_validation functional_assay Functional Assays protein_validation->functional_assay

Caption: Overall workflow for CRISPR/Cas9-mediated ALFA-tagging.

Detailed Protocols

Protocol 1: Design of sgRNA and Donor Template for C-terminal ALFA-tagging

This protocol outlines the design of a single guide RNA (sgRNA) and a single-stranded oligonucleotide (ssODN) donor template for inserting the this compound immediately before the stop codon of a target gene.

1. sgRNA Design:

  • Objective: To create a double-strand break (DSB) as close as possible to the desired insertion site (just before the stop codon).

  • Procedure:

    • Obtain the genomic sequence of the target gene, including the C-terminal coding region and the 3' UTR.

    • Use a CRISPR design tool (e.g., Synthego Design Tool, CRISPOR, CHOPCHOP) to identify sgRNA sequences that target the region immediately upstream of the stop codon.[9]

    • Select an sgRNA with a cut site ideally within 10 bp of the stop codon.[10] The closer the cut site, the higher the homology-directed repair (HDR) efficiency.

    • Choose an sgRNA with a high on-target score and minimal predicted off-target effects.[9]

2. ssODN Donor Template Design:

  • Objective: To provide a template for HDR that contains the this compound sequence and homology arms corresponding to the genomic sequence flanking the DSB.

  • Procedure:

    • Homology Arms: Design left and right homology arms of 30-70 nucleotides each, flanking the sgRNA cut site.[4][11]

    • This compound Sequence: The DNA sequence for the this compound is AGCCGGCTGGAGGAGGAATTGCGCCGCAGGCTGACC.

    • Linker (Optional but Recommended): Include a short flexible linker (e.g., Gly-Ser-Gly) between the C-terminus of the protein and the this compound to ensure proper folding and function of both. The DNA sequence for a GSG linker is GGCAGCGGC.

    • Silent Mutations: Introduce silent mutations into the PAM sequence or the sgRNA seed region within the donor template to prevent re-cutting of the successfully edited allele by Cas9.[12]

    • Assembly: Combine the left homology arm, the linker sequence (optional), the this compound sequence, and the right homology arm to create the final ssODN sequence. The stop codon should be located immediately after the this compound sequence.

    • Order the ssODN with appropriate chemical modifications (e.g., phosphorothioate (B77711) bonds) to increase stability.[11]

Donor_Design cluster_genome Genomic Locus cluster_donor ssODN Donor Template LHA_g Left Homology Arm Cut sgRNA Cut Site LHA_g->Cut RHA_g Right Homology Arm Cut->RHA_g Stop_g Stop RHA_g->Stop_g LHA_d Left Homology Arm Linker Linker LHA_d->Linker ALFA This compound Linker->ALFA RHA_d Right Homology Arm (with silent mutation) ALFA->RHA_d Stop_d Stop RHA_d->Stop_d

References

Choosing the Right ALFA Selector Resin for Your Experiment: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The ALFA-tag system, a novel and versatile epitope tag technology, offers researchers a powerful tool for the purification, detection, and manipulation of proteins.[1][2] Central to this system are the ALFA Selector resins, which are based on single-domain antibodies (sdAbs or nanobodies) covalently immobilized on agarose (B213101) beads.[3][4] These resins provide high-affinity and specific capture of ALFA-tagged fusion proteins, enabling clean and efficient isolation from complex biological samples.[1][5] This document provides detailed application notes and protocols to guide researchers in selecting the appropriate ALFA Selector resin for their specific experimental needs and to ensure successful experimental outcomes.

Understanding the ALFA Selector Resin Portfolio

NanoTag Biotechnologies offers three distinct ALFA Selector resins, each with unique properties tailored for different applications. The choice of resin primarily depends on the desired elution strategy and the stability of the target protein. All ALFA Selector variants are available on non-magnetic or magnetic 4% agarose beads.[5]

Resin TypeBinding Affinity (Kd)Key FeatureRecommended Elution Method(s)
ALFA SelectorST (Super Tight)~26 pMHighest possible binding strengthAcidic or denaturing conditions[1][3][5]
ALFA SelectorPE (Peptide Elution)~11 nMOptimized for competitive peptide elution at room temperaturePeptide elution, acidic, or denaturing conditions[1][5][6]
ALFA SelectorCE (Cold Elution)~100 nMOptimized for competitive peptide elution at low temperatures (4°C)Peptide elution, acidic, or denaturing conditions[5][7][8]

Logical Flow for Resin Selection

The following diagram illustrates a decision-making workflow to help you choose the most suitable ALFA Selector resin for your experiment.

G start Start: What is your primary experimental goal? goal1 Highest possible binding affinity for very stable complexes? start->goal1 goal2 Purification of native proteins or complexes under physiological conditions? start->goal2 goal3 Purification of temperature-sensitive proteins or complexes? start->goal3 resin_st ALFA Selector ST goal1->resin_st resin_pe ALFA Selector PE goal2->resin_pe resin_ce ALFA Selector CE goal3->resin_ce elution_harsh Requires harsh elution (acidic or denaturing) resin_st->elution_harsh elution_mild_rt Allows for mild, competitive peptide elution at room temperature resin_pe->elution_mild_rt elution_mild_cold Allows for mild, competitive peptide elution at 4°C resin_ce->elution_mild_cold

Caption: Decision tree for selecting the appropriate ALFA Selector resin.

Experimental Protocols

Here are detailed protocols for immunoprecipitation using ALFA Selector resins. These protocols can be adapted for both batch and gravity flow formats.

General Immunoprecipitation Workflow

The following diagram outlines the general steps involved in an immunoprecipitation experiment using ALFA Selector resins.

G start Start: Prepare Cell Lysate clear_lysate Clear Lysate by Centrifugation start->clear_lysate bind Bind ALFA-tagged Protein to Resin clear_lysate->bind equilibrate Equilibrate ALFA Selector Resin equilibrate->bind wash Wash Resin to Remove Unbound Proteins bind->wash elute Elute Bound Protein wash->elute analyze Analyze Eluate (e.g., SDS-PAGE, Western Blot) elute->analyze

Caption: General workflow for immunoprecipitation with ALFA Selector resins.

Detailed Protocol for Immunoprecipitation (Batch Format)

This protocol is suitable for all ALFA Selector resin types.

Materials:

  • ALFA Selector Resin (ST, PE, or CE)

  • Lysis Buffer (user-defined, compatible with the target protein)

  • Wash Buffer (e.g., TBS: 50 mM Tris-HCl, 150 mM NaCl, pH 7.4)

  • Elution Buffer (see table below)

  • Microcentrifuge tubes (1.5 ml)

  • End-over-end rotator

  • Centrifuge

Elution Buffer Options:

Elution MethodElution Buffer CompositionRecommended Resin(s)
Peptide Elution 200-500 µM ALFA elution peptide in a physiological buffer (e.g., PBS or TBS)[1][2]ALFA SelectorPE, ALFA SelectorCE
Acidic Elution 0.1 M Glycine-HCl, pH 2.2[1][5]All ALFA Selector Resins
Denaturing Elution 2x SDS sample buffer[1]All ALFA Selector Resins

Procedure:

  • Lysate Preparation:

    • Prepare cell lysate containing the ALFA-tagged protein of interest using an established protocol. For mammalian cells, a starting amount of 10^6 to 10^8 cells per experiment is recommended.[1][5]

    • Clarify the lysate by centrifugation at >14,000 x g for 10 minutes at 4°C to remove cell debris.[1][5] Collect the supernatant.

  • Resin Equilibration:

    • Resuspend the ALFA Selector resin by inverting the vial.

    • Transfer 20 µl of the resin slurry (equivalent to 10 µl of packed beads) to a clean 1.5 ml microcentrifuge tube.[1][5]

    • Add 1 ml of Lysis Buffer to the resin.

    • Centrifuge at 1,000 x g for 1 minute and carefully remove the supernatant.

    • Repeat the wash step once more with 1 ml of Lysis Buffer.[1][5]

  • Binding:

    • Add the cleared cell lysate to the equilibrated resin.

    • Incubate on an end-over-end rotator for 1 hour at 4°C.[1][5]

  • Washing:

    • Centrifuge the tube at 1,000 x g for 1 minute and discard the supernatant.

    • Add 1 ml of Wash Buffer to the resin.

    • Resuspend the resin and incubate for 5 minutes with gentle agitation.

    • Centrifuge at 1,000 x g for 1 minute and discard the supernatant.

    • Repeat the wash steps two more times for a total of three washes.

  • Elution (Choose one of the following methods):

    • A) Peptide Elution (for ALFA SelectorPE and CE):

      • Add 2.5 resin volumes (e.g., 25 µl for 10 µl of packed beads) of the peptide elution buffer to the resin.

      • Incubate with gentle shaking. For ALFA SelectorPE, incubate for 15-20 minutes at room temperature.[5] For ALFA SelectorCE, incubate for 15-20 minutes at 4°C or 3-5 minutes at room temperature.[5]

      • Centrifuge at 1,000 x g for 1 minute and collect the supernatant (eluate).

      • For higher yields, a second elution step can be performed.[5]

    • B) Acidic Elution (for all ALFA Selector resins):

      • Add 2.5 resin volumes of Acidic Elution Buffer to the resin.[5]

      • Incubate for 2 minutes at room temperature with gentle shaking.[1]

      • Centrifuge at 1,000 x g for 1 minute and collect the supernatant.

      • Immediately neutralize the eluate by adding 1/10 volume of a neutralization buffer (e.g., 1 M Tris-HCl, pH 8.5).[5]

    • C) Denaturing Elution (for all ALFA Selector resins):

      • Add 2.5 resin volumes of 2x SDS sample buffer to the resin.[1]

      • Heat the sample at 95°C for 5 minutes.[9]

      • Centrifuge at 1,000 x g for 1 minute and collect the supernatant.

  • Analysis:

    • Analyze the collected fractions (input, flow-through, washes, and eluate) by SDS-PAGE and Western blotting to assess the purity and yield of the target protein.[1]

Buffer Compatibility

ALFA Selector resins are compatible with a wide range of common laboratory buffers and reagents. However, it is always recommended to consult the manufacturer's specific compatibility chart for detailed information.

ReagentALFA SelectorSTALFA SelectorPEALFA SelectorCE
pH Range 5 - 105 - 106 - 10
DTT >100 mM>100 mM>100 mM
CHAPS >1 %>1 %0.8 %
Deoxycholate 0.5 %0.5 %0.1 %
SDS 0.1 % (partial leakage)Not compatibleNot compatible

Note: The information in this table is based on the provided search results and may not be exhaustive. Always refer to the official product documentation for the most up-to-date information.

Conclusion

The ALFA Selector resin system provides a versatile and efficient platform for the affinity purification of ALFA-tagged proteins. By understanding the distinct characteristics of the ST, PE, and CE variants, researchers can select the optimal resin and elution strategy to achieve their experimental goals, whether it be maximizing binding stability or preserving the native state of their protein of interest. The detailed protocols provided herein serve as a starting point for developing robust and reproducible purification workflows.

References

ALFA-tag: A Versatile Tool for Cell Biology Research

Author: BenchChem Technical Support Team. Date: December 2025

The ALFA-tag system represents a significant advancement in protein tagging technology, offering researchers a versatile and high-performance tool for a wide range of applications in cell biology.[1][2][3][4][5][6] This rationally designed 13-amino acid peptide tag (SRLEEELRRRLTE), recognized with high affinity and specificity by a single-domain antibody (nanobody) called NbALFA, overcomes many limitations of traditional epitope tags like HA, FLAG, and myc.[1][2][3][5][7] Its small size, stability, and the unique properties of its binding nanobody make it ideal for demanding applications from super-resolution microscopy to native protein purification.[1][2][3][5][6]

Key Advantages of the this compound System:

  • High Affinity and Specificity: The NbALFA nanobody binds to the this compound with an exceptionally low picomolar dissociation constant (Kd), ensuring strong and specific interactions.[1][2][8]

  • Versatility: A single ALFA-tagged protein can be used for a multitude of downstream applications, including Western blotting, immunoprecipitation, immunofluorescence, and super-resolution imaging.[1][2][4][9]

  • Small Size and Minimal Interference: The small size of both the this compound and the NbALFA nanobody minimizes steric hindrance and potential interference with the function of the tagged protein.[2][8]

  • Stability: The this compound forms a stable α-helix, and the interaction with NbALFA is resistant to harsh fixation and washing conditions.[1][2][10]

  • Quantitative Data: The ALFA system allows for precise quantitative analysis in various assays.

Quantitative Data Summary

The performance of the this compound system has been quantitatively evaluated across different applications. The following tables summarize key performance metrics.

ParameterValueNotes
Binding Affinity (Kd)
NbALFA (Super-Tight)~26 pMExtremely high affinity, ideal for stable capture and imaging applications. Elution requires harsh conditions.[7][8][11]
NbALFAPE (Peptide Elutable)~11 nMModerate affinity, optimized for competitive peptide elution under physiological conditions at room temperature.[7][12]
NbALFACE (Cold Elutable)~100 nMLower affinity, designed for competitive elution with physiological buffers at low temperatures (4°C).[7][12]
Resin Capacity >150 µM target proteinHigh capacity for ALFA-tagged proteins (e.g., ~4.5 mg of GFP-ALFA per mL of resin).[7]

Applications and Protocols

Immunoprecipitation (IP)

The this compound system is highly efficient for immunoprecipitating proteins and their interaction partners from cell lysates. Different ALFA Selector resins are available for various elution strategies.

Workflow for Immunoprecipitation:

G cluster_0 Cell Lysate Preparation cluster_1 Immunoprecipitation cluster_2 Elution cluster_3 Analysis Lysate Prepare native cell lysate ClearLysate Clarify lysate by centrifugation Lysate->ClearLysate Bind Incubate lysate with resin ClearLysate->Bind Equilibrate Equilibrate ALFA Selector Resin Equilibrate->Bind Wash Wash resin to remove unbound proteins Bind->Wash Elute Elute bound proteins Wash->Elute Analyze Analyze eluate (e.g., Western Blot, Mass Spectrometry) Elute->Analyze

Caption: General workflow for immunoprecipitation using ALFA Selector resins.

Protocol: Immunoprecipitation of ALFA-tagged Proteins

  • Cell Lysate Preparation:

    • Prepare cell lysates from 106-108 cells using a suitable lysis buffer (e.g., RIPA buffer, or a non-denaturing lysis buffer for co-IP).

    • Clarify the lysate by centrifugation at >14,000 x g for 10 minutes at 4°C.[7][13]

  • Resin Equilibration:

    • Resuspend the ALFA Selector resin (e.g., ALFA SelectorST, ALFA SelectorPE, or ALFA SelectorCE).[7]

    • Transfer the desired amount of slurry to a clean tube.

    • Wash the resin with lysis buffer by adding 1 mL of buffer, centrifuging for 1 minute at 1,000 x g, and carefully removing the supernatant. Repeat this step once.[7][13]

  • Binding:

    • Add the cleared lysate to the equilibrated resin.

    • Incubate for 1 hour at 4°C with gentle rotation.[7][13]

  • Washing:

    • Sediment the beads by centrifugation (1 min at 1,000 x g) and discard the supernatant.[7]

    • Wash the beads three times with 1 mL of lysis buffer to remove non-specifically bound proteins.

  • Elution (Choose one method based on the resin used):

    • Peptide Elution (for ALFA SelectorPE and ALFA SelectorCE):

      • Prepare an elution buffer containing 200-500 µM of ALFA elution peptide in a physiological buffer.[7]

      • Add 1-2 column bed volumes (CBV) of elution buffer to the resin.

      • Incubate for 10-20 minutes at room temperature (for ALFA SelectorPE) or 4°C (for ALFA SelectorCE) with gentle shaking.[7]

      • Collect the eluate by centrifugation. Repeat the elution step for higher yield.

    • Acidic Elution (for ALFA SelectorST):

      • Use an acidic elution buffer such as 0.1 M Glycine-HCl, pH 2.2.[7][11]

      • Add 1-2 CBV of the acidic buffer to the resin and incubate for a few minutes.

      • Collect the eluate and immediately neutralize it with a suitable buffer (e.g., 1 M Tris-HCl, pH 8.5).

    • Denaturing Elution (for ALFA SelectorST):

      • Resuspend the beads in SDS-PAGE sample buffer and boil for 5-10 minutes.

  • Analysis:

    • Analyze the eluted proteins by Western blotting or mass spectrometry.

Western Blotting

The this compound system provides highly sensitive detection in Western blotting, outperforming traditional tags.[2][14]

Protocol: Western Blotting of ALFA-tagged Proteins

  • SDS-PAGE and Transfer:

    • Separate protein samples by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

  • Blocking:

    • Block the membrane for 1 hour at room temperature with a suitable blocking buffer (e.g., 5% non-fat dry milk or 3% BSA in TBST).

  • Primary Antibody Incubation:

    • Incubate the membrane with an HRP-conjugated or fluorophore-conjugated anti-ALFA nanobody (NbALFA) at the recommended dilution in blocking buffer for 1 hour at room temperature.

  • Washing:

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection:

    • For HRP-conjugated nanobodies, add an ECL substrate and detect the chemiluminescent signal.

    • For fluorophore-conjugated nanobodies, detect the fluorescent signal using an appropriate imaging system.

Immunofluorescence (IF)

The small size of the NbALFA nanobody allows for high-resolution imaging with minimal linkage error, making it ideal for immunofluorescence and super-resolution microscopy.[15]

Workflow for Immunofluorescence:

G cluster_0 Sample Preparation cluster_1 Staining cluster_2 Imaging Fix Fix cells (e.g., with PFA) Permeabilize Permeabilize cells (e.g., with Triton X-100) Fix->Permeabilize Block Block non-specific binding Permeabilize->Block Primary Incubate with fluorophore-conjugated NbALFA Block->Primary Wash Wash to remove unbound nanobody Primary->Wash Mount Mount coverslip Wash->Mount Image Image with a fluorescence microscope Mount->Image

Caption: A streamlined workflow for immunofluorescence detection of ALFA-tagged proteins.

Protocol: Immunofluorescence of ALFA-tagged Proteins

  • Cell Preparation:

    • Grow cells on coverslips to the desired confluency.

  • Fixation and Permeabilization:

    • Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature. The this compound is also compatible with methanol (B129727) and glutaraldehyde (B144438) fixation.[15]

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Blocking:

    • Block non-specific binding by incubating the cells in a blocking buffer (e.g., 3% BSA in PBS) for 30-60 minutes.

  • Staining:

    • Incubate the cells with a fluorophore-conjugated anti-ALFA nanobody at the recommended dilution in blocking buffer for 1 hour at room temperature.

  • Washing:

    • Wash the cells three times with PBS.

  • Mounting and Imaging:

    • Mount the coverslips onto microscope slides using an appropriate mounting medium, with or without a DAPI counterstain.

    • Image the cells using a confocal or super-resolution microscope.

Super-Resolution Microscopy

The this compound/NbALFA system is exceptionally well-suited for super-resolution microscopy techniques like STED, STORM, and PALM due to the small size of the tag and nanobody, which minimizes the distance between the fluorophore and the protein of interest.[1][16][17] This results in a significant improvement in localization precision compared to conventional antibody-based methods.

Example Application in Super-Resolution Microscopy: Studies have demonstrated the use of the this compound for STED imaging of cellular structures, achieving a resolution that is significantly better than conventional confocal microscopy.[16] For example, the apparent width of FtsZ rings in bacteria was measured to be around 93 nm with STED microscopy using this compound, compared to 243 nm with confocal microscopy.[16]

Signaling Pathway Analysis

The this compound system is a powerful tool for studying signaling pathways by enabling efficient pulldown of protein complexes for subsequent analysis by mass spectrometry or Western blotting. This allows for the identification of novel interaction partners and the characterization of protein-protein interaction networks under different cellular conditions.

Logical Relationship for Co-Immunoprecipitation followed by Mass Spectrometry:

G cluster_0 Cellular Context cluster_1 Experimental Procedure cluster_2 Data Analysis Cell Cells expressing ALFA-tagged bait protein CoIP Co-Immunoprecipitation using ALFA Selector Resin Cell->CoIP Elution Elution of protein complexes CoIP->Elution MS Mass Spectrometry Analysis Elution->MS Identify Identify interacting proteins MS->Identify Pathway Map protein interaction network and analyze signaling pathway Identify->Pathway

Caption: Logical flow for signaling pathway analysis using this compound based Co-IP/MS.

References

Troubleshooting & Optimization

Reducing non-specific binding in ALFA-tag immunoprecipitation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for ALFA-tag immunoprecipitation. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome challenges and achieve clean, specific pulldowns of your ALFA-tagged proteins.

Troubleshooting Guide: Reducing Non-Specific Binding

High background or non-specific binding is a common issue in immunoprecipitation experiments. Below are common causes and solutions tailored for the this compound system.

Issue 1: High background signal across the entire lane of your gel/blot.

This often indicates a problem with the washing steps or the composition of your buffers.

Possible Cause Recommended Solution
Insufficient Washing Increase the number of wash steps (from 3 to 5) and the volume of wash buffer (e.g., from 1 mL to 1.5 mL). Also, consider increasing the duration of each wash.[1]
Wash Buffer Composition is Too Mild Increase the stringency of your wash buffer. You can achieve this by increasing the salt concentration (e.g., from 150 mM to 300-500 mM NaCl) or the detergent concentration (e.g., increase Triton X-100 or Tween 20 to 0.5-1%).[1][2]
Non-specific Binding to Beads Pre-block the ALFA Selector beads with a blocking agent like Bovine Serum Albumin (BSA) or salmon sperm DNA. Incubate the beads with 1% BSA in your lysis buffer for 1 hour at 4°C before adding your cell lysate.[3][4]
Hydrophobic or Ionic Interactions Add non-ionic detergents (e.g., Triton X-100, NP-40) or adjust the salt concentration in your lysis and wash buffers to disrupt these interactions.[5][6]

Issue 2: Specific, recurring non-specific bands appear in your negative control and experimental samples.

This may point to issues with your cell lysate or the amount of antibody/beads used.

Possible Cause Recommended Solution
Abundant Cellular Proteins Binding to Beads Pre-clear your lysate by incubating it with beads alone (without the ALFA Selector) for 30-60 minutes at 4°C. This will remove proteins that non-specifically bind to the agarose (B213101) matrix.[3][7]
Too Much Starting Material Reduce the total amount of cell lysate used for the immunoprecipitation. High concentrations of lysate can lead to increased non-specific binding.[3]
Too Much ALFA Selector Resin Titrate the amount of ALFA Selector resin to find the optimal amount for your target protein's expression level. Using an excessive amount of beads can increase the chances of non-specific binding.
Protein Aggregates in Lysate Ensure your lysate is properly cleared by centrifugation at a high speed (e.g., >14,000 x g) for 10-15 minutes at 4°C before starting the IP.[8][9] Insoluble protein aggregates can be a major source of background.

Frequently Asked Questions (FAQs)

Q1: Which ALFA Selector resin should I use to minimize non-specific binding?

The choice of resin depends on your specific experimental needs, particularly your elution strategy. All ALFA Selector resins are designed for low non-specific protein adsorption.[8][9]

Resin TypeBinding Affinity (Kd)Elution ConditionRecommended Use Case
ALFA Selector ST (Super Tight) ~26 pM[8][9]Acidic or denaturing conditions[8][9]When very strong binding is required and native protein elution is not necessary.
ALFA Selector PE (Peptide Elution) ~11 nM[8]Competitive peptide elution at room temperature[8]Purification of native proteins and protein complexes under physiological conditions.
ALFA Selector CE (Cold Elution) ~100 nM[8]Competitive peptide elution at 4°C[8]Ideal for temperature-sensitive proteins and complexes.[10]

Q2: Can the position of the this compound on my protein of interest affect non-specific binding?

The this compound is designed to be functional at either the N- or C-terminus, or even internally within a protein.[11][12] However, the accessibility of the tag can be influenced by the surrounding protein structure. If you suspect the tag is partially buried, leading to inefficient pulldown and apparent higher background, consider repositioning the tag.

Q3: What are the key components of a good lysis buffer for this compound IP?

A good lysis buffer should efficiently solubilize your protein of interest while minimizing the disruption of protein-protein interactions and reducing background. A common starting point is a RIPA-like buffer with adjusted detergent concentrations.

  • Base Buffer: 50 mM Tris-HCl, pH 7.4

  • Salt: 150 mM NaCl (can be increased to 500 mM to reduce ionic interactions)

  • Detergents: 1% NP-40 or Triton X-100, 0.1% SDS (optional, can increase stringency)

  • Additives: Protease and phosphatase inhibitors (essential to prevent protein degradation)

Q4: How can I be sure that the bands I'm seeing are truly non-specific?

A crucial control is to perform a mock IP with cells that do not express the ALFA-tagged protein.[13] Any bands that appear in this mock IP are likely due to non-specific binding to the beads or the nanobody.

Experimental Protocols

Protocol 1: Pre-clearing Lysate to Reduce Non-specific Binding
  • Start with your cleared cell lysate, prepared according to your standard protocol.

  • For every 500 µL of lysate, add 20 µL of plain agarose beads (the same type as the ALFA Selector resin but without the nanobody).

  • Incubate the lysate and bead mixture on a rotator for 30-60 minutes at 4°C.[7]

  • Centrifuge at 1,000 x g for 1 minute at 4°C to pellet the beads.

  • Carefully transfer the supernatant (the pre-cleared lysate) to a new tube.

  • Proceed with your standard this compound immunoprecipitation protocol using this pre-cleared lysate.

Protocol 2: Optimizing Wash Buffer Stringency

If you are experiencing high background, you can systematically increase the stringency of your wash buffer.

  • Standard Wash Buffer: 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 0.1% Triton X-100.

  • Medium Stringency Wash Buffer: 50 mM Tris-HCl, pH 7.4, 300 mM NaCl, 0.5% Triton X-100.

  • High Stringency Wash Buffer: 50 mM Tris-HCl, pH 7.4, 500 mM NaCl, 1% Triton X-100.

After the binding step, wash the beads 3-5 times with one of these buffers. Start with the standard buffer and increase stringency if the background persists.

Visualizing Workflows and Concepts

ALFA_IP_Troubleshooting_Workflow start Start IP Experiment check_background High Non-Specific Binding? start->check_background increase_wash Increase Wash Number & Volume check_background->increase_wash Yes success Clean Pulldown check_background->success No increase_stringency Increase Salt/Detergent in Wash Buffer increase_wash->increase_stringency preclear Pre-clear Lysate with Plain Beads increase_stringency->preclear optimize_lysate Reduce Lysate Amount preclear->optimize_lysate optimize_lysate->success

Caption: Troubleshooting workflow for reducing non-specific binding.

ALFA_Selector_Decision_Tree start Choosing an ALFA Selector Resin question1 Need to elute under native conditions? start->question1 question2 Is your protein temperature-sensitive? question1->question2 Yes selector_st Use ALFA Selector ST question1->selector_st No selector_pe Use ALFA Selector PE question2->selector_pe No selector_ce Use ALFA Selector CE question2->selector_ce Yes

Caption: Decision tree for selecting the appropriate ALFA Selector resin.

References

How to improve signal in ALFA-tag Western blots

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for ALFA-tag Western blotting. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot and optimize their this compound Western blot experiments for improved signal and clear results.

Frequently Asked Questions (FAQs)

Q1: What is the this compound system and why is it used in Western blotting?

The this compound is a rationally designed 15-amino-acid epitope tag (SRLEEELRRRLTE) that forms a small, stable α-helix.[1][2] It is recognized with high affinity and specificity by a single-domain antibody (sdAb) called NbALFA.[3][4] This system offers several advantages for Western blotting, including:

  • High Sensitivity: The this compound system often produces a stronger signal (3-10 fold) compared to other common epitope tags like HA, myc, and FLAG, even without the use of a secondary antibody.[5][6][7]

  • High Specificity: The this compound sequence is not found in common model organisms, leading to a high probability of specific antibody binding.[4]

  • Versatility: The this compound can be placed on the N-terminus, C-terminus, or internally within a protein of interest without affecting its function.[6][8]

  • Robustness: The α-helical structure of the this compound is thought to refold efficiently after SDS-PAGE and transfer, allowing for sensitive detection in Western blots.[6]

Q2: Which anti-ALFA antibody should I use for Western blotting?

Several options are available, and the best choice depends on your experimental setup and detection method:

  • Directly Conjugated NbALFA: For the most streamlined protocol, you can use NbALFA directly conjugated to an enzyme like Horseradish Peroxidase (HRP) or a fluorophore.[4][9] This eliminates the need for a secondary antibody, saving time and potentially reducing background.

  • Unconjugated NbALFA or Recombinant Anti-ALFA Antibody: If you prefer a traditional primary-secondary antibody setup, you can use an unconjugated anti-ALFA nanobody or a recombinant antibody with an Fc domain (e.g., mouse or rabbit).[1][10] This allows for signal amplification with a standard secondary antibody.

Q3: What is the recommended dilution for the anti-ALFA antibody?

The optimal antibody dilution should always be determined empirically for your specific experimental conditions. However, here are some general starting recommendations:

Antibody TypeStarting Dilution Range
Guinea pig Anti-ALFA Tag Recombinant Antibody1:500 - 1:1000[11]
SRLEEELRRRLTE Tag (E1R1A) Mouse Monoclonal Antibody1:1000[2]
Recombinant anti-ALFA antibody (rHcAb)1:1000[10]

Q4: Can I use a standard secondary antibody with an anti-ALFA nanobody?

Standard secondary antibodies that recognize IgG will not bind to a single-domain antibody (nanobody) like NbALFA because it lacks the Fc region. If you wish to use a secondary antibody for signal amplification, you must use a recombinant anti-ALFA antibody that has been fused to an Fc domain (e.g., mouse IgG1 Fc).[1][10] Alternatively, you can use an anti-nanobody secondary antibody if available.

Troubleshooting Guide: Weak or No Signal

A weak or absent signal is a common issue in Western blotting. The following guide will help you systematically troubleshoot the potential causes.

Start Start: Weak or No Signal CheckProtein 1. Protein Expression & Loading Start->CheckProtein CheckTransfer 2. Protein Transfer CheckProtein->CheckTransfer No Issue Solution1 Solutions: - Confirm expression (e.g., Coomassie, total protein stain) - Increase protein load (20-30 µg total lysate) - Use protease inhibitors CheckProtein->Solution1 Issue Found CheckAntibody 3. Antibody Incubation CheckTransfer->CheckAntibody No Issue Solution2 Solutions: - Verify transfer with Ponceau S stain - Optimize transfer time/voltage - Ensure proper membrane activation (e.g., methanol (B129727) for PVDF) CheckTransfer->Solution2 Issue Found CheckDetection 4. Signal Detection CheckAntibody->CheckDetection No Issue Solution3 Solutions: - Optimize primary antibody concentration (titration) - Increase incubation time (e.g., overnight at 4°C) - Ensure primary/secondary antibody compatibility - Check antibody storage and activity CheckAntibody->Solution3 Issue Found Solution4 Solutions: - Ensure substrate is active and not expired - Increase exposure time - Use a more sensitive substrate CheckDetection->Solution4 Issue Found

Caption: Troubleshooting flowchart for weak or no signal in this compound Western blots.

Detailed Troubleshooting Steps

1. Issues with the ALFA-tagged Protein

  • Problem: Low or no expression of the ALFA-tagged protein.

  • How to Check:

    • Include a positive control, such as a lysate from cells known to overexpress the ALFA-tagged protein.

    • Run a parallel gel and stain with Coomassie Brilliant Blue or a total protein stain to visualize the overall protein profile.

  • Solutions:

    • Increase Protein Load: Load a higher amount of total protein per lane (typically 20-30 µg for cell lysates).[12]

    • Prevent Degradation: Always use fresh samples and include protease inhibitors in your lysis buffer.[13]

    • Confirm Expression: If possible, confirm the expression of your ALFA-tagged protein by an independent method, such as immunoprecipitation followed by Western blot.

2. Inefficient Protein Transfer

  • Problem: The ALFA-tagged protein is not efficiently transferred from the gel to the membrane.

  • How to Check:

    • After transfer, reversibly stain the membrane with Ponceau S to visualize the transferred proteins.[12][14] You should see distinct bands corresponding to the protein ladder and your samples.

    • After transfer, you can also stain the gel with Coomassie Brilliant Blue to see if high molecular weight proteins were left behind.[14]

  • Solutions:

    • Optimize Transfer Conditions: Adjust the transfer time and voltage/current according to the molecular weight of your protein and the transfer system manufacturer's instructions.

    • Ensure Proper Membrane Contact: Remove any air bubbles between the gel and the membrane as these will block transfer.[12]

    • Activate PVDF Membranes: If using a PVDF membrane, ensure it is pre-wetted with methanol before equilibration in transfer buffer.[12]

3. Suboptimal Antibody Incubation

  • Problem: The anti-ALFA antibody is not binding effectively to the tagged protein.

  • How to Check:

    • Perform a dot blot to confirm that the antibody is active and can detect the this compound.[15]

  • Solutions:

    • Optimize Primary Antibody Concentration: Perform an antibody titration to find the optimal concentration. Start with the manufacturer's recommended dilution and test a range of higher and lower concentrations.[16]

    • Increase Incubation Time: Extend the primary antibody incubation time, for example, to overnight at 4°C.[15]

    • Check Antibody Compatibility: If using a secondary antibody, ensure it is compatible with the primary antibody (e.g., anti-mouse secondary for a mouse primary).[12]

    • Proper Blocking: Over-blocking can sometimes mask the epitope. Try reducing the percentage of blocking agent or switching to a different blocking buffer (e.g., from milk to BSA).[13][17] Non-fat dry milk is a common and effective blocking agent, but BSA is also widely used.

4. Ineffective Signal Detection

  • Problem: The detection reagents are not working correctly.

  • How to Check:

    • Ensure your substrate has not expired and has been stored correctly.[12][15]

  • Solutions:

    • Use Fresh Substrate: Prepare fresh substrate solution immediately before use.

    • Increase Exposure Time: For chemiluminescent detection, increase the film or digital imager exposure time.[15]

    • Use a More Sensitive Substrate: If your protein is of low abundance, consider using a high-sensitivity ECL substrate.[15]

Experimental Protocols

Standard this compound Western Blot Protocol

This protocol provides a general workflow. Optimization may be required for your specific protein and experimental setup.

Lysis 1. Cell Lysis Quant 2. Protein Quantification Lysis->Quant PAGE 3. SDS-PAGE Quant->PAGE Transfer 4. Protein Transfer PAGE->Transfer Block 5. Blocking Transfer->Block Primary 6. Primary Antibody Incubation Block->Primary Wash1 7. Washing Primary->Wash1 Secondary 8. Secondary Antibody Incubation (Optional) Wash1->Secondary Wash2 9. Washing Secondary->Wash2 Detect 10. Detection Wash2->Detect

Caption: Standard workflow for an this compound Western blot experiment.

  • Sample Preparation (Cell Lysis):

    • Harvest cells and wash with ice-cold PBS.

    • Lyse cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with a protease inhibitor cocktail.

    • Incubate on ice for 30 minutes, with vortexing every 10 minutes.

    • Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA or Bradford assay).

  • SDS-PAGE:

    • Mix 20-30 µg of protein lysate with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.

    • Load samples onto a polyacrylamide gel and run the electrophoresis until the dye front reaches the bottom of the gel.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.

    • After transfer, briefly wash the membrane with deionized water and then stain with Ponceau S to confirm successful transfer.

    • Destain the membrane with several washes of TBST (Tris-Buffered Saline with 0.1% Tween-20).

  • Blocking:

    • Block the membrane for 1 hour at room temperature with a blocking buffer to prevent non-specific antibody binding.[15] Common blocking buffers include 5% non-fat dry milk or 5% BSA in TBST.

  • Primary Antibody Incubation:

    • Dilute the anti-ALFA antibody in the blocking buffer at the optimized concentration.

    • Incubate the membrane with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.

  • Washing:

    • Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.

  • Secondary Antibody Incubation (if applicable):

    • If you used an unconjugated primary antibody, incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

    • If you used an HRP-conjugated anti-ALFA nanobody, you can skip this step.

  • Final Washing:

    • Wash the membrane three times for 10 minutes each with TBST to remove unbound secondary antibody.

  • Detection:

    • Incubate the membrane with an Enhanced Chemiluminescence (ECL) substrate according to the manufacturer's instructions.

    • Capture the chemiluminescent signal using X-ray film or a digital imaging system.

References

Technical Support Center: ALFA-tag Fusion Protein Solubility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered with ALFA-tag fusion protein solubility during experimental workflows.

Troubleshooting Guide: Enhancing this compound Fusion Protein Solubility

Low solubility of this compound fusion proteins is a common hurdle that can manifest as low yield after purification or the formation of inclusion bodies. This guide provides a systematic approach to diagnose and resolve these issues.

Question: My this compound fusion protein is insoluble or has very low yield. What should I do?

Answer: Insoluble protein expression is a multifaceted problem. We recommend a step-by-step troubleshooting approach, starting with optimizing expression conditions, followed by lysis buffer modification, and if necessary, inclusion body processing.

Step 1: Optimization of Protein Expression Conditions

High expression levels and rapid induction can overwhelm the cellular machinery for protein folding, leading to aggregation. Modifying expression parameters is the first and often most effective step.

Recommended Actions:

  • Lower Induction Temperature: Reducing the culture temperature after induction slows down protein synthesis, allowing more time for proper folding.

  • Reduce Inducer Concentration: A lower concentration of the inducing agent (e.g., IPTG) can decrease the rate of protein expression, which may enhance solubility.

  • Vary Induction Time and Cell Density: Inducing at a lower optical density (OD600) or for a shorter period can prevent the accumulation of misfolded protein.

Illustrative Data on Expression Condition Optimization:

The following table provides an example of how varying expression conditions can impact the solubility of an this compound fusion protein.

ParameterCondition 1Condition 2Condition 3 (Optimized)
Temperature 37°C25°C18°C
Inducer (IPTG) 1.0 mM0.5 mM0.1 mM
Induction Time 4 hours6 hours16 hours (overnight)
Soluble Protein Yield (%) ~15%~40%~85%

Note: These values are illustrative and the optimal conditions should be determined empirically for each specific protein.

Step 2: Lysis Buffer Optimization

The composition of the lysis buffer is critical for maintaining protein solubility after cell disruption.

Recommended Actions:

  • Inclusion of Additives: Supplementing the lysis buffer with stabilizing agents can prevent aggregation.

  • Adjust pH and Salt Concentration: The pH of the buffer should be optimized for the specific protein's stability, and adjusting the ionic strength can also improve solubility.[1]

Common Lysis Buffer Additives to Enhance Solubility:

AdditiveWorking ConcentrationMechanism of Action
Glycerol 5-20% (v/v)Stabilizes protein structure by promoting hydration.
Non-ionic Detergents (e.g., Triton X-100, Tween 20) 0.1-1% (v/v)Reduce non-specific hydrophobic interactions.
L-Arginine 50-500 mMSuppresses protein aggregation.
Salts (e.g., NaCl, KCl) 150-500 mMModulates ionic interactions.
Reducing Agents (e.g., DTT, BME) 1-10 mMPrevents the formation of incorrect disulfide bonds.
Step 3: Inclusion Body Solubilization and Protein Refolding

If the this compound fusion protein is found in inclusion bodies, it must be solubilized using denaturants and then refolded into its active conformation.

Recommended Actions:

  • Isolate Inclusion Bodies: Centrifuge the cell lysate to pellet the insoluble inclusion bodies.

  • Solubilize Inclusion Bodies: Use a strong denaturant to solubilize the aggregated protein.

  • Refold the Protein: Gradually remove the denaturant to allow the protein to refold correctly.

Experimental Protocols

Protocol 1: Small-Scale Expression Trials to Optimize Solubility

This protocol outlines a method for systematically testing different expression conditions.

  • Inoculation: Inoculate several small-scale cultures (5-10 mL) of your expression strain harboring the this compound fusion protein construct.

  • Growth: Grow the cultures at 37°C with shaking until the OD600 reaches 0.6-0.8.

  • Induction: Induce each culture with a different condition (e.g., varying IPTG concentration and temperature). A common starting point is to compare 37°C for 4 hours, 25°C for 6 hours, and 18°C overnight.

  • Harvesting: Pellet the cells by centrifugation.

  • Lysis: Resuspend the cell pellets in a standard lysis buffer and lyse the cells.

  • Analysis: Separate the soluble and insoluble fractions by centrifugation. Analyze both fractions by SDS-PAGE and Western blot using an anti-ALFA antibody to determine the amount of soluble protein.

Protocol 2: Inclusion Body Solubilization and Refolding

This protocol provides a general workflow for recovering proteins from inclusion bodies.

  • Inclusion Body Isolation: After cell lysis, centrifuge the lysate at a high speed (e.g., 12,000 x g) for 20 minutes to pellet the inclusion bodies. Wash the pellet with a buffer containing a mild detergent (e.g., 1% Triton X-100) to remove contaminating proteins.

  • Solubilization: Resuspend the washed inclusion body pellet in a solubilization buffer containing a strong denaturant (e.g., 8 M urea (B33335) or 6 M guanidine (B92328) hydrochloride) and a reducing agent (e.g., 10 mM DTT). Incubate with gentle agitation until the pellet is fully dissolved.

  • Clarification: Centrifuge the solubilized sample at high speed to remove any remaining insoluble material.

  • Refolding: Gradually remove the denaturant to allow the protein to refold. Common methods include:

    • Dialysis: Dialyze the solubilized protein against a series of buffers with decreasing concentrations of the denaturant.

    • Rapid Dilution: Quickly dilute the solubilized protein into a large volume of refolding buffer.

  • Purification: Purify the refolded this compound fusion protein using ALFA Selector resin according to the manufacturer's instructions.

Frequently Asked Questions (FAQs)

Q1: Is the this compound itself prone to causing insolubility?

A1: The this compound is a small, hydrophilic peptide that has been rationally designed to have minimal impact on the solubility of the fusion partner.[2] However, the overall solubility of the fusion protein is primarily determined by the properties of the protein of interest.

Q2: Can the position of the this compound (N- or C-terminus) affect solubility?

A2: The this compound has been shown to be functional at both the N- and C-terminus of a protein.[3][4] While the tag itself is soluble at either position, the accessibility of the tag for purification and the overall folding and solubility of the fusion protein can be influenced by its placement. It is recommended to test both N- and C-terminal fusions if solubility issues are encountered.

Q3: Are there different ALFA Selector resins that are better for insoluble proteins?

A3: The choice of ALFA Selector resin (e.g., ALFA Selector PE for peptide elution or ALFA Selector CE for cold elution) is primarily related to the desired elution conditions and the stability of your protein, rather than its initial solubility.[5][6] The key is to first obtain a soluble, refolded protein that can then be captured by any of the ALFA Selector resins.

Q4: My protein is soluble but the yield after purification is still low. What could be the problem?

A4: Low yield with a soluble protein can be due to several factors:

  • Inefficient Lysis: Ensure complete cell lysis to release the entire soluble protein fraction.

  • Suboptimal Binding to Resin: Check that the pH and salt concentration of your lysis and binding buffers are compatible with the ALFA Selector resin.

  • Proteolytic Degradation: Add protease inhibitors to your lysis buffer to prevent degradation of your protein.

  • Inefficient Elution: Ensure that the elution conditions (e.g., peptide concentration, pH) are optimal for releasing your protein from the resin.

Visualizations

Troubleshooting_Workflow start Start: Insoluble this compound Fusion Protein optimize_expression Step 1: Optimize Expression - Lower Temperature - Reduce Inducer Conc. - Vary Induction Time start->optimize_expression check_solubility1 Is Protein Soluble? optimize_expression->check_solubility1 optimize_lysis Step 2: Optimize Lysis Buffer - Add Stabilizers (Glycerol, Arginine) - Add Detergents - Adjust pH/Salt check_solubility1->optimize_lysis No purify Purify with ALFA Selector Resin check_solubility1->purify Yes check_solubility2 Is Protein Soluble? optimize_lysis->check_solubility2 inclusion_body Step 3: Inclusion Body Purification - Solubilization (Urea/Gua-HCl) - Refolding (Dialysis/Dilution) check_solubility2->inclusion_body No check_solubility2->purify Yes inclusion_body->purify end End: Soluble Protein purify->end

Caption: Troubleshooting workflow for insoluble this compound proteins.

Lysis_Buffer_Optimization cluster_additives Common Additives Glycerol Glycerol (5-20%) SolubleProtein Increased Yield of Soluble this compound Protein Glycerol->SolubleProtein Detergents Detergents (e.g., Triton X-100) Detergents->SolubleProtein Arginine L-Arginine (50-500 mM) Arginine->SolubleProtein Salts Salts (NaCl) (150-500 mM) Salts->SolubleProtein LysisBuffer Base Lysis Buffer (e.g., Tris/HEPES, pH 7.4) LysisBuffer->Glycerol + LysisBuffer->Detergents + LysisBuffer->Arginine + LysisBuffer->Salts +

Caption: Optimization of lysis buffer for improved protein solubility.

References

Preventing cleavage of the ALFA-tag from fusion proteins

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers prevent the cleavage of the ALFA-tag from their fusion proteins during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the this compound and why is it used?

The this compound is a rationally designed, small, and stable epitope tag with the amino acid sequence SRLEEELRRRLTE.[1][2] It is known for its high hydrophilicity and stable α-helical structure.[2][3] These characteristics make it unlikely to interfere with the function of the fusion protein.[3][4] The this compound is utilized in a wide range of applications, including super-resolution microscopy, immunoprecipitation, Western blotting, and in vivo protein detection.[1][2]

Q2: Is the this compound itself prone to cleavage?

The this compound was designed to be stable and is not a known substrate for common proteases.[4] Its sequence does not contain common protease recognition sites like those for TEV protease (ENLYFQG) or Thrombin (LVPRGS). However, unexpected cleavage can still occur due to non-specific protease activity, especially if experimental conditions are not optimized to inhibit endogenous proteases.

Q3: What are the primary causes of this compound cleavage from a fusion protein?

Unwanted cleavage of the this compound, or any fusion protein tag, is most often caused by endogenous proteases released during cell lysis.[5][6] These proteases can degrade the fusion protein at various locations, including the linker region between the tag and the protein of interest, or even within the protein itself. Key factors contributing to proteolytic cleavage include:

  • Inadequate Protease Inhibition: Insufficient or inappropriate protease inhibitors in the lysis buffer.[5][6]

  • Suboptimal Lysis Conditions: High temperatures, inappropriate pH, or prolonged incubation times during cell lysis can enhance protease activity.[5][7]

  • Cellular Stress: Increased expression of proteases in the host cells due to stress.

  • Linker Susceptibility: The amino acid sequence of the linker region between the this compound and the protein of interest may be susceptible to cleavage by specific proteases.

Troubleshooting Guide: Preventing Unwanted Cleavage

This guide provides a systematic approach to diagnose and resolve issues with this compound cleavage.

Problem: Loss of this compound signal in Western Blot or downstream applications.

This often manifests as the appearance of a band corresponding to the size of the untagged protein and/or the free this compound, with a concurrent decrease in the full-length fusion protein band.

Step 1: Optimize Protease Inhibition

The most critical step in preventing protein degradation is the effective inhibition of proteases released during cell lysis.[6][7]

  • Use a Broad-Spectrum Protease Inhibitor Cocktail: Employ a commercially available protease inhibitor cocktail designed for your specific cell type (e.g., mammalian, bacterial, yeast). These cocktails contain a mixture of inhibitors that target various classes of proteases.[3][8][9][10]

  • Add Inhibitors Fresh: Add the protease inhibitor cocktail to your lysis buffer immediately before use, as some inhibitors have limited stability in aqueous solutions.[5]

  • Consider Specific Inhibitors: If you suspect a particular class of protease is responsible, you can supplement your cocktail with additional specific inhibitors.

Table 1: Common Protease Inhibitor Cocktails for Mammalian Cells

Inhibitor ClassTarget ProteasesExample Inhibitors
Serine ProteasesTrypsin, Chymotrypsin, ElastaseAEBSF, Aprotinin, PMSF
Cysteine ProteasesPapain, CathepsinsE-64, Leupeptin
Aspartic ProteasesPepsin, ReninPepstatin A
AminopeptidasesVariousBestatin
MetalloproteasesThermolysin, Carboxypeptidase AEDTA, EGTA

Note: EDTA and EGTA should be used with caution if your downstream applications are sensitive to divalent cation chelation (e.g., purification of His-tagged proteins).[10]

Step 2: Optimize Cell Lysis and Handling Procedures

Controlling the experimental conditions during cell lysis and subsequent handling is crucial to minimize protease activity.[5][7]

  • Maintain Low Temperatures: Perform all steps, including cell harvesting, lysis, and clarification of the lysate, at 4°C (on ice).[5][7] Pre-chill all buffers, tubes, and centrifuges.

  • Optimize Lysis Buffer Composition: The choice of lysis buffer can impact protein stability.[5][7][11]

Table 2: Recommended Lysis Buffer Components for ALFA-tagged Proteins

ComponentRecommended ConcentrationPurpose
Buffering Agent50 mM Tris-HCl or HEPESMaintain a stable pH (typically 7.4-8.0)
Salt150 mM NaClMaintain ionic strength and protein solubility
Non-ionic Detergent0.1-1.0% Triton X-100 or NP-40Solubilize proteins
Dithiothreitol (DTT)1 mMReducing agent to prevent oxidation
Protease Inhibitors1X final concentrationInhibit protease activity
  • Minimize Lysis Time: Work efficiently to minimize the time between cell lysis and the addition of sample buffer for SDS-PAGE or the start of the purification process.

Step 3: Evaluate the Fusion Protein Construct

If cleavage persists despite optimized inhibition and handling, consider the design of your fusion protein construct.

  • Linker Design: Long, flexible linkers (e.g., those rich in glycine (B1666218) and serine) can sometimes be more susceptible to proteolytic attack.[12] If possible, consider using a shorter or more rigid linker.[4][13][14]

  • Tag Position: The this compound is functional at both the N- and C-terminus.[1][3] If you observe cleavage, and it is feasible, try moving the tag to the other terminus of your protein of interest.

Experimental Protocols & Workflows

Protocol: Immunoprecipitation of an ALFA-tagged Protein with a Focus on Preventing Cleavage

This protocol outlines the key steps for a successful immunoprecipitation experiment while minimizing the risk of this compound cleavage.

  • Cell Lysis

    • Harvest cells and wash once with ice-cold PBS.

    • Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% Triton X-100).

    • Crucially, add a 1X concentration of a broad-spectrum protease inhibitor cocktail to the lysis buffer immediately before resuspending the cells.

    • Incubate the cell suspension on ice for 30 minutes with occasional vortexing.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant to a new pre-chilled tube. This is your cleared lysate.

  • Immunoprecipitation

    • Equilibrate the required amount of ALFA Selector resin (e.g., ALFA Selector PE for peptide elution) by washing it three times with ice-cold lysis buffer.

    • Add the equilibrated resin to the cleared lysate.

    • Incubate for 1 hour at 4°C with gentle end-over-end rotation.

  • Washing

    • Pellet the resin by centrifugation at 1,000 x g for 1 minute at 4°C.

    • Carefully remove the supernatant.

    • Wash the resin three times with 1 mL of ice-cold wash buffer (lysis buffer can be used). With each wash, resuspend the beads and then pellet them by centrifugation.

  • Elution

    • After the final wash, remove all supernatant.

    • Elute the bound protein according to the manufacturer's protocol for the specific ALFA Selector resin being used (e.g., with ALFA elution peptide for ALFA Selector PE).

Diagrams

TroubleshootingWorkflow start Problem: this compound Cleavage Observed step1 Step 1: Optimize Protease Inhibition start->step1 step2 Step 2: Optimize Lysis & Handling step1->step2 If cleavage persists sub1_1 Use Broad-Spectrum Protease Inhibitor Cocktail step1->sub1_1 sub1_2 Add Inhibitors Freshly step1->sub1_2 step3 Step 3: Evaluate Fusion Construct step2->step3 If cleavage persists sub2_1 Maintain Low Temperature (4°C) step2->sub2_1 sub2_2 Optimize Lysis Buffer step2->sub2_2 sub2_3 Minimize Lysis Time step2->sub2_3 solution Solution: Intact Fusion Protein step3->solution Implement changes sub3_1 Redesign Linker Sequence step3->sub3_1 sub3_2 Change Tag Position (N- vs C-terminus) step3->sub3_2

Caption: Troubleshooting workflow for preventing this compound cleavage.

IP_Workflow start Start: Harvested Cells lysis Cell Lysis (Ice-cold buffer + Fresh Protease Inhibitors) start->lysis centrifuge1 Clarify Lysate (14,000 x g, 15 min, 4°C) lysis->centrifuge1 incubation Incubate with Equilibrated ALFA Selector Resin (1 hr, 4°C) centrifuge1->incubation wash Wash Resin (3x) (Ice-cold wash buffer) incubation->wash elution Elute Bound Protein wash->elution end End: Purified ALFA-tagged Protein elution->end

Caption: Experimental workflow for immunoprecipitation of ALFA-tagged proteins.

References

ALFA-tag Immunofluorescence Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions to help you minimize background and achieve optimal results in your ALFA-tag immunofluorescence experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of high background in this compound immunofluorescence?

High background in immunofluorescence can obscure your specific signal. The most common culprits include:

  • Inadequate Blocking: Insufficient blocking allows for non-specific binding of primary or secondary antibodies to the sample.

  • Antibody Concentration Too High: Using too much primary (anti-ALFA) or secondary antibody can lead to non-specific binding.[1][2][3][4]

  • Insufficient Washing: Inadequate washing between antibody incubation steps can leave unbound antibodies behind.[1][2]

  • Autofluorescence: Some cells and tissues naturally fluoresce, which can be mistaken for a signal.[3][5] Formalin fixation can also contribute to autofluorescence.[5]

  • Fixation and Permeabilization Issues: Improper fixation can alter antigen epitopes, while harsh permeabilization can damage cell morphology and expose sticky intracellular components.[1][6]

Q2: How does the this compound system work in immunofluorescence?

The this compound system is based on the highly specific interaction between the small, 13-amino acid this compound and a corresponding anti-ALFA nanobody or antibody.[7] In a typical immunofluorescence workflow, your protein of interest is fused with the this compound. An anti-ALFA antibody, which is either directly conjugated to a fluorophore or is detected by a fluorescently labeled secondary antibody, is then used to visualize the subcellular localization of your target protein.

Q3: Which blocking buffer should I use for my this compound immunofluorescence experiment?

The choice of blocking buffer is critical for reducing background. A common and effective starting point is 5-10% normal serum from the same species as the secondary antibody in a buffer like PBS with a small amount of detergent (e.g., 0.1% Triton X-100).[8] For example, if you are using a goat anti-mouse secondary antibody, you would use normal goat serum for blocking. Bovine Serum Albumin (BSA) at 1-5% can also be used, but ensure it is high-purity and IgG-free to prevent cross-reactivity.[2][8]

Q4: What is the recommended starting concentration for the anti-ALFA antibody?

The optimal antibody concentration should be determined through titration. However, a good starting point for the anti-ALFA antibody in immunofluorescence is typically in the range of 1-10 µg/mL.[9][10] Using a concentration that is too high is a common cause of background staining.[1][2][3][4]

Q5: How can I minimize autofluorescence in my samples?

Autofluorescence can be a significant source of background.[5] Here are a few ways to address it:

  • Use a proper control: Always include an unstained sample to assess the level of autofluorescence.[11]

  • Choose the right fluorophores: If possible, use fluorophores in the far-red spectrum, as autofluorescence is often weaker at longer wavelengths.

  • Chemical quenching: Treatments with reagents like Sudan Black B or sodium borohydride (B1222165) can help quench autofluorescence.[3][12]

  • Use fresh fixative: Old formaldehyde (B43269) solutions can be a source of autofluorescence.[11]

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving common issues encountered during this compound immunofluorescence experiments.

Problem: High Background Staining

High background can make it difficult to distinguish your specific signal from noise.

ALFA_Tag_IF_Workflow cluster_sample_prep Sample Preparation cluster_staining Immunostaining cluster_imaging Imaging Fixation Cell/Tissue Fixation Permeabilization Permeabilization Fixation->Permeabilization Blocking Blocking Permeabilization->Blocking PrimaryAb Primary Antibody (anti-ALFA) Blocking->PrimaryAb Wash1 Washing PrimaryAb->Wash1 SecondaryAb Secondary Antibody (Fluorophore-conjugated) Wash1->SecondaryAb Wash2 Washing SecondaryAb->Wash2 Mounting Mounting Wash2->Mounting Microscopy Fluorescence Microscopy Mounting->Microscopy

Caption: A typical workflow for this compound immunofluorescence.

Potential Cause Recommended Solution
Inadequate Blocking Increase blocking time to at least 1 hour at room temperature. Optimize the blocking agent; consider using 5-10% normal serum from the species of the secondary antibody.[4][13]
Antibody Concentration Too High Perform a titration of both the primary anti-ALFA antibody and the secondary antibody to determine the optimal concentration that maximizes signal-to-noise ratio.[13] Start with a lower concentration and incrementally increase it.
Insufficient Washing Increase the number and duration of wash steps. For example, perform three washes of 5-10 minutes each with PBS or PBS-T (PBS with 0.05% Tween-20) after both primary and secondary antibody incubations.[14][15]
Autofluorescence Image an unstained control sample to determine the level of autofluorescence. Consider using a quenching agent like Sudan Black B or sodium borohydride.[3][12] Use fluorophores with longer excitation and emission wavelengths.
Non-specific Secondary Antibody Binding Run a control where the primary antibody is omitted. If staining is still observed, the secondary antibody is binding non-specifically. Consider using a different secondary antibody or one that has been cross-adsorbed against the species of your sample.[3]
Improper Fixation/Permeabilization Optimize fixation and permeabilization conditions. For many applications, 4% paraformaldehyde (PFA) for 10-15 minutes at room temperature is a good starting point for fixation.[6] For permeabilization, 0.1-0.25% Triton X-100 in PBS for 10 minutes is commonly used.[16]

Experimental Protocols

Standard this compound Immunofluorescence Protocol

This protocol provides a general guideline for immunofluorescent staining of ALFA-tagged proteins in cultured cells.

1. Cell Fixation

  • Culture cells on sterile glass coverslips in a petri dish or multi-well plate.

  • Aspirate the culture medium and wash the cells once with 1X Phosphate Buffered Saline (PBS).

  • Fix the cells by adding a 4% paraformaldehyde (PFA) solution in PBS and incubating for 15 minutes at room temperature.

  • Wash the cells three times with PBS for 5 minutes each.

2. Permeabilization

  • Permeabilize the cells by incubating with 0.2% Triton X-100 in PBS for 10 minutes at room temperature. This step is necessary for intracellular targets.[17]

  • Wash the cells three times with PBS for 5 minutes each.

3. Blocking

  • Incubate the cells in a blocking buffer (e.g., 5% Normal Goat Serum in PBS with 0.1% Triton X-100) for 1 hour at room temperature.[8][18]

4. Primary Antibody Incubation

  • Dilute the anti-ALFA antibody to its optimal concentration in the blocking buffer.

  • Incubate the cells with the diluted primary antibody overnight at 4°C in a humidified chamber.

5. Secondary Antibody Incubation

  • Wash the cells three times with PBS containing 0.1% Triton X-100 (PBS-T) for 5 minutes each.

  • Dilute the fluorophore-conjugated secondary antibody in the blocking buffer.

  • Incubate the cells with the diluted secondary antibody for 1 hour at room temperature, protected from light.

6. Washing and Mounting

  • Wash the cells three times with PBS-T for 5 minutes each, protected from light.

  • Perform a final wash with PBS.

  • Mount the coverslips onto microscope slides using an anti-fade mounting medium.

  • Seal the edges of the coverslip with nail polish and allow it to dry.

  • Store the slides at 4°C in the dark and image as soon as possible.

Visualizing the this compound Detection Principle

ALFA_Tag_Detection cluster_protein Target Protein cluster_detection Detection Complex Protein Protein of Interest ALFA This compound Protein->ALFA AntiALFA Anti-ALFA Antibody ALFA->AntiALFA Specific Binding SecondaryAb Secondary Antibody AntiALFA->SecondaryAb binds to Fluorophore Fluorophore SecondaryAb->Fluorophore conjugated to

Caption: Specific binding of the anti-ALFA antibody to the this compound.

References

Effect of ALFA-tag position on protein function

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the ALFA-tag system. This resource is designed to assist researchers, scientists, and drug development professionals in successfully employing the this compound for their protein of interest. Here you will find frequently asked questions, detailed troubleshooting guides, and experimental protocols to navigate common challenges and optimize your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the this compound and what are its key advantages?

The this compound is a rationally designed 15-amino-acid epitope tag (SRLEEELRRRLTE) that forms a small, stable α-helix.[1][2] Its main advantages include:

  • Versatility: It is functional at the N-terminus, C-terminus, or even internally within a protein.[1][2][3]

  • Minimal Interference: Due to its small size, hydrophilicity, and stable structure, it is designed to have a minimal impact on the function, localization, and expression of the tagged protein.[4]

  • High Affinity and Specificity: It is recognized with high affinity (in the low picomolar range) and specificity by a corresponding nanobody (NbALFA).[3][4]

  • Broad Application: It is suitable for a wide range of applications, including super-resolution microscopy, immunoprecipitation, Western blotting, and in vivo protein detection.[1][3]

  • Robustness: The this compound is resistant to common fixatives like paraformaldehyde (PFA) and glutaraldehyde, making it compatible with various immunofluorescence protocols.[1][4][5]

Q2: How does the position of the this compound (N-terminus vs. C-terminus) affect my protein's function?

The this compound is engineered to be functional regardless of its placement on the target protein.[1][2][3] In numerous published studies, placing the this compound at either the N- or C-terminus, or even internally, has not been shown to affect the proper folding, localization, or function of the tagged proteins.[1][6] However, as with any protein fusion, the specific effect on a given protein of interest should be empirically validated.

Q3: Can the this compound be used for quantitative experiments like Western blotting?

Yes, the this compound system has been shown to be highly effective for quantitative Western blotting. In comparative studies, the this compound signal, detected with a fluorescently labeled NbALFA, was found to be 3- to 10-fold stronger than the signals from other common epitope tags like HA, myc, and FLAG®, even without secondary antibody amplification.[1] The signal from the this compound has also been demonstrated to be remarkably linear over a wide range of protein concentrations.[5]

Q4: Is the this compound suitable for immunoprecipitation of protein complexes?

Absolutely. The high-affinity interaction between the this compound and NbALFA makes it an excellent tool for immunoprecipitation (IP).[1] Different versions of the ALFA selector resins are available for either extremely stable capture of protein complexes or for elution under mild, physiological conditions, which is ideal for preserving the integrity of protein-protein interactions.[7][8]

Troubleshooting Guides

This section provides solutions to common problems you might encounter during your experiments with the this compound system.

General Troubleshooting Workflow

General_Troubleshooting_Workflow cluster_problem Identify Problem cluster_categories Categorize Issue cluster_solutions Investigate & Resolve Problem Experiment Yields Unexpected Results Expression Low/No Protein Expression Problem->Expression e.g., No band on Western Blot IP IP Failure/ High Background Problem->IP e.g., No pulldown of target IF Weak/No IF Signal/ High Background Problem->IF e.g., No cellular fluorescence Check_Cloning Verify Construct (Sequencing) Expression->Check_Cloning Optimize_Expression Optimize Expression Conditions Expression->Optimize_Expression Check_Lysis Evaluate Lysis Efficiency IP->Check_Lysis Optimize_IP Adjust IP Parameters (e.g., washing, antibody conc.) IP->Optimize_IP Optimize_IF Modify IF Protocol (e.g., fixation, permeabilization) IF->Optimize_IF Controls Run Positive/Negative Controls Check_Cloning->Controls Optimize_Expression->Controls Check_Lysis->Controls Optimize_IP->Controls Optimize_IF->Controls Controls->Problem Re-evaluate

Caption: A general workflow for troubleshooting this compound experiments.

Low or No Protein Expression
Possible Cause Recommendation
Incorrect plasmid construct Verify the integrity of your expression vector by sequencing to ensure the this compound is in-frame with your gene of interest and that there are no mutations.
Suboptimal expression conditions Optimize induction parameters (e.g., inducer concentration, temperature, induction time). For mammalian cells, ensure efficient transfection and consider using a stronger promoter.
Protein degradation Add protease inhibitors to your lysis buffer and keep samples on ice or at 4°C throughout the experiment.[9]
Toxicity of the expressed protein Try expressing the protein at a lower temperature or use an inducible expression system with tighter regulation.
Immunoprecipitation (IP) Issues
Problem Possible Cause Recommendation
Low yield of purified protein Inefficient cell lysis: Ensure your lysis buffer is appropriate for your protein's subcellular localization and that lysis is complete.[9]
This compound is inaccessible: If the tag is buried within the folded protein, consider moving it to the other terminus or performing the IP under denaturing conditions if downstream applications permit.[10]
Insufficient amount of starting material: Increase the amount of cell lysate used for the IP.[11]
High background/non-specific binding Insufficient washing: Increase the number of wash steps and/or the stringency of the wash buffer (e.g., by increasing salt or detergent concentration).[12]
Non-specific binding to beads: Pre-clear the lysate by incubating it with beads alone before adding the anti-ALFA nanobody-coupled resin.[11][13] Block the beads with BSA before use.[11]
Too much antibody/nanobody: Titrate the amount of anti-ALFA selector resin to find the optimal concentration for your target protein.
No protein is pulled down Protein not present in lysate: Confirm the expression of your ALFA-tagged protein in the input lysate by Western blot.
Incorrect ALFA Selector resin for elution: Ensure you are using the appropriate resin for your desired elution method (e.g., ALFA Selector PE for peptide elution, ALFA Selector ST for denaturing elution).[8]
Immunofluorescence (IF) Issues
Problem Possible Cause Recommendation
Weak or no signal Low protein expression: Confirm protein expression by Western blot. If expression is low, consider using a signal amplification method.[14][15]
This compound epitope masked: The fixation or permeabilization protocol may be masking the tag. Try different fixation methods (e.g., methanol (B129727) fixation instead of PFA) or optimize permeabilization time and detergent concentration.[14]
Inactive fluorescent nanobody: Ensure the fluorescently labeled anti-ALFA nanobody has been stored correctly and is not expired. Avoid repeated freeze-thaw cycles and protect from light.[14]
High background Insufficient blocking: Increase the blocking time and/or use a different blocking agent (e.g., serum from the species the secondary antibody was raised in, if applicable).[16]
Non-specific binding of nanobody: Titrate the concentration of the fluorescent anti-ALFA nanobody to determine the optimal signal-to-noise ratio.
Autofluorescence: Include an unstained control to assess the level of cellular autofluorescence. If high, consider using a quenching agent or switching to a fluorophore in a different spectral range.[17]

Data on this compound Position

While extensive quantitative data is still emerging, the available literature consistently supports the flexible positioning of the this compound. The following table summarizes qualitative findings from key publications.

Protein Tag Position Application Observed Effect on Function/Localization Reference
Tom70-EGFPC-terminalImmunofluorescenceCorrect mitochondrial outer membrane localization observed.[1]
VimentinN-terminalImmunofluorescenceCorrect filamentous structures observed.[1]
Transmembrane ProteinInternal (between EGFP and TM domain)ImmunofluorescenceCorrect plasma membrane localization observed.[1]
Various Yeast ProteinsC-terminalLive-cell imaging, ImmunoprecipitationNormal cell physiology, growth rates, protein localization, and kinetics were preserved.[18]
YopD (Yersinia enterocolitica)InternalBacterial Secretion AssayInsertion of the this compound did not interfere with protein secretion.[19]

Experimental Protocols

Cloning Strategy for N- and C-terminal ALFA-tagging

This protocol provides a general strategy for inserting the this compound sequence into your expression vector. A lentiviral plasmid toolbox with pre-existing N- and C-terminal this compound cassettes is also available.[20]

Cloning_Workflow cluster_design Primer Design cluster_pcr PCR & Digestion cluster_ligation_transform Ligation & Transformation cluster_verification Verification Design_N N-terminal Tag: - Forward primer with ALFA sequence - Reverse primer with stop codon PCR Amplify gene of interest with designed primers Design_N->PCR Design_C C-terminal Tag: - Forward primer with start codon - Reverse primer with ALFA sequence (no stop codon in gene) Design_C->PCR Digestion Digest PCR product and vector with restriction enzymes PCR->Digestion Ligation Ligate digested insert and vector Digestion->Ligation Transformation Transform into E. coli Ligation->Transformation Screening Screen colonies (e.g., colony PCR) Transformation->Screening Sequencing Sequence verify positive clones Screening->Sequencing

Caption: A generalized workflow for cloning an ALFA-tagged protein.

Methodology:

  • Primer Design:

    • N-terminal tag: Design a forward primer that includes the this compound sequence (AGCCGGCTGGAGGAGGAATTGCGCCGGAGGCTGACTGAA) upstream of the start codon of your gene of interest. Ensure the tag is in-frame. The reverse primer should anneal to the end of your gene and include a stop codon.

    • C-terminal tag: Design a forward primer that anneals to the start of your gene. The reverse primer should anneal to the end of your gene, omitting the stop codon, and should be followed by the this compound sequence. A stop codon should be included after the this compound sequence in the primer.

    • Incorporate appropriate restriction sites in your primers for cloning into your vector of choice.

  • PCR Amplification: Amplify your gene of interest with the designed primers using a high-fidelity DNA polymerase.

  • Digestion and Ligation: Digest both the PCR product and the destination vector with the chosen restriction enzymes. Purify the digested DNA fragments and perform a ligation reaction.

  • Transformation and Screening: Transform the ligation mixture into competent E. coli cells. Screen the resulting colonies by colony PCR or restriction digest to identify clones with the correct insert.

  • Sequence Verification: Sequence the entire open reading frame of the positive clones to confirm the correct sequence and the in-frame fusion of the this compound.

Immunoprecipitation of ALFA-tagged Proteins

This protocol is adapted for ALFA Selector resins.[8]

Materials:

  • Cells expressing ALFA-tagged protein

  • Lysis buffer (e.g., RIPA buffer, supplemented with protease inhibitors)

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • ALFA Selector Resin (PE for peptide elution, ST for denaturing elution)

  • Elution buffer:

    • For ALFA Selector PE: Wash buffer containing 200-500 µM ALFA peptide.

    • For ALFA Selector ST: 2x SDS-PAGE sample buffer or 0.1 M Glycine-HCl, pH 2.2.

  • Microcentrifuge tubes

Methodology:

  • Cell Lysis:

    • Harvest cells and wash with ice-cold PBS.

    • Resuspend the cell pellet in ice-cold lysis buffer and incubate on ice for 30 minutes with occasional vortexing.

    • Clarify the lysate by centrifugation at >14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube.

  • Binding:

    • Equilibrate the required amount of ALFA Selector resin by washing it three times with lysis buffer.

    • Add the clarified lysate to the equilibrated resin.

    • Incubate for 1-2 hours at 4°C with gentle end-over-end rotation.

  • Washing:

    • Pellet the resin by centrifugation at 1,000 x g for 1 minute.

    • Remove the supernatant and wash the resin three to five times with 1 mL of wash buffer.

  • Elution:

    • Peptide Elution (ALFA Selector PE): Add 2-5 bed volumes of elution buffer containing ALFA peptide to the resin. Incubate at room temperature for 15-30 minutes with gentle shaking. Pellet the resin and collect the supernatant containing the purified protein.

    • Denaturing Elution (ALFA Selector ST): Resuspend the resin in 1-2 bed volumes of 2x SDS-PAGE sample buffer and heat at 95°C for 5 minutes. Pellet the resin and collect the supernatant.

    • Acidic Elution (ALFA Selector ST): Add 2-5 bed volumes of 0.1 M Glycine-HCl, pH 2.2. Incubate for 5 minutes at room temperature. Pellet the resin and immediately neutralize the supernatant with 1 M Tris-HCl, pH 8.5.

  • Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using an anti-ALFA nanobody.

References

Validation & Comparative

ALFA-tag vs. FLAG-tag: A Comparative Guide for Co-Immunoprecipitation

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of protein interaction analysis, co-immunoprecipitation (Co-IP) stands as a cornerstone technique. The choice of an epitope tag is critical to the success of a Co-IP experiment, directly impacting the yield, purity, and specificity of the isolated protein complexes. This guide provides an objective comparison of two popular epitope tags, the well-established FLAG-tag and the more recent ALFA-tag, supported by experimental data to aid researchers in selecting the optimal system for their needs.

At a Glance: Key Performance Metrics

The this compound system, with its engineered nanobody-based affinity resins, offers a range of binding affinities, allowing for tailored experimental conditions. The FLAG-tag is a widely used and reliable system with a long history of successful applications.

FeatureThis compound SystemFLAG-tag System
Binding Moiety Single-domain antibodies (Nanobodies)Monoclonal antibodies (e.g., M2)
Binding Affinity (Kd) - ALFA SelectorST: ~26 pM[1][2] - ALFA SelectorPE: ~11 nM[1][3] - ALFA SelectorCE: ~100 nM[1]~100 nM
Elution Conditions - ALFA SelectorST: Acidic/denaturing[1] - ALFA SelectorPE: Competitive peptide elution at RT[1][3] - ALFA SelectorCE: Competitive peptide elution at 4°C[1]Competitive peptide elution (e.g., 3xFLAG peptide), acidic conditions, or denaturing buffers[4][5]
Specificity High, with low non-specific binding reported in complex lysates[6]Generally high, but non-specific binding can occur and may require optimization[7][8]
Size of Tag 13 amino acids (SRLEEELRRRLTE)[1]8 amino acids (DYKDDDDK)[4]
Size of Affinity Resin Ligand Nanobody (~15 kDa)Full antibody (~150 kDa) or Fab fragments (~50 kDa)[4]

In-Depth Comparison

The this compound system's primary advantage lies in its versatility, offering a spectrum of binding affinities. The "Super-Tight" (ST) resin is ideal for capturing low-abundance proteins, though elution requires harsh conditions that may disrupt protein complexes. For Co-IP, the "Peptide Elutable" (PE) and "Cold Elutable" (CE) resins are more suitable, allowing for the gentle elution of intact protein complexes under physiological conditions[1][3]. The use of nanobodies as the affinity moiety results in smaller, more stable affinity resins with a high density of binding sites[1]. This, combined with the rationally designed this compound sequence, which is absent in most common model organisms, contributes to very clean pull-downs with minimal background[2][6].

The FLAG-tag system is a robust and widely validated choice for Co-IP[9][10]. Its main strength lies in its extensive use in the scientific community, with a wealth of established protocols and commercially available reagents[5][9]. Elution of FLAG-tagged proteins is typically achieved by competition with an excess of FLAG peptide, often the 3xFLAG peptide for higher efficiency[4]. While generally specific, non-specific binding to the anti-FLAG antibody or the beads can be a concern, sometimes necessitating pre-clearing of the lysate or optimization of washing conditions[7][11]. The elution of the bait protein can sometimes be accompanied by co-elution of antibody fragments, which can interfere with downstream analyses like mass spectrometry, although the use of covalently coupled antibody resins can mitigate this issue[4].

Experimental Workflows

The general workflow for Co-IP using either tag is similar, involving cell lysis, incubation of the lysate with the affinity resin, washing, and elution. The key differences lie in the specific binding and elution conditions tailored to each system.

CoIP_Workflow General Co-Immunoprecipitation Workflow cluster_ALFA This compound cluster_FLAG FLAG-tag A1 Cell Lysis A2 Incubate Lysate with ALFA Selector Resin A1->A2 A3 Wash Steps A2->A3 A4 Elution with ALFA Peptide (ALFA Selector PE/CE) A3->A4 A5 Analysis of Protein Complex A4->A5 F1 Cell Lysis F2 Incubate Lysate with Anti-FLAG Affinity Gel F1->F2 F3 Wash Steps F2->F3 F4 Elution with 3xFLAG Peptide F3->F4 F5 Analysis of Protein Complex F4->F5 Signaling_Pathway_Analysis Post Co-IP Signaling Pathway Analysis cluster_Workflow Analysis Workflow S1 Co-IP Eluate S2 Mass Spectrometry (e.g., LC-MS/MS) S1->S2 S3 Protein Identification & Database Search S2->S3 S4 Bioinformatics Analysis (e.g., GO, KEGG) S3->S4 S5 Signaling Pathway Mapping S4->S5 S6 Biological Interpretation & Hypothesis Generation S5->S6

References

ALFA-tag vs. HA-tag: A Comparative Guide for Super-Resolution Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking to achieve the highest resolution in their cellular imaging, the choice of epitope tag is a critical parameter. This guide provides an objective comparison of the ALFA-tag and the well-established HA-tag, focusing on their performance in super-resolution microscopy techniques such as STORM, STED, and MINFLUX. We present supporting experimental data, detailed methodologies, and visual workflows to aid in your selection process.

The advent of super-resolution microscopy has broken the diffraction barrier of light, enabling visualization of cellular structures with unprecedented detail. However, the quality of the final image is critically dependent on the precision of fluorescent labeling. The size of the affinity tag and its binding partner can introduce a "linkage error," effectively blurring the final image and limiting the achievable resolution. This guide delves into the characteristics of the this compound, a newer, rationally designed epitope tag, and compares it to the conventional HA-tag.

Performance Comparison: this compound vs. HA-tag

The primary advantage of the this compound system for super-resolution microscopy lies in its small size and high binding affinity, which collectively minimize linkage error and improve labeling density.[1][2][3] The this compound is a short, 13-amino acid peptide that forms a stable α-helix.[1][2][3][4][5] It is recognized by a corresponding single-domain antibody, or nanobody (NbALFA), which is significantly smaller than the conventional monoclonal antibodies used to detect the HA-tag.[6] This size difference is a crucial factor in achieving higher resolution.

FeatureThis compoundHA-tagReferences
Tag Size 13 amino acids9 amino acids[1][7]
Binding Partner Nanobody (NbALFA)Monoclonal Antibody (e.g., 12CA5)[1][8]
Binding Partner Size ~15 kDa~150 kDa[6]
Binding Affinity (Kd) Low picomolar (e.g., 26 pM)Nanomolar range[1][9]
Linkage Error MinimalSignificant[3]
Suitability for Super-Resolution Excellent, ideal for techniques like STED, STORM, and MINFLUXSuboptimal due to large antibody size, but can be used[1][2][3][6]
Live-Cell Imaging Yes, with fluorescently-tagged nanobodiesChallenging with conventional antibodies[1][6]

Experimental Data Highlights

A key study demonstrated the superior performance of the this compound in STED microscopy. When imaging the bacterial cell division protein FtsZ tagged with ALFA, the apparent width of the FtsZ ring was measured to be 93 ± 12 nm using STED, a significant improvement over the 243 ± 26 nm resolution achieved with confocal microscopy.[10] This highlights the ability of the this compound system to resolve fine cellular structures.

While direct side-by-side super-resolution imaging data under identical conditions is emerging, the physical characteristics and binding kinetics of the this compound system strongly suggest a higher potential for achieving resolutions at the nanometer scale compared to the HA-tag system.

Experimental Protocols

Detailed and optimized protocols are crucial for successful super-resolution imaging. Below are representative protocols for labeling ALFA-tagged and HA-tagged proteins in fixed cells.

This compound Labeling Protocol for Super-Resolution Microscopy (STED)

This protocol is adapted from studies demonstrating super-resolution imaging with the this compound system.

  • Cell Culture and Fixation:

    • Seed cells expressing the ALFA-tagged protein of interest onto coverslips at the desired density.

    • Fix the cells with 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS) for 10-15 minutes at room temperature.

    • Alternatively, for certain applications, fixation with 2% glutaraldehyde (B144438) or ice-cold methanol (B129727) can be used.[2]

    • Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization:

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Blocking:

    • Block non-specific binding by incubating the cells in a blocking buffer (e.g., 2% BSA in PBS) for 30-60 minutes at room temperature.

  • Nanobody Incubation:

    • Dilute the fluorescently labeled anti-ALFA nanobody (e.g., NbALFA-Atto647N) to the recommended concentration (typically in the low nanomolar range) in the blocking buffer.

    • Incubate the cells with the nanobody solution for 1-2 hours at room temperature or overnight at 4°C.

  • Washing:

    • Wash the cells three times with PBS containing 0.05% Tween 20 for 5 minutes each.

    • Perform a final wash with PBS.

  • Mounting and Imaging:

    • Mount the coverslips onto microscope slides using a mounting medium optimized for super-resolution microscopy (e.g., ProLong Diamond or a suitable imaging buffer for STORM/dSTORM).

    • Proceed with image acquisition using a super-resolution microscope (e.g., a STED microscope).

HA-tag Labeling Protocol for Super-Resolution Microscopy (STORM)

This protocol is a general guideline for single-antibody labeling of HA-tagged proteins, which can be adapted for super-resolution techniques like STORM.

  • Cell Culture and Fixation:

    • Culture and fix cells expressing the 3xHA-tagged protein as described in the this compound protocol (4% PFA is commonly used).

    • Wash the cells three times with PBS.

  • Permeabilization and Blocking:

    • Permeabilize and block in one step using a buffer containing 0.1% Triton X-100 and 2% BSA in PBS for 30 minutes.

  • Primary Antibody Incubation:

    • Dilute the anti-HA primary antibody (e.g., clone 12CA5) conjugated to a suitable fluorophore (e.g., Alexa Fluor 647) in the blocking buffer. For single-molecule localization microscopy (SMLM), a very low concentration (e.g., 0.5 nM) is used to achieve sparse labeling.[8]

    • Incubate for 1 hour at room temperature.

  • Washing:

    • Wash the cells extensively with PBS to remove unbound antibodies. This is a critical step to reduce background fluorescence.

  • Mounting and Imaging:

    • Mount the coverslip in a STORM imaging buffer (e.g., containing a glucose oxidase system and a thiol like mercaptoethylamine).

    • Image on a STORM microscope, adjusting laser power to induce photoswitching of the fluorophores.

Visualizing the Workflow

To better understand the experimental processes, the following diagrams, generated using the DOT language, illustrate the key steps.

experimental_workflow cluster_alfa This compound Workflow cluster_ha HA-tag Workflow ALFA-tagged Protein ALFA-tagged Protein Fixation & Permeabilization Fixation & Permeabilization ALFA-tagged Protein->Fixation & Permeabilization Blocking Blocking Fixation & Permeabilization->Blocking Fluorescent NbALFA Incubation Fluorescent NbALFA Incubation Blocking->Fluorescent NbALFA Incubation Washing Washing Fluorescent NbALFA Incubation->Washing Super-Resolution Imaging Super-Resolution Imaging Washing->Super-Resolution Imaging HA-tagged Protein HA-tagged Protein Fixation & Permeabilization Fixation & Permeabilization HA-tagged Protein->Fixation & Permeabilization Blocking Blocking Fixation & Permeabilization ->Blocking Primary Anti-HA Ab Incubation Primary Anti-HA Ab Incubation Blocking ->Primary Anti-HA Ab Incubation Secondary Fluorescent Ab Incubation Secondary Fluorescent Ab Incubation Primary Anti-HA Ab Incubation->Secondary Fluorescent Ab Incubation Washing Washing Secondary Fluorescent Ab Incubation->Washing Super-Resolution Imaging Super-Resolution Imaging Washing ->Super-Resolution Imaging

Caption: A comparison of the immunolabeling workflows for this compound and HA-tag systems.

The following diagram illustrates the size difference between the labeling complexes, which is a key determinant of the final achievable resolution.

Caption: Schematic illustrating the smaller linkage error of the this compound/nanobody system compared to the larger HA-tag/antibody complex.

Conclusion

For researchers aiming to push the boundaries of optical resolution, the this compound system presents a compelling alternative to traditional epitope tags like the HA-tag. Its rationally designed features, particularly the small size of the tag and its high-affinity nanobody, directly address the critical challenge of linkage error in super-resolution microscopy. While the HA-tag remains a valuable tool for many applications, the this compound offers a distinct advantage for achieving the highest precision in localizing proteins within the cellular landscape. The choice between these tags will ultimately depend on the specific experimental goals, with the this compound being the recommended choice for demanding super-resolution imaging applications.

References

ALFA-tag vs. myc-tag: A Head-to-Head Comparison for Western Blotting

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of protein analysis, epitope tags are indispensable tools for the detection, purification, and cellular localization of proteins of interest. For decades, the myc-tag has been a workhorse in laboratories worldwide. However, the advent of newer technologies, such as the ALFA-tag system, presents researchers with compelling alternatives. This guide provides a detailed, data-driven comparison of the this compound and myc-tag for Western blotting applications, empowering researchers to make an informed choice for their experimental needs.

Executive Summary

The this compound system, a rationally designed epitope tag, demonstrates superior performance in Western blotting compared to the traditional myc-tag. Experimental evidence indicates that the this compound, in conjunction with its corresponding high-affinity nanobody, yields a significantly stronger signal, offering higher sensitivity and a better signal-to-noise ratio. While the myc-tag remains a valid option, the this compound presents a clear advantage for challenging applications, such as the detection of low-abundance proteins.

Tag Characteristics and Detection Principles

A fundamental understanding of the characteristics of each tag and their detection mechanisms is crucial for appreciating their performance differences in Western blotting.

FeatureThis compoundmyc-tag
Sequence SRLEEELRRRLTEEQKLISEEDL
Size 13 amino acids10 amino acids
Origin Rationally designedDerived from the human c-myc proto-oncogene
Detection Reagent NbALFA (a single-domain antibody/nanobody)Monoclonal antibodies (e.g., clone 9E10)
Affinity Picomolar range (high affinity)Nanomolar range (variable, generally lower affinity)
Specificity High, due to the engineered nature of the tag and nanobodyGenerally good, but the c-myc protein is an endogenous protein in mammalian cells, which can potentially lead to background signals[1].

Quantitative Performance in Western Blotting

A direct comparison of signal intensity in Western blotting highlights the superior sensitivity of the this compound system. In a study utilizing a fusion protein containing both ALFA and myc tags, the this compound produced a signal that was 3 to 10 times stronger than that of the myc-tag when using identical concentrations of the primary detection reagents[2][3].

This enhanced signal strength of the this compound can be attributed to the high-affinity interaction between the tag and its corresponding nanobody[1]. This strong binding allows for more robust detection, even at lower concentrations of the target protein.

Experimental Workflow and Protocols

To ensure a fair comparison, it is essential to follow optimized protocols for each tagging system. Below is a detailed, side-by-side experimental protocol for a head-to-head Western blot analysis.

Experimental Design

For a direct comparison, a fusion protein should be engineered to contain both an this compound and a myc-tag. Alternatively, two separate constructs of the same protein of interest, one with an this compound and the other with a myc-tag, can be expressed in the same cell line and loaded on the same gel at equivalent concentrations.

Diagram of the Western Blotting Workflow

Western_Blot_Workflow General Western Blotting Workflow cluster_electrophoresis Protein Separation cluster_transfer Membrane Transfer cluster_detection Immunodetection A 1. Sample Preparation (Cell Lysis) B 2. SDS-PAGE A->B C 3. Protein Transfer to PVDF or Nitrocellulose Membrane B->C D 4. Blocking C->D E 5. Primary Antibody/Nanobody Incubation D->E F 6. Secondary Antibody Incubation (for myc-tag) E->F myc-tag path G 7. Signal Detection E->G This compound path (direct conjugate) F->G

Caption: General workflow for Western blotting.

Detailed Protocols
StepThis compound Protocolmyc-tag Protocol
1. Sample Preparation Lyse cells in RIPA buffer with protease inhibitors. Determine protein concentration using a BCA assay.Lyse cells in RIPA buffer with protease inhibitors. Determine protein concentration using a BCA assay.
2. SDS-PAGE Load 10-30 µg of total protein per lane on a 4-20% Tris-Glycine gel.Load 10-30 µg of total protein per lane on a 4-20% Tris-Glycine gel.
3. Protein Transfer Transfer proteins to a PVDF membrane for 1 hour at 100V.Transfer proteins to a PVDF membrane for 1 hour at 100V.
4. Blocking Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.
5. Primary Incubation Incubate with an HRP-conjugated anti-ALFA nanobody (e.g., NanoTag N1505) at a 1:500 dilution in blocking buffer overnight at 4°C[4].Incubate with a primary anti-myc antibody (e.g., clone 9E10) at a 1 µg/mL concentration in blocking buffer overnight at 4°C[5].
6. Washing Wash the membrane 3 times for 5 minutes each with TBST.Wash the membrane 3 times for 5 minutes each with TBST.
7. Secondary Incubation Proceed directly to Signal Detection if using a directly conjugated primary nanobody.Incubate with an HRP-conjugated anti-mouse secondary antibody at a 1:2000 to 1:5000 dilution in blocking buffer for 1 hour at room temperature.
8. Final Washing N/AWash the membrane 3 times for 5 minutes each with TBST.
9. Signal Detection Apply ECL substrate and image the blot using a chemiluminescence imager.Apply ECL substrate and image the blot using a chemiluminescence imager.

Logical Comparison of Detection Mechanisms

The fundamental difference in the detection mechanism contributes significantly to the observed performance disparity.

Detection_Mechanisms Detection Mechanism Comparison cluster_alfa This compound System cluster_myc myc-tag System A ALFA-tagged Protein B HRP-conjugated Anti-ALFA Nanobody A->B Direct Binding C Signal B->C Enzymatic Reaction D myc-tagged Protein E Primary Anti-myc Antibody (e.g., 9E10) D->E Binding F HRP-conjugated Secondary Antibody E->F Binding G Signal F->G Enzymatic Reaction

Caption: Comparison of this compound and myc-tag detection mechanisms.

The this compound system often utilizes a directly conjugated nanobody, simplifying the workflow and potentially reducing background from a secondary antibody step. The myc-tag detection typically involves a two-step process with a primary and a secondary antibody, which can amplify the signal but also introduces an additional variable and a potential source of non-specific binding.

Conclusion and Recommendations

For researchers and drug development professionals requiring high sensitivity and specificity in their Western blotting experiments, the this compound system offers a significant advantage over the conventional myc-tag. The 3 to 10-fold stronger signal intensity translates to a lower limit of detection, making it ideal for studies involving endogenously expressed proteins or proteins with low expression levels. While the myc-tag remains a viable and widely used tool, the this compound is a superior choice for demanding applications where signal strength and clarity are paramount. The streamlined workflow of the this compound system, often employing directly conjugated nanobodies, further enhances its appeal by reducing experimental time and potential sources of error.

References

ALFA-tag Fusion Proteins: A Comparative Guide to Expression and Functional Validation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the choice of an epitope tag is a critical decision that impacts the successful expression, purification, and functional analysis of fusion proteins. This guide provides an objective comparison of the ALFA-tag system with other widely used epitope tags, supported by experimental data and detailed protocols.

The this compound is a rationally designed, short (13 amino acid) epitope tag that forms a stable and small α-helix.[1][2][3] This unique feature allows for highly specific and strong binding by the corresponding ALFA nanobody (NbALFA), offering significant advantages in a wide range of applications.[1][4] This guide will delve into the performance of the this compound system in comparison to conventional tags such as HA, FLAG, and Myc, focusing on key validation assays.

Comparative Performance of Epitope Tags

The validation of a fusion protein's expression and function is paramount. Here, we compare the this compound system with other common tags in essential validation techniques.

Western Blotting: Superior Signal Intensity

A key application for validating protein expression is Western blotting. In a direct comparison using a fusion protein harboring HA, Myc, FLAG®, and ALFA-tags, the this compound demonstrated a significantly stronger signal.[3][5][6] At identical concentrations of the primary detection reagent (antibody or nanobody), the signal from the this compound was 3 to 10-fold stronger than that of the other established epitope tags.[3][5][6] This enhanced sensitivity is achieved even without the use of a secondary antibody for signal amplification, as the ALFA nanobody can be directly conjugated to a fluorophore.[6]

Epitope TagRelative Signal Strength (vs. This compound)Detection ReagentSecondary Antibody Required
This compound 1 (Reference)Directly labeled NbALFANo
HA-tag 1/3 - 1/10Monoclonal AntibodyYes
Myc-tag 1/3 - 1/10Monoclonal AntibodyYes
FLAG®-tag 1/3 - 1/10Monoclonal AntibodyYes

Table 1: Comparison of signal strength in fluorescent Western blotting. Data is based on experiments using a multi-tag fusion protein detected with either a directly labeled ALFA nanobody or primary antibodies for the other tags followed by a fluorescently labeled secondary antibody.[3][6]

Immunoprecipitation: High Affinity and Versatile Elution

Immunoprecipitation (IP) is crucial for studying protein interactions and function. The ALFA system offers a range of affinity resins, known as ALFA Selector resins, with varying binding affinities and elution conditions to suit different experimental needs.[1][7] This versatility provides a significant advantage over traditional antibody-based IP for other tags.

Epitope Tag SystemBinding Affinity (Kd)Elution ConditionsKey Advantages
ALFA Selector ST ~26 pM[1][7]Acidic (e.g., 0.1 M Glycine pH 2.2) or denaturing conditions[1]Extremely tight binding, ideal for capturing low-abundance proteins.[1]
ALFA Selector PE ~11 nM[1][8]Competitive elution with ALFA peptide under physiological conditions at room temperature[1]Mild elution preserves protein complexes and enzymatic activity.[8]
ALFA Selector CE ~100 nM[1]Competitive elution with ALFA peptide under physiological conditions at 4°C[1]Ideal for temperature-sensitive proteins and complexes.
HA-tag Variable (Antibody dependent)Low pH (e.g., 0.1 M Glycine pH 2.5-3.5), competitive elution with HA peptide[9][10][11]Well-established tag with many available antibodies.[12]
FLAG®-tag Variable (Antibody dependent)Low pH (e.g., 0.1 M Glycine pH 3.5), competitive elution with FLAG peptide (1x or 3x)[2][4][13][14]Hydrophilic nature reduces impact on protein function.[12]
Myc-tag Variable (Antibody dependent)Low pH, competitive elution with Myc peptide (1x or 2x), denaturing conditions (e.g., 8M Urea)[3][15][16][17]Widely used with a variety of available reagents.

Table 2: Comparison of different immunoprecipitation systems. The ALFA system provides a range of affinities and corresponding mild or stringent elution options, offering greater experimental flexibility compared to traditional tags.

Immunofluorescence: High Specificity and Resolution

Experimental Workflows and Signaling Pathways

Visualizing experimental processes and biological pathways is essential for clear communication in scientific research. The following diagrams, generated using Graphviz, illustrate key workflows for validating this compound fusion protein expression and function.

Experimental_Workflow cluster_cloning Gene Cloning cluster_expression Protein Expression cluster_validation Validation Gene_of_Interest Gene of Interest Ligation Ligation/Cloning Gene_of_Interest->Ligation Expression_Vector Expression Vector with this compound Expression_Vector->Ligation Recombinant_Plasmid Recombinant Plasmid Ligation->Recombinant_Plasmid Transformation Transformation/ Transfection Recombinant_Plasmid->Transformation Cell_Culture Cell Culture/ Expression Transformation->Cell_Culture Cell_Lysate Cell Lysate Cell_Culture->Cell_Lysate Immunofluorescence Immunofluorescence Cell_Culture->Immunofluorescence Localization Western_Blot Western Blot Cell_Lysate->Western_Blot Expression Confirmation Immunoprecipitation Immunoprecipitation Cell_Lysate->Immunoprecipitation Interaction Studies Functional_Assay Functional Assay Cell_Lysate->Functional_Assay Activity Measurement

Figure 1. General workflow for the expression and validation of an ALFA-tagged fusion protein.

IP_Workflow cluster_elution Elution Options Start Start: Cell Lysate with ALFA-tagged Protein Incubation Incubate with ALFA Selector Resin Start->Incubation Wash Wash to Remove Unbound Proteins Incubation->Wash Elution Elution Wash->Elution Peptide Competitive Peptide Elution (ALFA Selector PE/CE) Elution->Peptide Low_pH Low pH Elution (ALFA Selector ST) Elution->Low_pH Denaturing Denaturing Elution (ALFA Selector ST) Elution->Denaturing Analysis Analysis (SDS-PAGE, Western Blot, Mass Spec) Peptide->Analysis Low_pH->Analysis Denaturing->Analysis

Figure 2. Immunoprecipitation workflow using the ALFA Selector resins with different elution strategies.

Detailed Experimental Protocols

Reproducibility is a cornerstone of scientific research. The following are detailed protocols for key experiments used in the validation of this compound fusion protein expression and function.

Protocol 1: Fluorescent Western Blotting

This protocol outlines the steps for detecting an ALFA-tagged protein using a directly labeled ALFA nanobody.

  • Sample Preparation: Prepare cell or tissue lysates using a suitable lysis buffer containing protease inhibitors. Determine the protein concentration of the lysates.

  • SDS-PAGE: Separate 20-30 µg of protein lysate per lane on an SDS-polyacrylamide gel. Include a pre-stained protein ladder.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane for 1 hour at room temperature with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).

  • Primary Antibody Incubation: Incubate the membrane with a fluorescently labeled anti-ALFA nanobody (e.g., FluoTag®-Q anti-ALFA) diluted in blocking buffer overnight at 4°C with gentle agitation. Recommended dilutions should be optimized but are typically in the range of 1:500 to 1:2000.

  • Washing: Wash the membrane three times for 10 minutes each with TBST at room temperature.

  • Imaging: Image the membrane using a fluorescence imaging system capable of detecting the fluorophore conjugated to the nanobody.

Protocol 2: Immunoprecipitation using ALFA Selector Resins

This protocol provides a general procedure for immunoprecipitating an ALFA-tagged protein. Specific conditions for different ALFA Selector resins are noted.

  • Lysate Preparation: Prepare a native cell lysate using a non-denaturing lysis buffer (e.g., 10 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.5 mM EDTA, 0.5% NP-40) supplemented with protease inhibitors. Clarify the lysate by centrifugation.

  • Resin Equilibration: Resuspend the desired ALFA Selector resin (ST, PE, or CE) and wash the required amount of slurry twice with lysis buffer.[1]

  • Binding: Add the equilibrated resin to the clarified cell lysate and incubate for 1 hour at 4°C on a rotator.[1]

  • Washing: Pellet the resin by centrifugation and wash three times with ice-cold lysis buffer to remove non-specific binders.[1]

  • Elution:

    • ALFA Selector PE: For competitive elution, resuspend the resin in a buffer containing 200-500 µM of ALFA peptide and incubate for 15-20 minutes at room temperature.[1]

    • ALFA Selector CE: For competitive elution at low temperature, resuspend the resin in a buffer containing 200-500 µM of ALFA peptide and incubate for 15-20 minutes at 4°C.[1]

    • ALFA Selector ST: For elution under acidic conditions, resuspend the resin in 0.1 M Glycine-HCl, pH 2.2, and incubate for 5-10 minutes at room temperature. Immediately neutralize the eluate with a suitable buffer (e.g., 1 M Tris pH 8.5).[1] For denaturing elution, resuspend the resin in 2x SDS-PAGE sample buffer and boil for 5 minutes.

  • Analysis: Analyze the eluate by SDS-PAGE, Western blotting, or mass spectrometry.

Protocol 3: Immunofluorescence Staining

This protocol describes the staining of fixed cells expressing an ALFA-tagged protein.

  • Cell Culture and Fixation: Grow cells on coverslips to the desired confluency. Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.

  • Permeabilization: If the target protein is intracellular, permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 10 minutes.

  • Blocking: Block non-specific binding sites by incubating the cells in a blocking buffer (e.g., 1% BSA in PBS) for 30-60 minutes.

  • Primary Staining: Incubate the cells with a fluorescently labeled anti-ALFA nanobody diluted in blocking buffer for 1 hour at room temperature in a humidified chamber.

  • Washing: Wash the cells three times with PBS.

  • Counterstaining and Mounting: If desired, counterstain the nuclei with DAPI. Mount the coverslips onto microscope slides using an appropriate mounting medium.

  • Imaging: Visualize the cells using a fluorescence microscope with the appropriate filter sets.

Conclusion

The this compound system presents a robust and versatile tool for the expression and functional validation of fusion proteins. Its superior performance in Western blotting, coupled with the high-affinity and flexible elution options for immunoprecipitation, offers significant advantages over traditional epitope tags. The small size of the tag and its corresponding nanobody also make it an excellent choice for high-resolution immunofluorescence applications. By providing detailed comparative data and experimental protocols, this guide aims to equip researchers with the necessary information to effectively utilize the this compound system in their studies.

References

ALFA-tag Nanobody: A Comparative Analysis of Specificity and Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

The ALFA-tag system, a novel epitope tagging technology, has emerged as a powerful tool for the detection, purification, and manipulation of proteins. This guide provides an objective comparison of the this compound and its corresponding nanobody (NbALFA) with other widely used epitope tags, namely HA, FLAG, and Myc. The analysis is supported by experimental data on binding affinity, signal intensity, and specificity, offering researchers, scientists, and drug development professionals a comprehensive overview to inform their experimental design.

Performance Comparison of Epitope Tag Systems

The this compound system demonstrates superior performance in various applications when compared to traditional epitope tags. This is largely attributed to the high affinity and specificity of the this compound nanobody.

FeatureThis compoundHA-tagFLAG-tagMyc-tag
Sequence SRLEEELRRRLTE[1]YPYDVPDYADYKDDDDKEQKLISEEDL
Binding Partner NbALFA (Nanobody)Anti-HA AntibodyAnti-FLAG AntibodyAnti-Myc Antibody
Binding Affinity (Kd) 26 pM (NbALFA)[2]Variable (nanomolar range)Variable (nanomolar range)Variable (nanomolar range)
Western Blot Signal 3-10 fold stronger signal compared to HA, FLAG, and Myc[1]BaselineBaselineBaseline
Fixation Resistance Resistant to PFA and glutaraldehyde[2]Sensitive to some fixation methodsGenerally compatible with common fixativesGenerally compatible with common fixatives
In vivo applications Suitable for intracellular detection and manipulation[1]Limited by antibody size and stabilityLimited by antibody size and stabilityLimited by antibody size and stability

Specificity and Cross-Reactivity

A key advantage of the this compound system is its high specificity. The this compound sequence was rationally designed to be absent in common model organisms, minimizing the likelihood of off-target binding by the NbALFA.[2] In contrast, the sequences of HA, FLAG, and Myc tags can have higher chances of appearing in endogenous proteins, potentially leading to non-specific signals.

While direct quantitative data on the cross-reactivity of NbALFA with other epitope tags is limited in the reviewed literature, the unique design of the this compound and the high-affinity binding of the nanobody strongly suggest a low probability of cross-reactivity.

Experimental Data and Protocols

Western Blotting Performance

A direct comparison of the this compound with HA, FLAG, and Myc tags in a Western blot experiment demonstrated the superior sensitivity of the ALFA system. A fusion protein containing all four tags was detected using the respective primary antibodies or nanobodies at identical concentrations. The this compound consistently produced a 3-10 fold stronger signal than the other tags.[1]

Experimental Protocol: Comparative Western Blotting

  • Protein Expression and Lysate Preparation:

    • Construct a fusion protein containing the this compound, HA-tag, FLAG-tag, and Myc-tag.

    • Express the fusion protein in a suitable cell line (e.g., HEK293T).

    • Lyse the cells in RIPA buffer supplemented with protease inhibitors.

    • Determine the total protein concentration of the lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of total protein per lane on an SDS-PAGE gel.

    • Separate the proteins by electrophoresis and transfer them to a nitrocellulose or PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Antibody/Nanobody Incubation:

    • Incubate the membrane with primary antibodies/nanobodies diluted in blocking buffer overnight at 4°C. Use the following at equivalent molar concentrations:

      • NbALFA conjugated to a fluorescent dye (e.g., IRDye 800CW)

      • Anti-HA antibody

      • Anti-FLAG antibody

      • Anti-Myc antibody

    • Wash the membrane three times with TBST for 10 minutes each.

    • For the conventional antibody-based detections, incubate with a secondary antibody conjugated to a fluorescent dye or HRP for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

  • Signal Detection and Quantification:

    • Detect the signal using an appropriate imaging system (e.g., Li-Cor Odyssey for fluorescent detection or a chemiluminescence imager for HRP).

    • Quantify the band intensities using image analysis software (e.g., ImageJ).

    • Normalize the signal for each tag to a loading control (e.g., GAPDH or beta-actin).

Immunoprecipitation

The this compound system offers different nanobody variants for immunoprecipitation (IP), allowing for either extremely stable capture or gentle elution of target proteins. The high-affinity NbALFA (used in ALFA SelectorST resin) is ideal for capturing low-abundance proteins, while the lower-affinity NbALFAPE (in ALFA SelectorPE resin) allows for competitive elution with the ALFA peptide under physiological conditions.

Experimental Protocol: Immunoprecipitation (IP)

  • Cell Lysis:

    • Transfect cells with a plasmid encoding the ALFA-tagged protein of interest.

    • Lyse the cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100) supplemented with protease inhibitors.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Immunoprecipitation:

    • Equilibrate the ALFA Selector resin (ST or PE) with lysis buffer.

    • Add the cleared cell lysate to the equilibrated resin and incubate for 1-2 hours at 4°C with gentle rotation.

    • Wash the resin three to five times with wash buffer (e.g., lysis buffer with a lower concentration of detergent).

  • Elution:

    • For ALFA SelectorST (High Affinity): Elute the bound proteins using a low pH buffer (e.g., 0.1 M glycine, pH 2.5) or SDS-PAGE sample buffer.

    • For ALFA SelectorPE (Peptide Elution): Elute the bound proteins by incubating the resin with a buffer containing a high concentration of the ALFA peptide (e.g., 200 µM) for 20-30 minutes at room temperature.

  • Analysis:

    • Analyze the eluted proteins by SDS-PAGE and Western blotting or mass spectrometry.

Visualizations

Experimental_Workflow cluster_transfection Protein Expression cluster_lysis Cell Lysis cluster_ip Immunoprecipitation cluster_elution Elution cluster_analysis Analysis Transfection Transfect cells with tagged protein construct Lysis Lyse cells and collect supernatant Transfection->Lysis Incubation Incubate lysate with ALFA Selector resin Lysis->Incubation Washing Wash resin to remove non-specific binders Incubation->Washing Elution Elute bound protein Washing->Elution Analysis Analyze eluate by Western Blot or Mass Spec Elution->Analysis

Caption: Workflow for immunoprecipitation using the this compound system.

Binding_Affinity_Comparison cluster_ALFA This compound System cluster_Conventional Conventional Tags ALFA_Tag This compound NbALFA NbALFA ALFA_Tag->NbALFA Kd = 26 pM HA_Tag HA-tag Antibody Monoclonal Antibody HA_Tag->Antibody Kd ≈ nM range FLAG_Tag FLAG-tag FLAG_Tag->Antibody Myc_Tag Myc-tag Myc_Tag->Antibody

Caption: Comparison of binding affinities between this compound and conventional tags.

References

A Quantitative Showdown: Unpacking the Binding Affinities of Protein Tags

Author: BenchChem Technical Support Team. Date: December 2025

In the dynamic landscape of life sciences research and drug development, the ability to isolate, purify, and detect proteins of interest with high specificity and affinity is paramount. Epitope tags have emerged as indispensable tools in this endeavor. Among the diverse array of available tags, the ALFA-tag has garnered attention for its reported high-affinity binding to its corresponding nanobody. This guide provides a comprehensive, data-driven comparison of the binding affinities of the this compound system against other widely used protein tags, including the His-tag, FLAG-tag, HA-tag, and Strep-tag.

Data Presentation: A Comparative Analysis of Binding Affinities

The dissociation constant (Kd) is a critical metric for quantifying the strength of an interaction, with a lower Kd value indicating a stronger binding affinity. The following table summarizes the reported Kd values for the this compound and other common protein tags, providing a quantitative basis for comparison. It is important to note that binding affinities can be influenced by the specific experimental conditions under which they are measured.

TagBinding PartnerDissociation Constant (Kd)Comments
This compound NbALFA (Nanobody)~26 pM [1]Extremely high affinity with a very slow off-rate.[1]
NbALFAPE (Nanobody)~11 nMEngineered for peptide-elutable purification.
NbALFACE (Nanobody)~100 nMOptimized for competitive elution at low temperatures.
His-tag Ni-NTA~10 µM - 100 µMAffinity is dependent on the number of histidine residues and buffer conditions. Can be in the nM range under optimized conditions.[2]
FLAG-tag Anti-FLAG M2 Antibody~40 nM - 100 nMWidely used for immunoprecipitation and purification.[3]
HA-tag 12CA5 Antibody~1 µMAffinity can be influenced by the position of the tag and protein context.
3F10 Antibody~0.38 nM (monomeric HA)Higher affinity antibody for the HA tag.
3F10 Antibody~0.067 nM (trimeric HA)Multimerization significantly increases binding affinity.
Strep-tag II Strep-Tactin~1 µM[4][5]Engineered streptavidin with improved affinity over native streptavidin.[4][5]
Twin-Strep-tag Strep-Tactin XTLow pM rangeTandem tag with a high-affinity engineered streptavidin for very stable binding.[6]

Experimental Protocols: Methodologies for Determining Binding Affinities

The quantitative data presented above are typically determined using biophysical techniques that can monitor molecular interactions in real-time. The following are detailed, generalized protocols for three common methods: Surface Plasmon Resonance (SPR), Bio-Layer Interferometry (BLI), and Isothermal Titration Calorimetry (ITC).

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures the change in refractive index at the surface of a sensor chip as molecules bind and dissociate.

1. Immobilization of the Ligand:

  • The binding partner (e.g., NbALFA, anti-FLAG antibody, Strep-Tactin, or Ni-NTA) is immobilized on a suitable sensor chip (e.g., CM5 for amine coupling of antibodies, NTA chip for His-tagged proteins).
  • For antibody immobilization via amine coupling, the surface is activated with a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). The antibody is then injected over the activated surface.
  • For His-tag capture, the NTA sensor chip is first charged with NiCl2.

2. Analyte Injection:

  • The protein fused with the tag (analyte) is injected at various concentrations over the immobilized ligand surface.
  • A reference flow cell, either blank or with an immobilized control protein, is used to subtract non-specific binding and bulk refractive index changes.

3. Data Analysis:

  • The binding and dissociation phases are monitored in real-time, generating a sensorgram.
  • The association rate constant (ka) and dissociation rate constant (kd) are determined by fitting the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding).
  • The dissociation constant (Kd) is calculated as the ratio of kd to ka (Kd = kd/ka).

Bio-Layer Interferometry (BLI)

BLI is another label-free optical technique that measures the interference pattern of white light reflected from the tip of a biosensor.

1. Biosensor Preparation and Ligand Loading:

  • The appropriate biosensor (e.g., streptavidin-coated for biotinylated ligands, Ni-NTA for His-tagged proteins) is hydrated in the assay buffer.
  • The binding partner (ligand) is loaded onto the biosensor tip.

2. Baseline Establishment:

  • The loaded biosensor is moved to a well containing assay buffer to establish a stable baseline.

3. Association and Dissociation:

  • The biosensor is then moved to wells containing the tagged protein (analyte) at different concentrations to measure the association phase.
  • Subsequently, the biosensor is moved back to buffer-containing wells to measure the dissociation phase.

4. Data Analysis:

  • The change in interference, proportional to the number of bound molecules, is plotted against time.
  • Similar to SPR, the association and dissociation rates are determined, and the Kd is calculated.[7][8][9]

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change that occurs upon binding of two molecules.

1. Sample Preparation:

  • The tagged protein and its binding partner are extensively dialyzed against the same buffer to minimize buffer mismatch effects.
  • The concentrations of both molecules are accurately determined.

2. Titration:

  • One molecule (the titrant) is placed in the injection syringe, and the other (the sample) is in the calorimetric cell.
  • A series of small injections of the titrant into the sample cell are performed, and the heat released or absorbed during each injection is measured.

3. Data Analysis:

  • The heat change per injection is plotted against the molar ratio of the titrant to the sample.
  • The resulting binding isotherm is fitted to a binding model to determine the binding affinity (Ka, from which Kd is calculated), stoichiometry (n), and enthalpy of binding (ΔH).

Mandatory Visualization: Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the typical experimental workflows for determining binding affinities using SPR, BLI, and ITC.

SPR_Workflow cluster_prep Preparation cluster_immobilization Immobilization cluster_binding Binding Assay cluster_analysis Data Analysis prep_ligand Prepare Ligand (e.g., Antibody) prep_analyte Prepare Analyte (Tagged Protein) prep_chip Prepare Sensor Chip activate Activate Chip Surface (e.g., EDC/NHS) prep_chip->activate immobilize Immobilize Ligand activate->immobilize deactivate Deactivate Surface immobilize->deactivate inject Inject Analyte (Association) deactivate->inject dissociate Buffer Flow (Dissociation) inject->dissociate sensorgram Generate Sensorgram dissociate->sensorgram fit Fit Data to Binding Model sensorgram->fit calculate Calculate ka, kd, Kd fit->calculate

Figure 1. A typical experimental workflow for Surface Plasmon Resonance (SPR).

BLI_Workflow cluster_prep Preparation cluster_assay Assay Steps cluster_analysis Data Analysis prep_ligand Prepare Ligand prep_analyte Prepare Analyte (Tagged Protein) prep_biosensor Hydrate Biosensor load Load Ligand onto Biosensor prep_biosensor->load baseline Establish Baseline (Buffer) load->baseline associate Associate Analyte baseline->associate dissociate Dissociate in Buffer associate->dissociate interferogram Generate Interferogram dissociate->interferogram fit Fit Data to Binding Model interferogram->fit calculate Calculate ka, kd, Kd fit->calculate

Figure 2. A typical experimental workflow for Bio-Layer Interferometry (BLI).

ITC_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis prep_sample Prepare Sample (in Cell) inject Inject Titrant into Sample Cell prep_sample->inject prep_titrant Prepare Titrant (in Syringe) prep_titrant->inject dialysis Dialyze both in Identical Buffer dialysis->prep_sample dialysis->prep_titrant measure Measure Heat Change inject->measure isotherm Generate Binding Isotherm measure->isotherm fit Fit Isotherm to Binding Model isotherm->fit calculate Calculate Kd, n, ΔH fit->calculate

Figure 3. A typical experimental workflow for Isothermal Titration Calorimetry (ITC).

References

ALFA-tag: A Superior System for the Purification of Multi-Protein Complexes

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate world of cellular biology, proteins rarely act in isolation. They form complex machinery—multi-protein complexes—that drive critical processes. Studying these complexes is paramount for understanding cellular function and for developing novel therapeutics. A significant bottleneck in this research, however, is the ability to isolate these assemblies in their native, functional state. Affinity tagging is the cornerstone of this process, and the rationally designed ALFA-tag system has emerged as a powerful tool, offering distinct advantages over traditional tags for the purification of intact multi-protein complexes.[1][2][3]

The this compound is a short, 13-amino-acid peptide (SRLEEELRRRLTE) that forms a stable alpha-helix.[4][5] It is recognized with exceptionally high affinity by a specifically engineered nanobody called NbALFA.[1][3][6] This system's design addresses many of the limitations inherent in older tagging systems, providing researchers with a method to achieve high-purity yields of protein complexes while preserving their structural and functional integrity.[3]

Comparative Analysis of Affinity Tags

The choice of an affinity tag is critical and can dictate the success of a multi-protein complex purification. The this compound system's performance, particularly when compared to staples like the His-tag, FLAG-tag, and Strep-tag, highlights its suitability for this demanding application.

FeatureThis compound SystemHis-tag (Polyhistidine)FLAG-tagStrep-tag II
Tag Size 13 amino acids (1.4 kDa)[7]6-10 amino acids8 amino acids (1 kDa)[7]8 amino acids[8]
Binding Partner NbALFA (Nanobody)Immobilized Metal Ions (e.g., Ni²⁺, Co²⁺)Anti-FLAG Antibodies (e.g., M2)Strep-Tactin (engineered streptavidin)[8]
Binding Affinity (Kd) ~26 pM (High Affinity)[4][5] ~11 nM (Peptide Elution)[4][9]Micromolar rangeNanomolar range~1 µM[10]
Elution Conditions Physiological: Competing ALFA peptide[1][4][9] Harsh: Low pH (e.g., 0.1 M Glycine pH 2.2)[4]Harsh: High imidazole (B134444) concentration, pH reductionPhysiological: Competing 3xFLAG peptide[11] Harsh: Low pHPhysiological: Desthiobiotin[12]
Purity Very HighModerate to Low (non-specific binding)[11][13][14]Very High[11][13]High[15]
Yield HighHigh[11][13]Low to Moderate (low resin capacity)[11][13]Good[15]
Key Advantage for Complexes Gentle peptide elution preserves complex integrity.[3]High capacity.High specificity.Gentle elution.
Key Disadvantage for Complexes Requires specific nanobody resin.Harsh elution can disrupt interactions.[16]Low capacity resin is expensive.[11][13]Lower affinity than this compound.

The this compound Advantage in Detail

1. Unmatched Affinity and Specificity: The interaction between the this compound and the NbALFA nanobody is extraordinarily strong, with a dissociation constant (Kd) in the low picomolar range (26 pM for the high-affinity version).[4][5][6] This is significantly tighter than the interaction for His-tags or Strep-tags. This high affinity allows for efficient capture of even low-abundance protein complexes from crude cell lysates with minimal non-specific background binding, resulting in exceptionally pure samples.[4]

2. Preserving Complex Integrity with Physiological Elution: This is arguably the most significant advantage of the this compound system for studying multi-protein complexes. While the high-affinity NbALFA resin (ALFA SelectorST) requires harsh, low-pH conditions for elution, a mutated nanobody with slightly lower affinity (~11 nM) is available as the ALFA SelectorPE resin.[4][9] This resin allows for the elution of the bound complex by simple competition with a free ALFA peptide under physiological pH, salt, and temperature conditions.[1][4][9] This gentle elution is crucial for preserving the delicate, non-covalent interactions that hold multi-protein complexes together, which can be easily disrupted by the high concentrations of imidazole (for His-tags) or the low pH buffers often used for other tags.[16][17] The successful purification of the native YfgM–PpiD inner membrane protein complex using this method underscores its power for challenging targets.[3]

3. Versatility and Minimal Interference: The this compound is small, hydrophilic, and structurally defined as an alpha-helix, making it less likely to interfere with the function, folding, or expression of the tagged protein.[1][6] It has been shown to be fully functional when placed at the N-terminus, C-terminus, or even within a flexible loop of a protein, offering greater flexibility in construct design.[1][3]

Experimental Workflows and Protocols

Visualizing the purification workflow highlights the practical advantages of the this compound system.

G cluster_0 This compound Purification cluster_1 His-tag Purification cluster_2 FLAG-tag Purification a_start Cell Lysate with ALFA-tagged Complex a_bind Bind to ALFA SelectorPE (anti-ALFA Nanobody Resin) a_start->a_bind a_wash Wash with Physiological Buffer a_bind->a_wash a_elute Elute with ALFA Peptide in Physiological Buffer a_wash->a_elute a_end Pure, Intact Protein Complex a_elute->a_end h_start Cell Lysate with His-tagged Complex h_bind Bind to Ni-NTA Resin h_start->h_bind h_wash Wash with Low Imidazole Buffer h_bind->h_wash h_elute Elute with High Imidazole or Low pH h_wash->h_elute h_end Pure Complex (Potential Disassembly) h_elute->h_end f_start Cell Lysate with FLAG-tagged Complex f_bind Bind to Anti-FLAG M2 Resin f_start->f_bind f_wash Wash with Physiological Buffer f_bind->f_wash f_elute Elute with FLAG Peptide or Low pH f_wash->f_elute f_end Pure, Intact Complex (Low Yield) f_elute->f_end

Caption: Comparative workflows for purifying protein complexes.

Protocol: Immunoprecipitation with ALFA SelectorPE (Peptide Elution)

This protocol is designed to purify ALFA-tagged protein complexes while maintaining their native state.

  • Cell Lysis: Lyse cells expressing the ALFA-tagged protein of interest using a suitable non-denaturing lysis buffer (e.g., Tris-buffered saline, pH 7.5, with 1% Triton X-100 and protease inhibitors).

  • Clarify Lysate: Centrifuge the cell lysate at >14,000 x g for 10 minutes at 4°C to pellet cellular debris. Collect the supernatant.[5]

  • Resin Equilibration:

    • Transfer 20 µL of ALFA SelectorPE resin slurry to a microcentrifuge tube.

    • Add 1 mL of lysis buffer, centrifuge for 1 minute at 1,000 x g, and carefully discard the supernatant.

    • Repeat the wash step once more.[5]

  • Binding: Add the clarified cell lysate to the equilibrated resin. Incubate for 1 hour at 4°C with gentle end-over-end rotation.

  • Washing:

    • Pellet the resin by centrifugation (1 min at 1,000 x g).

    • Remove the supernatant and wash the resin three times with 1 mL of lysis buffer to remove non-specific binders.

  • Elution:

    • Prepare an elution buffer consisting of physiological buffer (e.g., TBS) containing 200-500 µM of ALFA elution peptide.[4]

    • Add 2-3 column bed volumes of the elution buffer to the resin.

    • Incubate for 15-20 minutes at room temperature with gentle shaking.[4][9]

    • Pellet the resin and carefully collect the supernatant containing the purified protein complex. Repeat elution for maximum yield.

  • Analysis: Analyze the eluted fraction and input/flow-through samples by SDS-PAGE, Western blotting, or mass spectrometry to confirm the successful co-purification of complex subunits.

Preserving Complex Stoichiometry and Function

The ultimate goal of purifying a multi-protein complex is to study its composition, structure, and function. The gentle, physiological elution offered by the this compound system is critical for maintaining the native stoichiometry of the complex and preserving the enzymatic activity or binding capabilities of its subunits.

G cluster_Input Cell Lysate cluster_Harsh Harsh Elution (e.g., His-tag) cluster_Gentle Gentle Elution (this compound) P1 Bait (ALFA) P2 Prey 1 P1->P2 P3 Prey 2 P1->P3 h_P1 Bait P1->h_P1 Purification g_P1 Bait P1->g_P1 Purification P4 Contaminant Result1 Incomplete Complex, Loss of Function h_P2 Prey 1 h_P4 Contaminant g_P2 Prey 1 g_P1->g_P2 g_P3 Prey 2 g_P1->g_P3 Result2 Intact, Functional Complex

References

ALFA-tag Outperforms Traditional Epitope Tags in Versatility and Performance

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of the AL-FA-tag against conventional epitope tags, such as HA, FLAG, and Myc, reveals significant advantages for the rationally designed ALFA-tag system in a wide range of biochemical applications. Researchers and drug development professionals can benefit from the this compound's enhanced performance, characterized by exceptionally high-affinity binding, efficient elution under physiological conditions, and superior signal intensity in various immunoassays.[1][2][3][4][5]

The this compound is a short, 15-amino-acid peptide (SRLEEELRRRLTE) designed to form a stable α-helix.[6] This structure is recognized with extremely high affinity and specificity by a camelid single-domain antibody fragment, termed a nanobody (NbALFA).[1][2][7] This interaction forms the basis of the ALFA system's superior performance in applications ranging from immunoprecipitation and Western blotting to super-resolution microscopy and in vivo protein detection.[1][2][3]

Quantitative Comparison of Epitope Tag Performance

The ALFA system demonstrates clear quantitative advantages over traditional tags in key performance metrics. A major distinction lies in the binding affinity of the tag to its corresponding recognition molecule. The interaction between the this compound and its nanobody (NbALFA) is exceptionally strong, with a dissociation constant (Kd) in the low picomolar range (~26 pM).[8][6][7][9] This high affinity allows for the efficient capture of ALFA-tagged proteins, even when expressed at low levels.[9][10]

For applications requiring the release of the captured protein under native conditions, a mutated nanobody (NbALFAPE) with a moderately reduced affinity (~11 nM) has been engineered, enabling competitive elution with a gentle excess of ALFA peptide.[8][11] A further variant, NbALFACE, with a Kd of approximately 100 nM, is optimized for efficient peptide elution at low temperatures (4°C).[6][12] In contrast, traditional monoclonal antibodies used to recognize tags like FLAG and HA often have affinities in the nanomolar range, and their elution can require harsh conditions such as low pH or denaturing agents, which may compromise protein function.[13][14]

In a direct comparison of signal intensity in Western blotting, the this compound system was shown to be 3- to 10-fold more sensitive than the HA, FLAG®, and myc tags at identical concentrations of the primary recognition molecule.[1][2][15] This enhanced sensitivity is achieved even without the signal amplification typically provided by secondary antibodies used for traditional tags.[2][15]

FeatureThis compound SystemTraditional Tags (HA, FLAG, Myc)
Binding Affinity (Kd) ~26 pM (NbALFAST)[8][6][7][9]; ~11 nM (NbALFAPE)[8][11]; ~100 nM (NbALFACE)[6][12]Typically in the low to mid-nanomolar range
Elution Conditions - High Affinity (ST): Acidic (e.g., 0.1 M Glycine (B1666218) pH 2.2) or denaturing conditions[8][6].- Peptide Elution (PE/CE): Competition with ALFA peptide under physiological pH at room temperature or 4°C[8][6][12].Often requires low pH (e.g., glycine buffer), competition with excess free peptide, or denaturing buffers[13].
Western Blot Sensitivity 3- to 10-fold higher signal compared to HA, FLAG®, and myc tags[1][2][15].Lower signal intensity often requiring amplification with secondary antibodies.
Binding Molecule Nanobody (single-domain antibody)[1][2][7].Monoclonal or polyclonal antibodies[13][16][17].
Size of Tag 15 amino acids[1].HA: 9 amino acids[13][17]; FLAG: 8 amino acids[16][17]; Myc: 10 amino acids[17].
In vivo applications Nanobody can be expressed in living cells for in vivo protein tracking and manipulation[1][2].Generally not feasible with conventional antibodies.

Experimental Protocols and Methodologies

The versatility of the this compound system is reflected in its straightforward application in common laboratory techniques. The protocols for immunoprecipitation, Western blotting, and immunofluorescence are generally simpler and more robust compared to those for traditional tags.

Immunoprecipitation

Immunoprecipitation (IP) of ALFA-tagged proteins is highly efficient due to the high-affinity nanobodies immobilized on a solid support (e.g., agarose (B213101) beads), referred to as ALFA Selector resins.[8][6][18] The protocol involves incubating a cell lysate containing the ALFA-tagged protein with the ALFA Selector resin, followed by washing steps to remove non-specifically bound proteins, and finally, elution of the target protein.[8] A key advantage is the option for gentle elution using the ALFA peptide, which preserves the native structure and function of the purified protein and its interacting partners.[8][6][11] This is a significant improvement over the often harsh elution methods required for traditional antibody-based IPs.[13]

For traditional tags like HA and FLAG, the IP protocol involves incubating the cell lysate with a specific anti-tag antibody, followed by the addition of Protein A/G beads to capture the antibody-protein complex.[16][19][20] Alternatively, the antibody can be pre-bound to the beads.[13] Elution is typically achieved by boiling in SDS-PAGE sample buffer, which denatures the protein, or by using low pH buffers or competitive peptides, which can be less efficient and may require subsequent removal.[13]

Western Blotting

For Western blotting, the this compound is detected using a fluorophore- or enzyme-conjugated NbALFA.[1][15] This one-step detection method eliminates the need for a secondary antibody, thereby reducing background noise and simplifying the workflow. As mentioned, this direct detection method provides a significantly stronger signal compared to traditional tags, which typically rely on a primary antibody followed by a labeled secondary antibody for signal amplification.[2][15]

Immunofluorescence

In immunofluorescence applications, the small size of the nanobody (~15 kDa) compared to a conventional IgG antibody (~150 kDa) allows for denser labeling and closer proximity of the fluorophore to the target protein.[2] This results in higher resolution and improved image quality, making the this compound system particularly well-suited for super-resolution microscopy techniques.[2] The this compound has been shown to be compatible with various fixation methods, including paraformaldehyde and even the harsher glutaraldehyde, which is often problematic for other epitope tags.[2][7]

Visualizing the Workflow: Immunoprecipitation

The following diagrams illustrate the key differences in the immunoprecipitation workflows between the this compound system and traditional epitope tags.

ALFA_Tag_IP_Workflow cluster_ALFA This compound IP Workflow Lysate_A Cell Lysate with ALFA-tagged Protein Incubate_A Incubate with ALFA Selector Resin (Nanobody-coupled beads) Lysate_A->Incubate_A Wash_A Wash to remove non-specific binders Incubate_A->Wash_A Elute_A Elute with ALFA Peptide (Physiological Conditions) Wash_A->Elute_A Pure_Protein_A Purified Native Protein Complex Elute_A->Pure_Protein_A

Caption: this compound immunoprecipitation workflow.

Traditional_Tag_IP_Workflow cluster_Traditional Traditional Tag IP Workflow Lysate_T Cell Lysate with Tagged Protein (e.g., HA, FLAG) Incubate_Ab Incubate with Primary Antibody Lysate_T->Incubate_Ab Incubate_Beads Add Protein A/G Beads to capture Antibody-Protein Complex Incubate_Ab->Incubate_Beads Wash_T Wash to remove non-specific binders Incubate_Beads->Wash_T Elute_T Elute with Low pH or Denaturing Buffer Wash_T->Elute_T Denatured_Protein Purified Protein (Potentially Denatured) Elute_T->Denatured_Protein

Caption: Traditional epitope tag immunoprecipitation workflow.

References

Evaluating the Impact of ALFA-tag on Protein Stability: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of an epitope tag is a critical decision that can influence the outcome of experiments. An ideal tag should be inert, not interfering with the structure, function, or stability of the protein of interest. This guide provides an objective comparison of the ALFA-tag's performance in terms of protein stability against other commonly used alternatives, supported by experimental data and detailed protocols.

The this compound is a rationally designed epitope tag engineered to be small, hydrophilic, and to form a stable α-helix.[1][2][3][4][5] These characteristics are intended to minimize its impact on the fusion protein's physiological function and stability.[3] While direct quantitative studies measuring the change in melting temperature (ΔTm) upon addition of an this compound are not extensively published, its design principles suggest a high degree of compatibility.

Comparative Analysis of Common Protein Tags

To provide a clear overview, the following table summarizes the key characteristics of the this compound and compares it with other widely used protein tags such as the His-tag, FLAG-tag, and Strep-tag.

FeatureThis compoundHis-tagFLAG-tagStrep-tag II
Sequence SRLEEELRRRLTEHHHHHHDYKDDDDKWSHPQFEK
Size (Amino Acids) 13688
Molecular Weight ~1.5 kDa~0.84 kDa[6]~1.0 kDa[7]~1.0 kDa
Structure Stable α-helix[2][4][5]UnstructuredUnstructuredUnstructured
Properties Hydrophilic, balanced charges[3]Can be charged, metal-bindingHydrophilic, polyanionic[7][8]Neutral, balanced composition[9]
Reported Impact on Stability Designed for minimal impact; well tolerated by tagged proteins.[1]Variable; can increase, decrease, or have no effect on protein stability depending on the protein and conditions.[10][11]Generally considered to have little effect on protein function; can increase stability in some cases.[12][13]Designed to be biochemically inert and not interfere with protein folding or bioactivity.[9][14]

Experimental Data on Tag-Induced Stability Changes

The impact of a tag on protein stability is often protein-dependent. Below is a summary of available quantitative data from studies using Differential Scanning Fluorimetry (DSF), a common method to determine protein melting temperature (Tm). An increase in Tm indicates stabilization, while a decrease suggests destabilization.

His-tag: A study by Booth et al. (2018) investigated the effect of an N-terminal His-tag on the thermal stability of several proteins. The results showed a range of effects:

  • β-lactamase: Tm decreased by ~2°C with the His-tag.[10][11]

  • Bet v 2: Tm increased by ~4°C with the His-tag.[10][11]

  • SpNadD: The His-tag had no significant effect on the Tm.[10][11]

These findings highlight that the effect of the His-tag on protein stability is not uniform and should be evaluated on a case-by-case basis.[10][11]

FLAG-tag: A study on the protein transthyretin (TTR) showed that the addition of an N-terminal dual-FLAG tag led to an increase in its stability at room temperature.[12][13] However, at elevated temperatures, thermal degradation of the tagged protein was observed, suggesting a complex interaction between the tag and the protein structure.[12]

This compound and Strep-tag: Currently, there is a lack of published, direct quantitative data from systematic studies like DSF to show the ΔTm for various proteins with and without an this compound or a Strep-tag. However, both are designed to be small and biochemically inert, with the expectation of having a minimal impact on protein stability.[1][3][9]

Key Experimental Protocols

To enable researchers to perform their own stability assessments, detailed methodologies for key experiments are provided below.

Differential Scanning Fluorimetry (DSF) / Thermal Shift Assay

This is a high-throughput method to determine the melting temperature of a protein by monitoring its thermal unfolding in the presence of a fluorescent dye.[15][16]

Principle: The fluorescent dye, such as SYPRO Orange, binds to hydrophobic regions of a protein.[17] In its native, folded state, these regions are mostly buried. As the protein is heated and unfolds, these hydrophobic regions become exposed, causing the dye to bind and fluoresce.[15][17] The temperature at which 50% of the protein is unfolded is the melting temperature (Tm).[17]

Materials:

  • Purified protein of interest (with and without the tag) at a concentration of 1-5 µM.[18]

  • SYPRO Orange dye (e.g., 5000x stock solution).

  • Appropriate buffer for the protein.

  • Real-Time PCR instrument.[19]

  • PCR plates (e.g., 96-well).

Protocol:

  • Protein Preparation: Prepare the protein samples (tagged and untagged) in a suitable buffer. Ensure the protein is pure (≥95%).[20]

  • Dye Preparation: Dilute the SYPRO Orange stock to a working concentration (e.g., 50x in DI water).[21]

  • Reaction Mixture: In each well of a 96-well PCR plate, prepare the reaction mixture. For a final volume of 25 µL:

    • 10 µL of protein solution (to a final concentration of 1-5 µM).

    • 2.5 µL of 50x SYPRO Orange (for a final concentration of 5x).[21]

    • 12.5 µL of buffer.[21]

    • Include a no-protein control to measure background fluorescence.

  • Thermal Denaturation: Place the plate in a Real-Time PCR instrument. Set up a thermal gradient to heat the samples, for example, from 25°C to 99°C with a ramp rate of 1°C per minute.[16][22]

  • Fluorescence Monitoring: Monitor the fluorescence intensity at each temperature increment.[20]

  • Data Analysis: Plot fluorescence intensity versus temperature. The midpoint of the transition in the resulting melting curve corresponds to the Tm.[20] The Tm can be more accurately determined by plotting the first derivative of the melting curve; the peak of this derivative plot is the Tm.[22]

Visualization of Experimental Workflow

The following diagrams illustrate the logical flow of evaluating the impact of a protein tag on stability.

G cluster_prep Sample Preparation cluster_assay Stability Assay cluster_analysis Data Analysis cluster_conclusion Conclusion protein_untagged Purified Untagged Protein dsf Differential Scanning Fluorimetry (DSF) protein_untagged->dsf cd Circular Dichroism (CD) protein_untagged->cd protein_tagged Purified Tagged Protein (e.g., this compound) protein_tagged->dsf protein_tagged->cd tm_untagged Determine Tm (Untagged) dsf->tm_untagged tm_tagged Determine Tm (Tagged) dsf->tm_tagged cd->tm_untagged cd->tm_tagged compare Compare Tm values (ΔTm = Tm_tagged - Tm_untagged) tm_untagged->compare tm_tagged->compare stabilizing Stabilizing Effect (ΔTm > 0) compare->stabilizing neutral Neutral Effect (ΔTm ≈ 0) compare->neutral destabilizing Destabilizing Effect (ΔTm < 0) compare->destabilizing

References

Benchmarking ALFA-tag performance in different research applications

Author: BenchChem Technical Support Team. Date: December 2025

In the dynamic field of protein research, the ability to effectively purify, detect, and analyze proteins of interest is paramount. Epitope tags have become indispensable tools in this endeavor, and among them, the ALFA-tag system has emerged as a highly versatile and powerful option, outperforming many traditional tags such as HA, FLAG, and V5. This guide provides a comprehensive comparison of the this compound's performance across various applications, supported by experimental data, to assist researchers in making informed decisions for their experimental designs.

Unparalleled Binding Affinity and Versatility

The this compound is a rationally designed, short alpha-helical peptide tag (SRLEEELRRRLTE) that is recognized with exceptional affinity and specificity by a corresponding nanobody, NbALFA.[1][2] This high-affinity interaction, with a dissociation constant (Kd) in the low picomolar range, forms the basis of the system's robust performance.[2] Unlike many conventional tags, the this compound system offers a suite of nanobodies with varying affinities, allowing for either extremely stable binding for applications like super-resolution microscopy or tunable binding for gentle elution in protein purification.[3][4]

Performance Across Key Research Applications

The this compound system consistently demonstrates superior performance in a wide array of molecular biology techniques.

Immunoprecipitation (IP)

The high affinity of NbALFA for the this compound translates to highly efficient immunoprecipitation of target proteins, even those expressed at low levels.[3][4] The system includes different "Selector" resins tailored for specific elution strategies. The ALFA Selector ST (Super-Tight) utilizes the high-affinity NbALFA for applications requiring stringent washes, with elution typically performed under denaturing or low pH conditions.[5] For applications requiring the recovery of native protein complexes, the ALFA Selector PE (Peptide Elutable) and CE (Cold Elutable) resins employ engineered nanobodies with lower affinities, allowing for competitive elution with the ALFA peptide under physiological conditions.[4][5]

Table 1: Comparison of this compound Nanobody Affinities and Elution Conditions

Nanobody VariantDissociation Constant (Kd)Recommended ApplicationElution Condition
NbALFA (on ALFA Selector ST) ~26 pMImmunoprecipitation (stringent), Super-resolution microscopyAcidic (e.g., 0.1 M Glycine pH 2.2) or denaturing conditions
NbALFAPE (on ALFA Selector PE) ~11 nMNative protein purification, Immunoprecipitation (gentle)Competitive elution with ALFA peptide at room temperature
NbALFACE (on ALFA Selector CE) ~100 nMPurification of sensitive protein complexesCompetitive elution with ALFA peptide at 4°C

Data sourced from multiple references.[4][5]

Immunofluorescence (IF)

In immunofluorescence applications, the small size of the NbALFA nanobody (~15 kDa) allows for dense labeling and minimal linkage error, making it ideally suited for super-resolution microscopy techniques such as STED and DNA-PAINT.[6][7] The this compound has been shown to be compatible with various fixation methods, including paraformaldehyde (PFA), glutaraldehyde, and methanol, providing researchers with experimental flexibility.[6][7] Studies have demonstrated a superior signal-to-noise ratio for ALFA-tagged proteins compared to GFP fusions in live-cell imaging.[8]

Protein Purification

The this compound system offers a streamlined and efficient one-step purification protocol for ALFA-tagged proteins.[9] The high capacity of the ALFA Selector resins and the specific elution methods result in high yields and purity of the target protein.[4][9] The ability to elute under native conditions is a significant advantage for downstream applications that require functional proteins or intact protein complexes.[3][9]

Experimental Protocols

Detailed experimental protocols are crucial for reproducible results. Below are outlines for key applications using the this compound system.

Immunoprecipitation Protocol using ALFA Selector PE/CE
  • Lysate Preparation: Prepare a cleared cell lysate containing the ALFA-tagged protein of interest using a suitable lysis buffer.

  • Resin Equilibration: Equilibrate the required amount of ALFA Selector PE or CE resin with the lysis buffer.

  • Binding: Incubate the cleared lysate with the equilibrated resin to allow the ALFA-tagged protein to bind to the nanobody-coupled beads. Incubation times and temperatures will vary depending on the specific protein and application.

  • Washing: Wash the resin several times with lysis buffer to remove unbound proteins. For ALFA Selector ST, more stringent washing conditions can be applied.[10]

  • Elution:

    • Peptide Elution (for ALFA Selector PE/CE): Elute the bound protein by incubating the resin with a buffer containing a competing ALFA peptide (typically 200-500 µM).[5] For ALFA Selector CE, this is optimally performed at 4°C.[4]

    • Acidic Elution (for ALFA Selector ST): Elute the bound protein using a low pH buffer, such as 0.1 M glycine, pH 2.2.[5]

  • Analysis: Analyze the eluted protein by SDS-PAGE, Western blotting, or other downstream applications.

Immunofluorescence Protocol
  • Cell Culture and Transfection: Culture cells on coverslips and transfect with a plasmid encoding the ALFA-tagged protein of interest.

  • Fixation and Permeabilization: Fix the cells with a suitable fixative (e.g., 4% PFA) and permeabilize with a detergent (e.g., Triton X-100) to allow antibody access.

  • Staining: Incubate the fixed and permeabilized cells with a fluorescently labeled anti-ALFA nanobody (e.g., FluoTag-X2 anti-ALFA).

  • Washing: Wash the cells to remove unbound nanobodies.

  • Mounting and Imaging: Mount the coverslips on microscope slides and image using a confocal or super-resolution microscope.

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate a typical immunoprecipitation workflow and a generic signaling pathway that can be studied using the this compound system.

Immunoprecipitation Workflow cluster_0 Cell Lysate Preparation cluster_1 Immunoprecipitation cluster_2 Analysis Lysate Cells expressing ALFA-tagged Protein Lysis Lysis Buffer Lysate->Lysis Lyse cells ClearedLysate Cleared Lysate Lysis->ClearedLysate Centrifuge Binding Binding ClearedLysate->Binding Resin ALFA Selector Resin Resin->Binding Washing Washing Binding->Washing Elution Elution Washing->Elution Eluate Eluted Protein Elution->Eluate Analysis SDS-PAGE / Western Blot Eluate->Analysis

Caption: Workflow for immunoprecipitation using ALFA Selector resin.

Signaling Pathway Analysis cluster_0 Cellular Context cluster_1 Experimental Analysis Ligand Ligand Receptor Receptor (ALFA-tagged) Ligand->Receptor Kinase1 Kinase 1 Receptor->Kinase1 activates IP Immunoprecipitation (Anti-ALFA) Receptor->IP Kinase2 Kinase 2 Kinase1->Kinase2 phosphorylates TF Transcription Factor (ALFA-tagged) Kinase2->TF activates Nucleus Nucleus TF->Nucleus TF->IP Gene Target Gene MS Mass Spectrometry IP->MS identify interactors WB Western Blot IP->WB confirm pulldown

Caption: Studying a signaling pathway using ALFA-tagged proteins.

Conclusion

The this compound system represents a significant advancement in protein research technology. Its combination of high-affinity binding, versatility in applications, and options for gentle elution make it a superior choice for a wide range of experimental needs. By providing robust and reliable performance in immunoprecipitation, immunofluorescence, and protein purification, the this compound empowers researchers to obtain high-quality data and accelerate their scientific discoveries.

References

Safety Operating Guide

Essential Safety and Logistics for Handling ALFA-tag

Author: BenchChem Technical Support Team. Date: December 2025

The ALFA-tag system, a versatile tool for protein detection, purification, and manipulation, requires adherence to standard laboratory safety protocols to ensure the well-being of researchers and maintain experimental integrity.[1][2] This guide provides essential safety and logistical information for handling this compound and its associated reagents.

Personal Protective Equipment (PPE)

Standard laboratory PPE is required when working with this compound and its reagents. This includes, but is not limited to:

  • Eye Protection: Safety glasses or goggles should be worn at all times to protect from splashes.[3][4]

  • Hand Protection: Disposable nitrile gloves are mandatory to prevent skin contact. Gloves should be changed regularly and immediately if contaminated.[3][4]

  • Body Protection: A standard laboratory coat must be worn to protect skin and clothing.[4]

  • Respiratory Protection: While the ALFA elution peptide is not classified as a hazardous substance, a dust mask may be considered when handling the lyophilized powder to avoid inhalation.[5]

Reagent and Equipment Handling

Proper handling of this compound reagents and associated laboratory equipment is crucial for both safety and experimental success.

Operational Plan:

  • Preparation: Before starting any experiment, ensure that all necessary reagents are properly thawed and equilibrated as per the specific protocol requirements.

  • Labeling: Clearly label all tubes and containers with the contents, concentration, and date.

  • Containment: Perform all handling of liquid reagents in a designated area, preferably on an absorbent pad, to contain any potential spills.

  • Equipment Use: Use calibrated pipettes and other laboratory equipment to ensure accurate measurements. Centrifuges should be properly balanced and operated according to the manufacturer's instructions.

Disposal Plan:

  • Liquid Waste: Non-hazardous liquid waste containing this compound reagents can typically be disposed of down the drain with copious amounts of water, in accordance with local regulations.

  • Solid Waste: Used consumables such as pipette tips, tubes, and gloves that have come into contact with this compound reagents should be disposed of in the appropriate laboratory waste containers.[6]

  • Contaminated Materials: In the case of a spill, the area should be cleaned with an appropriate disinfectant, and all contaminated materials should be disposed of as hazardous waste, following institutional guidelines.

Quantitative Data Summary

The this compound system's performance is characterized by the high affinity and capacity of the ALFA Selector resins.

ParameterALFA Selector ST (Super-Tight)ALFA Selector PE (Peptide Elution)ALFA Selector CE (Cold Elution)
Binding Affinity (Kd) ~26 pM[7][8][9]~11 nM[7]~100 nM[7][10]
Resin Capacity >150 µM of target protein[8]>150 µM of target protein[8]>150 µM of target protein[8]
Elution Conditions Acidic or denaturing conditions[7][8]Competitive peptide elution at room temperature[7][8]Competitive peptide elution at 4°C[7][10]

Experimental Protocols

Detailed step-by-step guidance for common applications of the this compound system ensures reproducible results.

Immunoprecipitation Protocol [7][8]

  • Lysate Preparation: Prepare cell or tissue lysates using a suitable lysis buffer (e.g., RIPA buffer).

  • Lysate Clarification: Centrifuge the lysate at >14,000 x g for 10 minutes at 4°C to pellet cellular debris.

  • Resin Equilibration:

    • Resuspend the ALFA Selector resin slurry.

    • Transfer the desired amount of slurry to a microcentrifuge tube.

    • Wash the resin twice with lysis buffer, centrifuging at 1,000 x g for 1 minute to pellet the resin between washes.

  • Binding:

    • Add the clarified lysate to the equilibrated resin.

    • Incubate for 1 hour at 4°C with gentle rotation.

  • Washing:

    • Pellet the resin by centrifugation at 1,000 x g for 1 minute.

    • Discard the supernatant.

    • Wash the resin three times with wash buffer.

  • Elution:

    • For ALFA Selector PE/CE: Add elution buffer containing the ALFA elution peptide (typically 200-500 µM) and incubate at the recommended temperature (room temperature for PE, 4°C for CE).[7][8][10]

    • For ALFA Selector ST: Add an acidic elution buffer (e.g., 0.1 M glycine, pH 2.2) or a denaturing elution buffer (e.g., SDS-PAGE sample buffer).[7][8]

  • Sample Collection: Pellet the resin and carefully collect the supernatant containing the eluted protein.

Immunofluorescence Protocol [11][12]

  • Cell Fixation: Fix cells grown on coverslips with 4% paraformaldehyde (PFA) in PBS for 10-15 minutes at room temperature.

  • Permeabilization: If detecting an intracellular protein, permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 10 minutes.

  • Blocking: Block non-specific binding by incubating with a blocking buffer (e.g., PBS with 1% BSA) for 30 minutes.

  • Primary Antibody Incubation: Incubate with a fluorescently labeled anti-ALFA nanobody (FluoTag®) diluted in blocking buffer for 1 hour at room temperature.

  • Washing: Wash the coverslips three times with PBS.

  • Nuclear Staining (Optional): Incubate with a nuclear counterstain like DAPI for 5 minutes.

  • Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium.

Western Blotting Protocol [13][14]

  • Sample Preparation: Prepare protein samples in SDS-PAGE loading buffer and heat at 95°C for 5 minutes.

  • SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or 3% BSA in TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with an HRP-conjugated anti-ALFA nanobody or an unconjugated anti-ALFA nanobody overnight at 4°C or for 1-2 hours at room temperature.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation (if required): If an unconjugated primary nanobody was used, incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualized Workflows

This compound Handling and Disposal Workflow

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal A Don PPE (Gloves, Lab Coat, Eye Protection) B Prepare Work Area (Clean Bench, Absorbent Pad) A->B C Thaw & Equilibrate Reagents B->C D Perform Experiment (e.g., Immunoprecipitation) C->D E Segregate Waste D->E F Liquid Waste (Non-Hazardous) (Dispose down drain with water) E->F Liquids G Solid Waste (Contaminated consumables in lab waste) E->G Solids H Decontaminate Work Area F->H G->H I Remove PPE H->I

Caption: General workflow for safe handling and disposal of this compound reagents.

Immunoprecipitation Decision Tree

start Start: ALFA-tagged Protein Lysate resin_choice Choose ALFA Selector Resin start->resin_choice st ALFA Selector ST (High Affinity) resin_choice->st Maximal Binding pe ALFA Selector PE (Peptide Elution) resin_choice->pe Native Elution (RT) ce ALFA Selector CE (Cold Elution) resin_choice->ce Native Elution (4°C) bind Bind Protein to Resin st->bind pe->bind ce->bind wash Wash Resin bind->wash elution_choice Elution Method? wash->elution_choice acid_denature Acidic or Denaturing Buffer elution_choice->acid_denature From ST peptide_rt ALFA Peptide (Room Temp) elution_choice->peptide_rt From PE peptide_4c ALFA Peptide (4°C) elution_choice->peptide_4c From CE end Eluted Protein acid_denature->end peptide_rt->end peptide_4c->end

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。